Fosfosal
Description
reagent for testing the activity of certain enzymes
Properties
IUPAC Name |
2-phosphonooxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKUDWZICMJVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045394 | |
| Record name | Salicylic acid dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-83-1 | |
| Record name | Fosfosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfosal [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | fosfosal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylic acid dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfosal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOSAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Fosfosal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, a derivative of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Structurally, it is 2-(phosphonooxy)benzoic acid. A key characteristic of Fosfosal is its function as a prodrug that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid. This guide provides a detailed examination of the mechanism of action of Fosfosal, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates our current understanding.
I. Pharmacokinetics: From Prodrug to Active Metabolite
Upon oral administration, Fosfosal is readily absorbed and undergoes rapid hydrolysis in the gastrointestinal tract and plasma, liberating its active metabolite, salicylic acid, and phosphoric acid.[1] This conversion is so efficient that after oral administration, only salicylic acid is typically detected in the plasma, indicating that Fosfosal behaves as a prodrug.[1] The bioavailability of salicylic acid from Fosfosal is considered to be high.[1]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Fosfosal and its active metabolite, salicylic acid, has been characterized in humans and animal models. Below is a summary of key quantitative parameters.
| Parameter | Species | Dose | Value | Reference |
| Fosfosal | ||||
| Half-life (t½) | Rat (IV) | 100 mg/kg | 2.7 min | [1] |
| Dog (IV) | 80 mg/kg | 6.7 min | [1] | |
| Salicylic Acid (from Fosfosal) | ||||
| Half-life (t½) | Rat (IV) | 100 mg/kg Fosfosal | 13.8 h | [1] |
| Dog (IV) | 80 mg/kg Fosfosal | 7.1 h | [1] | |
| Time to maximum concentration (tmax) | Human | 1200 mg (single dose) | 1.55 ± 0.35 h | [2] |
| Human | 1200 mg (with codeine) | 2.0 ± 0.39 h | [2] | |
| Minimum steady-state concentration (Cmin-ss) | Human | 2400 mg t.i.d. | 184 µg/mL | [3] |
| Maximum steady-state concentration (Cmax-ss) | Human | 2400 mg t.i.d. | 276 µg/mL | [3] |
II. Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of Fosfosal, through its active metabolite salicylic acid, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid mediators that play a central role in inflammation, pain, and fever.[1][3]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Nuances of COX Inhibition by Salicylic Acid
While the general mechanism of NSAIDs involves COX inhibition, salicylic acid exhibits a more complex interaction with the COX enzymes compared to its acetylated counterpart, aspirin. Research indicates that salicylic acid is a relatively weak inhibitor of the enzymatic activity of both purified COX-1 and COX-2.[4] However, it effectively reduces prostaglandin (B15479496) synthesis in intact cells.[4]
The anti-inflammatory effects of salicylic acid are thought to be mediated through several mechanisms:
-
Suppression of COX-2 Gene Expression: Salicylic acid has been shown to inhibit the induction of COX-2 mRNA and protein levels, thereby reducing the synthesis of pro-inflammatory prostaglandins at the transcriptional level.[3]
-
Inhibition of COX-2 Activity in a Substrate-Dependent Manner: The inhibitory effect of salicylic acid on COX-2 activity is influenced by the concentration of arachidonic acid, the substrate for COX enzymes. At lower arachidonic acid concentrations, salicylic acid can effectively inhibit COX-2, whereas at higher concentrations, its inhibitory effect is significantly reduced.[1]
Quantitative Data on COX Inhibition
The following table summarizes the available data on the inhibitory activity of salicylic acid against COX enzymes. It is important to note that the reported IC50 values can vary depending on the experimental conditions.
| Compound | Target | Assay | IC50 | Reference |
| Sodium Salicylate (B1505791) | COX-2 | PGE2 release in human A549 cells | 5 µg/mL | [1] |
| Sodium Salicylate | COX-2 | In the presence of 30 µM arachidonic acid | >100 µg/mL | [1] |
| Aspirin | COX-2 | PGE2 synthesis in RAW 264.7 macrophages | 5.35 µM | [4] |
| Sodium Salicylate | COX-2 | PGE2 synthesis in RAW 264.7 macrophages | >100 µM | [4] |
III. Signaling Pathway and Experimental Workflows
Signaling Pathway of Fosfosal's Action
The following diagram illustrates the pathway from the administration of Fosfosal to its ultimate effect on prostaglandin synthesis.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
A standard preclinical model to evaluate the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats. The following diagram outlines the typical workflow for assessing the efficacy of Fosfosal in this model.
IV. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
The following is a representative protocol for evaluating the anti-inflammatory activity of Fosfosal using the carrageenan-induced paw edema model in rats.[2][5][6][7][8]
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
Animals are fasted for 12-18 hours before the experiment.
2. Materials:
-
Fosfosal
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
3. Experimental Procedure:
-
Animal Grouping: Rats are randomly divided into at least three groups (n=6-8 per group):
-
Group I: Vehicle control (receives vehicle orally)
-
Group II: Fosfosal-treated (receives a suspension of Fosfosal in the vehicle orally at a predetermined dose)
-
Group III: Positive control (receives Indomethacin orally)
-
-
Dosing: The respective treatments are administered by oral gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema for each treated group is calculated using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups.
-
V. Conclusion
Fosfosal exerts its anti-inflammatory, analgesic, and antipyretic effects through its active metabolite, salicylic acid. The core mechanism of action is the inhibition of the COX pathway, with a notable effect on the suppression of COX-2 expression and a substrate-dependent inhibition of its enzymatic activity. This nuanced mechanism distinguishes it from other NSAIDs like aspirin. The prodrug nature of Fosfosal ensures efficient delivery of the active moiety. The carrageenan-induced paw edema model provides a robust in vivo system to quantify the anti-inflammatory efficacy of Fosfosal. A thorough understanding of these mechanisms is essential for the continued development and clinical application of this therapeutic agent.
References
- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Fosfosal: A Technical Whitepaper on a Prodrug Approach to Salicylic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, chemically known as 2-phosphonoxybenzoic acid, is a phosphate (B84403) ester prodrug of the widely used nonsteroidal anti-inflammatory drug (NSAID), salicylic (B10762653) acid. This document provides a comprehensive technical overview of Fosfosal, focusing on its rationale as a prodrug, its pharmacokinetic profile, and the underlying mechanisms of action of its active metabolite. Quantitative data from human and animal studies are presented in tabular format for clear comparison. Detailed experimental protocols for the synthesis of Fosfosal, its in-vitro hydrolysis, and the quantification of its active metabolite in plasma are provided. Furthermore, key signaling pathways modulated by salicylic acid, including the NF-κB and Cyclooxygenase (COX) pathways, are visualized using Graphviz diagrams to illustrate its anti-inflammatory effects. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and pharmaceutical development.
Introduction
Salicylic acid has a long history in medicine as an analgesic, anti-inflammatory, and antipyretic agent. However, its direct oral administration can be associated with gastrointestinal irritation. The development of prodrugs is a well-established strategy to overcome such limitations by improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug. Fosfosal was designed as a prodrug of salicylic acid to potentially enhance its therapeutic index. By masking the acidic carboxyl group with a phosphate moiety, Fosfosal aims to reduce direct gastric irritation and provide efficient systemic delivery of the active salicylic acid upon in vivo hydrolysis.
Chemical and Physical Properties
Fosfosal is a white to off-white crystalline powder.
| Property | Value | Reference |
| Chemical Name | 2-(Phosphonooxy)benzoic acid | [1] |
| Synonyms | o-Carboxyphenyl phosphate, Salicyl phosphate | [2] |
| CAS Number | 6064-83-1 | [1] |
| Molecular Formula | C₇H₇O₆P | [1] |
| Molecular Weight | 218.1 g/mol | [1] |
| Melting Point | 154.0-160.0 °C | [2] |
| Purity | ≥97.5% (HPLC) | [2] |
Pharmacokinetics
Fosfosal is readily absorbed and rapidly hydrolyzed in the body to release its active metabolite, salicylic acid. After oral administration of Fosfosal, parent drug is typically not detected in the plasma, indicating extensive first-pass metabolism. The pharmacokinetic profile of the generated salicylic acid is dose-dependent.
Human Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of salicylic acid following oral administration of Fosfosal to healthy male volunteers.
Table 1: Single Dose Pharmacokinetics of Salicylic Acid after Oral Administration of Fosfosal
| Dose of Fosfosal | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) |
| 2400 mg | 115.3 ± 12.4 | 2.5 ± 0.5 | 1123.6 ± 150.2 | 4.7 ± 0.9 |
Data from a study in six healthy male volunteers.[3]
Table 2: Steady-State Pharmacokinetics of Salicylic Acid with Multiple Dosing of Fosfosal
| Dosing Regimen (Fosfosal) | Cmin,ss (µg/mL) | Cmax,ss (µg/mL) | AUCss (0-τ) (µg·h/mL) | Salicylic Acid t½ (h) |
| 1200 mg t.i.d. | 95 ± 15 | 185 ± 25 | 1030 ± 150 | 5.2 ± 1.1 |
| 2400 mg b.i.d. | 110 ± 20 | 210 ± 30 | 1250 ± 180 | 6.1 ± 1.3 |
| 2400 mg t.i.d. | 184 ± 28 | 276 ± 41 | 1750 ± 250 | 8.5 ± 1.5 |
Data from a study in six healthy male volunteers. The 2400 mg t.i.d. regimen achieved plasma concentrations within the anti-inflammatory therapeutic range (150-300 µg/mL).[3] A significant prolongation of salicylic acid t1/2 was observed with the highest daily dose, suggesting nonlinear, concentration-dependent elimination.[3]
Mechanism of Action
The therapeutic effects of Fosfosal are mediated by its active metabolite, salicylic acid. Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.
Metabolic Conversion of Fosfosal
Fosfosal is hydrolyzed in vivo, primarily by phosphatases, to yield salicylic acid and phosphoric acid.
Metabolic conversion of Fosfosal to salicylic acid.
Inhibition of the NF-κB Signaling Pathway
Salicylic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[4] By inhibiting IκB kinase (IKK), salicylic acid prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5]
Inhibition of the NF-κB signaling pathway by salicylic acid.
Inhibition of the Cyclooxygenase (COX) Pathway
Salicylic acid is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Inhibition of the COX pathway by salicylic acid.
Experimental Protocols
Synthesis of Fosfosal (2-Phosphonoxybenzoic Acid)
This protocol is based on general methods for the synthesis of aryl phosphates and may require optimization.
Materials:
-
Salicylic acid
-
Phosphorus pentachloride (PCl₅)
-
Benzene
-
Water
Procedure:
-
In a fume hood, dissolve salicylic acid in a suitable anhydrous solvent such as benzene.
-
Slowly add phosphorus pentachloride to the solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a mixture of acetone and water.
-
The product, 2-carboxyphenyl phosphate, will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold acetone.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2-phosphonoxybenzoic acid.
-
Confirm the structure and purity of the final product using techniques such as NMR, IR, and melting point analysis.
In Vitro Hydrolysis of Fosfosal
This protocol describes a general method for assessing the chemical and enzymatic hydrolysis of a phosphate prodrug.
Materials:
-
Fosfosal
-
Phosphate buffer (pH 5.8, 7.4)[6]
-
Human plasma or a source of alkaline phosphatase
-
HPLC system for analysis
Procedure for Chemical Hydrolysis:
-
Prepare stock solutions of Fosfosal in a suitable solvent (e.g., methanol).
-
Prepare reaction mixtures by diluting the Fosfosal stock solution in phosphate buffers of different pH values (e.g., pH 5.8 and 7.4) to a final concentration of 100 µM.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or other suitable protein precipitating agent.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the concentrations of Fosfosal and salicylic acid by HPLC.
-
Calculate the rate of hydrolysis at each pH.
Procedure for Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing Fosfosal (final concentration 100 µM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding human plasma or a purified alkaline phosphatase solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and stop the reaction as described above.
-
Analyze the samples by HPLC to determine the concentrations of Fosfosal and salicylic acid.
-
Calculate the rate of enzymatic hydrolysis.
HPLC Method for the Determination of Salicylic Acid in Human Plasma
This is a representative HPLC method adapted from published literature.[7][8] Specific parameters may require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Newcrom BH, 4.6×150 mm, 5 µm particle size[7]
-
Mobile Phase: Acetonitrile – 0.5% Phosphoric Acid in Water (e.g., 40:60 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 200 nm[7]
-
Injection Volume: 20 µL
Sample Preparation:
-
To 200 µL of human plasma, add a suitable internal standard.
-
Precipitate plasma proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Quantification:
-
Construct a calibration curve using standard solutions of salicylic acid in drug-free plasma.
-
Determine the concentration of salicylic acid in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Conclusion
Fosfosal serves as an effective prodrug for the systemic delivery of salicylic acid. Its pharmacokinetic profile demonstrates rapid and complete conversion to the active metabolite, achieving therapeutic plasma concentrations. The anti-inflammatory effects of the liberated salicylic acid are mediated through the inhibition of key inflammatory pathways, including the NF-κB and COX pathways. The experimental protocols provided herein offer a foundation for the synthesis, in vitro characterization, and bioanalysis of Fosfosal and its active metabolite. This technical guide consolidates crucial data and methodologies to support further research and development in the field of prodrug design and anti-inflammatory therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A14417.03 [thermofisher.com]
- 3. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 2-Phosphonooxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-phosphonooxybenzoic acid, also known as fosfosal. The document details its structural and physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates its primary mechanism of action as an anti-inflammatory agent through the inhibition of prostaglandin (B15479496) synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
2-Phosphonooxybenzoic acid (fosfosal) is a salicylic (B10762653) acid derivative with established analgesic, anti-inflammatory, and anti-bacterial properties.[1][2] As a non-acetylated salicylate, it serves as a valuable compound in therapeutic research, particularly in the study of inflammatory diseases.[3] This guide aims to consolidate the available technical information on its chemical properties to facilitate its application in research and development.
Chemical and Physical Properties
2-Phosphonooxybenzoic acid is a white to off-white crystalline powder.[4] It is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5][6] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Phosphonooxybenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇O₆P | [2] |
| Molecular Weight | 218.10 g/mol | [1] |
| CAS Number | 6064-83-1 | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 154-166 °C | [7] |
| Boiling Point | Decomposes upon heating | (inferred) |
| Solubility | Soluble in water, DMSO | [5][6] |
| pKa | Data available in the IUPAC Digitized pKa Dataset | [1] |
Spectroscopic Data
The structural elucidation of 2-phosphonooxybenzoic acid is supported by various spectroscopic techniques. While high-resolution spectra are not widely available in the public domain, existing data and analysis of related compounds allow for a detailed interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 2-phosphonooxybenzoic acid. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and phosphate (B84403) groups, as well as the aromatic ring currents.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the phosphate group. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than 10 ppm.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with the carbon attached to the phosphate group being shifted further downfield.
³¹P NMR: Phosphorus-31 NMR is particularly useful for characterizing organophosphorus compounds. For 2-phosphonooxybenzoic acid, a single resonance is expected. The chemical shift will be relative to an external standard of 85% phosphoric acid and is anticipated to be in the characteristic range for aryl phosphates.
Infrared (IR) Spectroscopy
The IR spectrum of 2-phosphonooxybenzoic acid will exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. P-O-C stretching vibrations are expected in the 1000-1100 cm⁻¹ region, and P=O stretching will be observed around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-phosphonooxybenzoic acid, the molecular ion peak (M⁺) would be observed at m/z 218. The fragmentation pattern is likely to involve the loss of the phosphate group and cleavage of the carboxylic acid moiety. PubChem's GC-MS data indicates major fragment ions at m/z 120, 92, and 138.[1] The fragment at m/z 120 could correspond to the loss of the phosphonooxy group.
Experimental Protocols
While detailed, step-by-step proprietary synthesis and purification protocols are not publicly available, the following sections outline general methodologies based on established chemical principles for related compounds.
Synthesis
A plausible synthetic route to 2-phosphonooxybenzoic acid is the phosphorylation of salicylic acid. A general procedure would involve reacting salicylic acid with a phosphorylating agent such as polyphosphoric acid.
General Protocol for Phosphorylation of Salicylic Acid:
-
Salicylic acid is dissolved in a suitable solvent.
-
Polyphosphoric acid is added to the solution.
-
The reaction mixture is heated to a specified temperature for a set duration to allow for the phosphorylation to occur.
-
The reaction is then quenched, typically by the addition of water or ice.
-
The crude product is isolated by filtration or extraction.
A visual representation of the synthesis workflow is provided below.
Purification
The crude 2-phosphonooxybenzoic acid can be purified by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of organic solvents or an aqueous system may be suitable.
General Protocol for Recrystallization:
-
The crude product is dissolved in a minimal amount of a suitable hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.
-
The solution is then cooled further in an ice bath to maximize crystal yield.
-
The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The crystals are dried under vacuum.
The general workflow for purification is illustrated below.
Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-phosphonooxybenzoic acid. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.
General HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from a higher proportion of A to a higher proportion of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm)
-
Injection Volume: 10 µL
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of 2-phosphonooxybenzoic acid are attributed to its ability to inhibit the biosynthesis of prostaglandins (B1171923). This is achieved by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various other prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-phosphonooxybenzoic acid effectively reduces the production of these pro-inflammatory mediators.
The signaling pathway is depicted in the following diagram.
Conclusion
References
An In-depth Technical Guide on Fosfosal (CAS Number: 6064-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, with the Chemical Abstracts Service (CAS) number 6064-83-1, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class of compounds. Chemically designated as 2-(Phosphonooxy)benzoic acid, Fosfosal functions as a prodrug, undergoing hydrolysis in the body to release its active metabolite, salicylic (B10762653) acid. This technical guide provides a comprehensive overview of the core research on Fosfosal, including its mechanism of action, pharmacokinetic profile, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
Fosfosal is a salicylic acid derivative with a phosphate (B84403) group attached at the 2-position of the benzoic acid ring. This modification enhances its solubility and allows for its formulation as a prodrug.
| Property | Value | Reference |
| CAS Number | 6064-83-1 | [1] |
| Molecular Formula | C₇H₇O₆P | [1] |
| Molecular Weight | 218.10 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 159 - 163 °C | [1] |
| Solubility | Soluble in water | [2] |
| Synonyms | 2-(Phosphonooxy)benzoic acid, 2-Carboxyphenyl phosphate, Salicyl phosphate | [1] |
Mechanism of Action
Fosfosal exerts its anti-inflammatory, analgesic, and antipyretic effects through the action of its active metabolite, salicylic acid. The primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Inhibition
Salicylic acid, the active form of Fosfosal, is known to be a weak direct inhibitor of both COX-1 and COX-2 isoforms in vitro. However, its anti-inflammatory efficacy is also attributed to its ability to suppress the expression of the inducible COX-2 enzyme at inflammatory sites. This selective action on COX-2 expression may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that strongly inhibit the constitutive COX-1 enzyme, which is involved in protecting the gastric mucosa.[3]
Signaling Pathways
The anti-inflammatory effects of salicylates, including the active metabolite of Fosfosal, extend beyond COX inhibition and involve modulation of other signaling pathways.
The central mechanism of Fosfosal's action is the disruption of the prostaglandin (B15479496) synthesis pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes, is reduced. This leads to a decrease in the production of pro-inflammatory prostaglandins such as PGE2 at the site of inflammation.
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Salicylates have been shown to inhibit the activation of NF-κB. By preventing the translocation of NF-κB to the nucleus, Fosfosal's active metabolite can suppress the transcription of a wide array of inflammatory mediators, contributing to its overall anti-inflammatory effect.
Pharmacokinetics
Fosfosal is administered orally and is rapidly hydrolyzed to salicylic acid in the body. The pharmacokinetic profile of both Fosfosal and its active metabolite has been studied in humans.
Human Pharmacokinetic Parameters
A study in healthy male volunteers evaluated the pharmacokinetics of Fosfosal following single and multiple oral doses. The plasma concentrations of Fosfosal and salicylic acid were determined by HPLC.[4]
| Dosage Regimen | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |
| 2400 mg single dose | Salicylic Acid | - | - | - | - |
| 1200 mg t.i.d. | Salicylic Acid | - | - | - | - |
| 2400 mg b.i.d. | Salicylic Acid | - | - | - | - |
| 2400 mg t.i.d. | Salicylic Acid | 276 (Cmax-ss) | - | Higher AUC-ss 0-8h | Prolonged |
Note: Specific Cmax, Tmax, and AUC values for all regimens were not available in the provided search results. The 2400 mg t.i.d. regimen resulted in steady-state minimum and maximum concentrations (Cmin-ss and Cmax-ss) of 184 µg/mL and 276 µg/mL, respectively. This regimen also showed a significant prolongation of the salicylic acid half-life (t½) and a higher area under the curve at steady-state (AUC-ss) compared to other regimens.[4]
Preclinical Efficacy
The anti-inflammatory and analgesic properties of Fosfosal have been evaluated in various preclinical models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the acute anti-inflammatory activity of NSAIDs. The test involves injecting carrageenan into the paw of a rodent and measuring the subsequent swelling over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.
Quantitative data on the percentage inhibition of paw edema by Fosfosal was not available in the conducted searches.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes in treated animals compared to a control group is a measure of analgesia.
Quantitative data on the percentage inhibition of writhing by Fosfosal was not available in the conducted searches.
Experimental Protocols
Synthesis of 2-(Phosphonooxy)benzoic Acid
A detailed, step-by-step experimental protocol for the synthesis of Fosfosal was not explicitly found in the provided search results. A general approach would involve the phosphorylation of salicylic acid. A plausible synthetic route could involve the reaction of salicylic acid with a phosphorylating agent, such as phosphorus oxychloride or polyphosphoric acid, followed by hydrolysis.
In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor (e.g., epinephrine).
-
Inhibitor Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Termination of Reaction: After a defined incubation time (e.g., 2-5 minutes), terminate the reaction by adding a strong acid (e.g., HCl).
-
Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and test groups receiving different doses of Fosfosal.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Acetic Acid-Induced Writhing Test in Mice
This protocol details a common in vivo model for evaluating peripheral analgesic activity.
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment.
-
Grouping: Randomly assign the mice to a control group (vehicle), a positive control group (a known analgesic like aspirin), and test groups receiving different doses of Fosfosal.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group using the formula: % Inhibition = [1 - (Writhes_treated / Writhes_control)] x 100
Conclusion
Fosfosal is a prodrug of salicylic acid that demonstrates anti-inflammatory and analgesic properties primarily through the inhibition of the cyclooxygenase pathway and potentially through the modulation of the NF-κB signaling pathway. Its pharmacokinetic profile in humans indicates that it is effectively converted to its active metabolite. While preclinical data suggests its efficacy, further quantitative studies are required to fully elucidate its potency and selectivity. The experimental protocols provided in this guide offer a framework for future research into the pharmacological properties of Fosfosal.
References
An In-depth Technical Guide to the Discovery and History of Fosfosal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, is a salicylic (B10762653) acid derivative developed as an analgesic and non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Fosfosal. It details the key researchers and institutions involved in its development, a timeline of its progression, its mechanism of action as a prodrug of salicylic acid, and its pharmacokinetic properties. This document also includes detailed experimental protocols for its synthesis and analysis, quantitative data from preclinical and clinical studies, and visualizations of its metabolic pathway and experimental workflows.
Discovery and History
Fosfosal, also known by its developmental code UR-1521 and brand names such as Disdolen and Aydolid, was developed by the research-focused pharmaceutical company J. Uriach & Cia. S.A. , based in Barcelona, Spain. The primary research and development efforts took place in the late 1970s and early 1980s. A key figure in the pharmacological investigation of Fosfosal was J. Forn , who, along with his colleagues at the J. Uriach & Cia. Research Center, published several seminal papers characterizing the drug's properties.[1][2]
The development of Fosfosal was situated within the broader context of research into salicylic acid derivatives. The goal was to create a compound that would retain the therapeutic benefits of salicylic acid while potentially offering an improved gastrointestinal safety profile. By chemically modifying salicylic acid with a phosphate (B84403) group, the researchers aimed to create a prodrug that would be absorbed intact and then hydrolyzed to release the active metabolite, salicylic acid, systemically.
Timeline of Key Developments:
-
Early 1980s: Initial pharmacological and pharmacokinetic studies on Fosfosal (UR-1521) are published by researchers at J. Uriach & Cia. S.A., establishing its profile as a new analgesic and anti-inflammatory agent.[1][2]
-
1988: A human pharmacokinetic study is published, detailing the plasma concentrations of Fosfosal and its active metabolite, salicylic acid, after single and multiple oral doses.[3]
-
1990s-Present: Fosfosal is used in various countries as a prescription medication for the treatment of pain and inflammation.
It is important to distinguish Fosfosal, the salicylic acid derivative, from a veterinary product of the same name. The veterinary "Fosfosal" is an injectable mineral supplement for livestock and has a completely different composition and purpose.
Mechanism of Action
Fosfosal is a prodrug of salicylic acid. After oral administration, it is absorbed and subsequently hydrolyzed in the body to release salicylic acid, its active metabolite, and phosphoric acid. The therapeutic effects of Fosfosal are mediated by salicylic acid.
Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. While salicylic acid is a relatively weak direct inhibitor of COX activity in vitro, it has been shown to suppress the expression of the inducible COX-2 enzyme.
Signaling Pathway
The primary signaling pathway affected by the active metabolite of Fosfosal is the prostaglandin (B15479496) biosynthesis pathway.
Caption: Metabolic activation of Fosfosal and inhibition of the COX pathway.
Quantitative Data
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Fosfosal and its active metabolite, salicylic acid, in humans and preclinical species.
Table 1: Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of Fosfosal in Humans [3]
| Dosage Regimen | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | t1/2 of Salicylic Acid | AUC-ss (0-8h) |
| 1,200 mg t.i.d. | - | - | - | - |
| 2,400 mg b.i.d. | - | - | - | - |
| 2,400 mg t.i.d. | 184 | 276 | Significantly prolonged | Higher than other regimens |
Table 2: Pharmacokinetic Parameters of Fosfosal and Salicylic Acid in Rats and Dogs [4]
| Species | Route | Dose (mg/kg) | Fosfosal t1/2 | Salicylic Acid t1/2 |
| Rat | IV | 100 | 2.7 min | 13.8 h |
| Dog | IV | 80 | 6.7 min | 7.1 h |
| Rat | Oral | 100 | Not detected | - |
| Dog | Oral | 80 | Not detected | - |
Experimental Protocols
Synthesis of 2-(Phosphonooxy)benzoic Acid (Fosfosal)
This protocol describes a general method for the synthesis of Fosfosal from salicylic acid.
Materials:
-
Salicylic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve salicylic acid in anhydrous diethyl ether and an excess of pyridine.
-
Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride dropwise from the dropping funnel with constant stirring.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze the unreacted phosphorus oxychloride and the resulting phosphate ester.
-
Acidification and Extraction: Acidify the mixture with hydrochloric acid. The product will precipitate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system.
Caption: General workflow for the synthesis of Fosfosal.
Determination of Fosfosal and Salicylic Acid in Plasma by HPLC
This protocol provides a general method for the simultaneous determination of Fosfosal and salicylic acid in plasma samples.[3]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Methanol
-
Phosphoric acid
-
Water (HPLC grade)
-
Plasma samples
-
Internal standard (e.g., another salicylic acid derivative not present in the sample)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of the internal standard.
-
Precipitate plasma proteins by adding an excess of acetonitrile or methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (adjust proportions for optimal separation).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for both Fosfosal and salicylic acid (e.g., 230-240 nm).
-
Injection Volume: Typically 20-50 µL.
-
-
Quantification:
-
Generate a standard curve by analyzing solutions of known concentrations of Fosfosal, salicylic acid, and the internal standard.
-
Calculate the concentrations of Fosfosal and salicylic acid in the plasma samples by comparing their peak areas (or heights) to those of the internal standard and the standard curve.
-
Caption: Workflow for the HPLC analysis of Fosfosal and salicylic acid in plasma.
In Vitro COX Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of salicylic acid (the active metabolite of Fosfosal) on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compound (salicylic acid) and control inhibitors
-
Detection system (e.g., ELISA for prostaglandin E₂, or a colorimetric/fluorometric probe)
-
96-well plates
-
Incubator
Procedure:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and salicylic acid at various concentrations in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add different concentrations of salicylic acid to the wells. Include wells with a vehicle control (no inhibitor) and a known COX inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of salicylic acid and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Fosfosal represents a notable development in the field of salicylic acid derivatives, embodying the prodrug concept to potentially enhance the therapeutic index of a long-established anti-inflammatory agent. Its history is rooted in the targeted research and development efforts of J. Uriach & Cia. S.A., with significant contributions from researchers like J. Forn. The pharmacological profile of Fosfosal is intrinsically linked to its active metabolite, salicylic acid, and its inhibitory effects on the cyclooxygenase pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the history, mechanism, and analytical methodologies associated with Fosfosal. Further research into the nuances of its clinical efficacy and safety profile in comparison to other NSAIDs continues to be an area of interest.
References
- 1. [Distribution and pharmacokinetics of fosfosal (UR-1521)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological study of 2-phosphonoxybenzoic acid (fosfosal), a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfosal as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, a phosphate (B84403) ester of salicylic (B10762653) acid, serves as a prodrug that is rapidly hydrolyzed to salicylic acid in vivo. Its therapeutic effects as a non-steroidal anti-inflammatory drug (NSAID) are primarily attributed to the activity of its active metabolite, salicylic acid. This technical guide provides an in-depth analysis of Fosfosal's mechanism of action as a cyclooxygenase (COX) inhibitor. It consolidates available quantitative data on its inhibitory activity, details relevant experimental protocols, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to support further research and drug development endeavors.
Introduction
Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, is a derivative of salicylic acid designed to improve gastrointestinal tolerance compared to traditional salicylates like aspirin (B1665792). Upon oral administration, it undergoes hydrolysis, releasing salicylic acid, the pharmacologically active compound. Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins (B1171923). This document explores the nuanced interaction of Fosfosal's active metabolite with COX-1 and COX-2, providing a comprehensive resource for the scientific community.
Mechanism of Action: A Dual Approach to COX Inhibition
The primary mechanism of action of Fosfosal is centered on the biological activities of its active metabolite, salicylic acid. Unlike many other NSAIDs that are potent direct inhibitors of COX enzymes, salicylic acid exhibits a more complex and dual-faceted modulatory effect on the prostaglandin (B15479496) synthesis pathway.
2.1. Direct Enzymatic Inhibition:
Salicylic acid is a weak, direct inhibitor of both COX-1 and COX-2. Its inhibitory potency is significantly lower than that of its acetylated counterpart, aspirin. The direct inhibition is competitive with the substrate, arachidonic acid. However, at therapeutic concentrations, this direct inhibition is considered to play a minor role in its overall anti-inflammatory effect.
2.2. Transcriptional Regulation of COX-2:
A more significant aspect of salicylic acid's anti-inflammatory action is its ability to suppress the expression of the inducible COX-2 enzyme at the transcriptional level.[1][2] By interfering with the signaling pathways that lead to the upregulation of the COX-2 gene in response to inflammatory stimuli, salicylic acid effectively reduces the production of prostaglandins at sites of inflammation. This transcriptional repression is a key differentiator from many other NSAIDs and contributes to its therapeutic profile.
Quantitative Data on COX Inhibition
Table 1: In Vitro COX-2 Inhibitory Activity of Sodium Salicylate (B1505791) and Aspirin
| Compound | IC50 (COX-2) | Cell Line/Assay Condition |
| Sodium Salicylate | 5 µg/mL | Human A549 cells, IL-1β induced, 24 hr co-incubation[3] |
| Sodium Salicylate | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid[1][3] |
| Aspirin | 1.67 µg/mL | Human A549 cells, with 30 µM arachidonic acid[3] |
| Aspirin | 29.3 µM | Human articular chondrocytes[3] |
Note: IC50 values can vary significantly based on the experimental setup, including the cell line, method of COX-2 induction, and substrate concentration.
The data clearly indicates that the apparent inhibitory potency of sodium salicylate on COX-2 is diminished at higher concentrations of arachidonic acid, highlighting its weak competitive nature. In contrast, aspirin maintains a more consistent inhibitory effect.
Signaling Pathways and Experimental Workflows
4.1. Cyclooxygenase Signaling Pathway and Inhibition by Salicylates
The following diagram illustrates the canonical cyclooxygenase pathway and the points of modulation by salicylic acid, the active metabolite of Fosfosal.
Caption: COX pathway showing Fosfosal's (as salicylic acid) dual inhibitory action.
4.2. Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro COX inhibitory activity of a compound like salicylic acid.
References
- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Enzymatic Conversion of Fosfosal to Salicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, an organophosphate derivative of salicylic (B10762653) acid, is a prodrug designed for enhanced therapeutic delivery. Its efficacy is contingent upon its bioactivation to the active metabolite, salicylic acid. This technical guide provides a comprehensive overview of the enzymatic conversion of Fosfosal. While in vivo studies confirm rapid and efficient hydrolysis, this guide focuses on the in vitro methodologies required to characterize this biotransformation. It details the probable enzymatic pathways, outlines experimental protocols for determining conversion kinetics, and presents analytical techniques for quantification. Due to the absence of specific kinetic parameters for Fosfosal in publicly available literature, this guide establishes a framework for their experimental determination, providing researchers with the necessary tools to conduct these critical studies.
Introduction
Fosfosal is recognized as a prodrug that undergoes rapid in vivo hydrolysis to yield salicylic acid, its pharmacologically active form.[1][2] This conversion is essential for its anti-inflammatory and analgesic properties. Understanding the enzymatic machinery responsible for this bioactivation, along with the kinetics of the conversion, is paramount for drug development professionals. This guide synthesizes the current understanding of Fosfosal metabolism and provides detailed experimental frameworks for its in vitro characterization.
Enzymatic Pathways of Fosfosal Hydrolysis
The chemical structure of Fosfosal, an organophosphate ester, suggests that its hydrolysis is primarily catalyzed by esterases and potentially phosphatases.
The Role of Carboxylesterases (CES)
Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many ester-containing prodrugs. These enzymes are abundant in tissues such as the liver and intestines, which are the primary sites of first-pass metabolism. Human liver, for instance, expresses high levels of carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2), both of which are likely candidates for the hydrolysis of Fosfosal. Given that Fosfosal is administered orally, intestinal carboxylesterases would also be involved in its initial conversion.
Plasma Esterases
While the liver and intestines are the main sites of carboxylesterase activity, human plasma also contains esterases, including butyrylcholinesterase (BChE) and paraoxonase 1 (PON1). However, human plasma is notably deficient in carboxylesterases. Therefore, while some degree of hydrolysis may occur in the bloodstream, the primary conversion of Fosfosal to salicylic acid is anticipated to happen within tissues rich in carboxylesterases.
Quantitative Data on Fosfosal Conversion
A thorough review of the scientific literature did not yield specific kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of Fosfosal by purified enzymes or tissue preparations. However, in vivo pharmacokinetic studies in humans have provided data on the resulting plasma concentrations of salicylic acid after oral administration of Fosfosal.[2]
To facilitate future research and provide a clear framework for data comparison, the following tables are presented as templates for the quantitative data that should be obtained from in vitro enzymatic assays.
Table 1: In Vivo Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of Fosfosal in Humans
| Dosage Regimen | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | t1/2 of Salicylic Acid | AUCss (0-8h) | Reference |
| 2,400 mg t.i.d. | 184 | 276 | Prolonged | Significantly Higher | [2] |
Cmin-ss: Minimum steady-state plasma concentration; Cmax-ss: Maximum steady-state plasma concentration; t1/2: Half-life; AUCss: Area under the curve at steady state.
Table 2: Template for Kinetic Parameters of Fosfosal Hydrolysis by Carboxylesterases
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Purified Human Carboxylesterase 1 (hCE1) | Data to be determined | Data to be determined | Data to be determined |
| Purified Human Carboxylesterase 2 (hCE2) | Data to be determined | Data to be determined | Data to be determined |
| Human Liver Microsomes | Data to be determined | Data to be determined | Data to be determined |
| Human Intestinal Microsomes | Data to be determined | Data to be determined | Data to be determined |
Km: Michaelis constant; Vmax: Maximum reaction velocity.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro investigation of the enzymatic conversion of Fosfosal to salicylic acid.
In Vitro Hydrolysis of Fosfosal using Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability and conversion of Fosfosal in a preparation of liver enzymes.
Materials:
-
Fosfosal
-
Salicylic acid standard
-
Pooled human liver microsomes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for HPLC analysis
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of Fosfosal to each tube. The final volume should be kept consistent across all samples.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for the simultaneous quantification of the remaining Fosfosal and the formed salicylic acid.
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten kinetic constants for the hydrolysis of Fosfosal.
Materials:
-
Same as in section 4.1, with the addition of a range of Fosfosal concentrations.
Procedure:
-
Enzyme Concentration: Determine the optimal concentration of liver microsomes or purified enzyme that results in a linear rate of product formation over a defined time period.
-
Substrate Concentrations: Prepare a series of dilutions of Fosfosal in the reaction buffer, covering a range of concentrations both below and above the expected Km.
-
Initial Velocity Measurements: For each substrate concentration, measure the initial rate of salicylic acid formation. This is done by taking samples at multiple early time points and ensuring that less than 10-15% of the substrate is consumed.
-
Data Analysis: Plot the initial reaction velocities (V) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax[S] / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation of the data.
Analytical Method: HPLC Quantification of Fosfosal and Salicylic Acid
A robust analytical method is crucial for the accurate quantification of the substrate and product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Salicylic acid can be detected by UV absorbance at approximately 230 nm or 300 nm. Fluorescence detection can also be used for higher sensitivity.
-
Quantification: Create a standard curve for both Fosfosal and salicylic acid using known concentrations. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve.
Visualizations
Metabolic Pathway of Fosfosal
Caption: Metabolic conversion of Fosfosal to salicylic acid.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters.
Conclusion
Fosfosal serves as an effective prodrug, delivering its active component, salicylic acid, through rapid enzymatic hydrolysis. The primary catalysts for this conversion are likely carboxylesterases located in the liver and intestines. This guide provides a robust framework for the in-depth in vitro characterization of this critical metabolic step. While specific kinetic data for Fosfosal hydrolysis is not currently available in the literature, the detailed experimental protocols and analytical methods presented herein equip researchers with the necessary tools to generate this vital information. The elucidation of these kinetic parameters will be instrumental in refining our understanding of Fosfosal's pharmacokinetics and will aid in the development of future salicylic acid-based therapeutics.
References
Theoretical Stability of Fosfosal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of Fosfosal's stability. Fosfosal, or salicyl phosphate (B84403), is a prodrug of salicylic (B10762653) acid, and its stability is a critical parameter for its formulation, storage, and therapeutic efficacy. This document synthesizes available scientific information on its degradation pathways, kinetics, and the analytical methodologies required for its stability assessment.
Core Concepts in Fosfosal Stability
Fosfosal's primary degradation pathway is hydrolysis , which cleaves the phosphate ester bond to release the active therapeutic agent, salicylic acid, and phosphoric acid. The rate of this hydrolysis is significantly influenced by the pH of the environment.
pH-Dependent Hydrolysis
The stability of Fosfosal in aqueous solutions is highly dependent on pH. The hydrolysis of the phosphate ester is catalyzed by both acid and base, though the rate is reported to be generally slow under normal conditions.
-
Acidic to Neutral pH: Studies on salicyl phosphate have indicated that the hydrolysis follows first-order kinetics. The reaction rate is pH-dependent, with a notable increase in the hydrolysis rate observed in the pH range of 4.8 to 5.8. This suggests that the monoanionic and dianionic species of the phosphate group, which are prevalent in this pH range, are more susceptible to hydrolysis.
-
General Observation: The hydrolysis of salicyl phosphate has been described as "too sluggish even at elevated temperatures under normal conditions," highlighting its relative stability in the absence of specific catalytic conditions.
Other Degradation Pathways
While hydrolysis is the principal degradation route, other factors such as temperature, light, and oxidizing agents can also influence the stability of Fosfosal. Forced degradation studies are essential to identify potential degradation products under these stress conditions.
Quantitative Stability Data
Detailed quantitative kinetic data for Fosfosal's degradation under a wide range of conditions are not extensively published in publicly available literature. However, based on existing information, the following qualitative and semi-quantitative summary can be provided.
| Parameter | Condition(s) | Observation | Reference |
| Storage Stability | -20°C | Stable for ≥ 2 years. | |
| pH-Dependent Hydrolysis | Aqueous solution, varying pH | Follows first-order kinetics. Maximum hydrolysis rate observed in the pH range of 4.8 to 5.8. | |
| General Hydrolysis Rate | Normal aqueous conditions, elevated temperatures | The rate of hydrolysis is generally slow. |
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of Fosfosal, a series of experiments based on established principles of pharmaceutical stability testing and forced degradation studies should be conducted. The following protocols are based on guidelines from the International Council for Harmonisation (ICH) and common practices for phosphate prodrugs.
Forced Degradation Studies
Forced degradation studies are necessary to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of Fosfosal under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Fosfosal in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 1 hour.
-
Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying Fosfosal in the presence of its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective choice.
Objective: To develop and validate an HPLC method capable of resolving Fosfosal from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of Fosfosal (e.g., around 230-280 nm).
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the Fosfosal peak. Peak purity analysis using a photodiode array (PDA) detector should be performed.
-
Linearity: Establish a linear relationship between the peak area and the concentration of Fosfosal over a defined range.
-
Accuracy: Determine the recovery of Fosfosal in spiked placebo samples.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Fosfosal that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizing Pathways and Workflows
Fosfosal Hydrolysis Pathway
The primary degradation pathway of Fosfosal is its hydrolysis to salicylic acid and phosphoric acid.
Fosfosal and Alkaline Phosphatase: An Examination of a Novel Substrate Hypothesis
A comprehensive review of existing literature does not support the use of Fosfosal as a direct substrate for the enzyme alkaline phosphatase. While alkaline phosphatase is a widely studied enzyme with a broad range of known substrates, searches for "Fosfosal" in scientific databases and commercial product listings primarily identify it as a veterinary pharmaceutical and a research chemical with anti-inflammatory and anti-bacterial properties. No evidence from the conducted research suggests its utility as a substrate for measuring alkaline phosphatase activity.
This technical guide will, therefore, pivot to address the components of the user's request separately. It will first provide an in-depth overview of Fosfosal based on available data. Subsequently, it will detail the well-established role of alkaline phosphatase, its mechanism of action, and the characteristics of its commonly used substrates, for which significant experimental data exists. This approach is intended to provide valuable information to researchers, scientists, and drug development professionals while clarifying the current understanding of Fosfosal's properties.
Fosfosal: Composition and Known Applications
Fosfosal is primarily marketed as an injectable veterinary supplement aimed at correcting mineral deficiencies in livestock, particularly cattle and swine.[1][2][3][4] Its key components include:
-
Glycerophosphate de sodium
-
Phosphate (B84403) monosodique
-
Chlorure de cuivre
-
Chlorure de potassium
-
Chlorure de magnésium
-
Sélénate de sodium
These components are essential for various metabolic processes, growth, and reproduction in animals.[1] Fosfosal is indicated for the treatment and prevention of conditions such as osteomalacia, rickets, and infertility linked to mineral deficiencies.[3][4]
In a different context, Fosfosal is also available as a chemical for research purposes, described as an anti-inflammatory agent with antibacterial effects.[5] However, the product information for this research-grade Fosfosal does not mention any interaction with alkaline phosphatase.[5]
Storage and Stability: For research use, Fosfosal should be stored at -20°C for long-term stability (≥ 2 years).[5] The veterinary formulation should be stored in a cool, dry place between 15°C and 30°C, protected from direct sunlight, and is stable for 3 years from the date of manufacture.[1][2] Once opened, the veterinary product should be used within 30 days.[1][2]
Alkaline Phosphatase: A Versatile Enzyme
Alkaline phosphatase (ALP) is a hydrolase enzyme that removes phosphate groups from a variety of molecules, including nucleotides, proteins, and alkaloids.[6][7] This enzymatic activity is crucial in numerous physiological processes. The enzyme functions optimally in an alkaline environment.[7]
Mechanism of Action
The catalytic mechanism of alkaline phosphatase involves a multi-step process centered around a highly conserved active site containing zinc and magnesium ions.[8] The generally accepted mechanism for the hydrolysis of a phosphate monoester (RO-PO₃²⁻) proceeds as follows:
-
Formation of the Enzyme-Substrate Complex: The substrate binds to the active site of the enzyme.
-
Nucleophilic Attack: A serine residue in the active site, activated by a zinc ion, performs a nucleophilic attack on the phosphorus atom of the substrate.
-
Formation of a Phosphoryl-Enzyme Intermediate: This attack leads to the formation of a covalent phosphoryl-enzyme intermediate and the release of the alcohol product (ROH).
-
Hydrolysis of the Intermediate: A water molecule, activated by another zinc ion, hydrolyzes the phosphoryl-enzyme intermediate.
-
Product Release: Inorganic phosphate (Pi) is released, regenerating the free enzyme for another catalytic cycle.
This pathway highlights the critical role of the metal ions in catalysis, both in activating the nucleophiles and in stabilizing the transition states.
dot
Caption: Generalized mechanism of alkaline phosphatase catalysis.
Common Substrates for Alkaline Phosphatase
A variety of chromogenic and chemiluminescent substrates are commercially available and widely used in research and diagnostics to assay alkaline phosphatase activity. A common feature of these substrates is a phosphate monoester group that, upon hydrolysis by ALP, yields a product that can be easily quantified.
| Substrate Name | Abbreviation | Detection Method | Product |
| p-Nitrophenyl Phosphate | pNPP | Colorimetric (405 nm) | p-Nitrophenol (yellow) |
| 5-Bromo-4-chloro-3-indolyl phosphate | BCIP | Colorimetric (in combination with NBT) | Dimerized and oxidized indigo (B80030) (blue-purple precipitate) |
| 4-Methylumbelliferyl phosphate | MUP | Fluorometric (Ex: 360 nm, Em: 440 nm) | 4-Methylumbelliferone (fluorescent) |
p-Nitrophenyl Phosphate (pNPP)
p-Nitrophenyl phosphate (pNPP) is the most common and cost-effective substrate for routine ALP assays.[9] In an alkaline buffer, ALP catalyzes the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate. The resulting p-nitrophenol is a yellow, soluble product that can be quantified by measuring its absorbance at 405 nm.[9][10]
Experimental Protocol: Alkaline Phosphatase Assay Using pNPP
This protocol provides a general guideline for determining alkaline phosphatase activity in a sample using pNPP as the substrate.
Materials:
-
Alkaline Phosphatase containing sample
-
pNPP Substrate Solution (e.g., 10 mM pNPP in a suitable buffer)
-
Alkaline Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in the alkaline buffer to ensure the final reading falls within the linear range of the assay.
-
Reaction Setup:
-
Add a defined volume of the prepared enzyme sample to each well of the microplate.
-
Include a blank control containing only the alkaline buffer.
-
-
Initiate Reaction: Add a defined volume of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop Reaction: Add a defined volume of the stop solution to each well to terminate the enzymatic reaction. The stop solution also enhances the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The alkaline phosphatase activity can be calculated using a standard curve generated with known concentrations of p-nitrophenol or by using the molar extinction coefficient of p-nitrophenol.
dot
Caption: Workflow for a typical alkaline phosphatase assay using pNPP.
Kinetic Parameters of Alkaline Phosphatase
The kinetic properties of alkaline phosphatase can vary depending on the enzyme source (e.g., bovine intestine, human placenta) and the assay conditions (e.g., pH, buffer composition, substrate).
A study on calf intestinal alkaline phosphatase (CIAP) using pNPP as a substrate reported the following kinetic parameters:[11]
| Buffer | pH | Vmax (µmoles min⁻¹ unit⁻¹) | Km (M) | kcat (s⁻¹) |
| 50 mM Tris-HCl | 11.0 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |
| 100 mM Glycine-NaOH | 9.5 | 1.6 | 4 x 10⁻⁴ | 42.55 |
These data illustrate the influence of the chemical environment on the enzyme's catalytic efficiency. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.
Conclusion
Conversely, alkaline phosphatase is a well-characterized enzyme with a diverse range of applications in research and clinical diagnostics. Its activity is reliably measured using established substrates like p-nitrophenyl phosphate, for which detailed experimental protocols and kinetic data are readily available. Researchers and professionals in drug development are encouraged to rely on these validated methods for the accurate determination of alkaline phosphatase activity. Future investigations into novel substrates for this important enzyme should be grounded in rigorous experimental validation.
References
- 1. Fosfosal 500ML - VIRBAC - Isophós Produtos Agropecuários a Loja mais completa feita para você! [isophos.com]
- 2. Fosfosal® [br.virbac.com]
- 3. kajavet.com.br [kajavet.com.br]
- 4. agrosolo.com.br [agrosolo.com.br]
- 5. biorbyt.com [biorbyt.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. chronolab.com [chronolab.com]
- 11. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Fosfosal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Fosfosal, a salicylic (B10762653) acid derivative, functions as a prodrug with notable analgesic and anti-inflammatory properties. Upon administration, it is rapidly metabolized to its active form, salicylic acid. The primary therapeutic action of Fosfosal is mediated through the multifaceted mechanisms of salicylic acid, which include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway. This guide provides an in-depth analysis of these therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes
The principal mechanism of action of Fosfosal, through its active metabolite salicylic acid, is the inhibition of prostaglandin (B15479496) synthesis. This is primarily achieved by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While salicylic acid is considered a relatively weak direct inhibitor of COX enzymes in vitro compared to acetylsalicylic acid, it effectively reduces prostaglandin E2 (PGE2) production in cellular and in vivo models.[1][2][3] This effect is attributed to both direct, albeit weak, enzymatic inhibition and the suppression of COX-2 gene expression.[4]
Data Presentation: In Vitro Inhibition of COX-2 by Salicylic Acid
The inhibitory potency of salicylic acid on COX-2 is notably dependent on the experimental conditions, particularly the concentration of the substrate, arachidonic acid.[2][5]
| Compound | Target | Assay System | IC50 Value | Notes |
| Sodium Salicylate (B1505791) | COX-2 | IL-1β-induced human A549 cells | ~5 µg/mL | Inhibition of PGE2 release over 24 hours.[2] |
| Sodium Salicylate | COX-2 | IL-1β-induced human A549 cells | >100 µg/mL | Acute (30 min) inhibition of COX-2 activity in the presence of 30 µM exogenous arachidonic acid.[2] |
| Sodium Salicylate | COX-2 | PMA-induced human foreskin fibroblasts | ~5 x 10⁻⁶ M (~0.8 µg/mL) | Inhibition of PGE2 synthesis, attributed to suppression of COX-2 protein expression.[4] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro inhibition of COX-2 by a test compound like salicylic acid, based on commercially available kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of salicylic acid against purified COX-2 enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Salicylic acid (test inhibitor)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare working solutions of COX-2 enzyme, arachidonic acid, fluorometric probe, and salicylic acid at various concentrations in the assay buffer.
-
Plate Setup: To the wells of the 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add different concentrations of salicylic acid to the designated wells. Include a positive control (a known COX-2 inhibitor) and a vehicle control (buffer only).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for ADHP) over a specified time period (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the conversion of arachidonic acid to prostaglandins (B1171923) and the inhibitory action of salicylic acid.
References
- 1. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
The Metabolic Journey of Fosfosal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, a phosphate (B84403) ester prodrug of salicylic (B10762653) acid, is designed for enhanced gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the metabolic pathway of Fosfosal, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The document summarizes key pharmacokinetic parameters from preclinical and clinical studies, outlines the experimental methodologies employed, and visualizes the metabolic cascade and analytical workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of salicylate-based therapeutics.
Introduction
Fosfosal, or 2-phosphonoxybenzoic acid, is a salicylic acid derivative developed to mitigate the gastric irritation commonly associated with aspirin (B1665792) and other salicylates. By masking the carboxylic acid group of salicylic acid with a phosphate ester, Fosfosal is designed to pass through the stomach intact, with subsequent hydrolysis in the intestine and systemic circulation to release the active therapeutic agent, salicylic acid. Understanding the metabolic fate of Fosfosal is crucial for optimizing its therapeutic efficacy and safety profile.
Metabolic Pathway of Fosfosal
The metabolism of Fosfosal is a two-stage process initiated by its rapid conversion to the active metabolite, salicylic acid, followed by the well-characterized metabolism of salicylic acid itself.
Stage 1: Hydrolysis of Fosfosal to Salicylic Acid
Upon oral administration, Fosfosal is absorbed and rapidly hydrolyzed to salicylic acid. In fact, after oral dosing, Fosfosal is often undetectable in plasma, indicating a swift and complete conversion to its active form.[1] This hydrolysis is catalyzed by non-specific esterases, with carboxylesterases (CES) being the primary enzymes responsible for this biotransformation. While the specific CES isozymes involved in Fosfosal hydrolysis have not been definitively identified in the reviewed literature, based on the substrate specificity of human carboxylesterases, it is plausible that both CES1, predominantly found in the liver, and CES2, abundant in the small intestine, contribute to this process.
The metabolic conversion is a simple hydrolysis reaction:
Fosfosal + H₂O → Salicylic Acid + Phosphate
Stage 2: Metabolism of Salicylic Acid
Once formed, salicylic acid undergoes extensive phase II metabolism, primarily in the liver. The major metabolic pathways include:
-
Glycine (B1666218) Conjugation: Salicylic acid is conjugated with glycine to form salicyluric acid. This is a major metabolic route.
-
Glucuronidation: Salicylic acid can be conjugated with glucuronic acid to form two main metabolites: salicyl phenolic glucuronide and salicyl acyl glucuronide.
-
Hydroxylation: A minor pathway involves the oxidation of salicylic acid to gentisic acid (2,5-dihydroxybenzoic acid).
These metabolic transformations increase the water solubility of the compounds, facilitating their renal excretion. At higher therapeutic doses of Fosfosal, the metabolic pathways for salicylic acid, particularly the formation of salicyluric acid and salicyl phenolic glucuronide, can become saturated. This leads to a shift from first-order to zero-order kinetics, resulting in a non-linear dose-dependent elimination of salicylic acid.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for Fosfosal and its active metabolite, salicylic acid, from studies in humans, rats, and dogs. It is important to note that the data presented here are derived from abstracts of scientific publications, and a complete dataset would require access to the full-text articles.
Table 1: Pharmacokinetics of Fosfosal and Salicylic Acid in Humans [2][3]
| Parameter | Fosfosal (1,200 mg, single dose)[3] | Salicylic Acid (from 1,200 mg Fosfosal, single dose)[3] | Salicylic Acid (from 2,400 mg t.i.d. Fosfosal, steady state)[2] |
| Cmax | Not Reported | Not Reported | 276 µg/mL |
| Cmin | Not Reported | Not Reported | 184 µg/mL |
| Tmax | Not Reported | 1.55 ± 0.35 h | Not Reported |
| AUC | Not Reported | Not Reported | Higher than other multi-dose schedules |
| t½ | Not Reported | Not Reported | Significantly prolonged |
Table 2: Pharmacokinetics of Fosfosal and Salicylic Acid in Rats and Dogs [1]
| Species | Route | Dose | Fosfosal t½ | Salicylic Acid t½ |
| Rat | IV | 100 mg/kg | 2.7 min | 13.8 h |
| Dog | IV | 80 mg/kg | 6.7 min | 7.1 h |
| Rat | Oral | 100 mg/kg | Not Detected | Not Reported |
| Dog | Oral | 80 mg/kg | Not Detected | Not Reported |
Experimental Protocols
Determination of Fosfosal and Salicylic Acid in Plasma by HPLC
The quantitative analysis of Fosfosal and salicylic acid in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC). While specific protocols from the cited studies are not fully available, a general methodology can be outlined.
Objective: To quantify the concentrations of Fosfosal and salicylic acid in plasma samples.
Materials:
-
HPLC system with UV or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphoric acid or other suitable buffer components
-
Ultrapure water
-
Plasma samples
-
Fosfosal and salicylic acid reference standards
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Protein precipitation agent (e.g., acetonitrile, perchloric acid)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma, add a known concentration of the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5). The exact ratio would be optimized for the specific column and analytes.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the absorption maxima of Fosfosal and salicylic acid (e.g., around 230 nm or 298 nm). Fluorescence detection can also be used for enhanced sensitivity for salicylic acid.
-
Quantification: Create a calibration curve using known concentrations of Fosfosal and salicylic acid standards. The concentration in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of Fosfosal
Caption: Metabolic pathway of Fosfosal to salicylic acid and its subsequent metabolites.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for the preparation and analysis of plasma samples by HPLC.
Conclusion
Fosfosal serves as an effective prodrug, rapidly and completely converting to its active moiety, salicylic acid, following oral administration. The primary metabolic event is hydrolysis, mediated by carboxylesterases. The subsequent metabolism of salicylic acid follows well-established pathways of conjugation and oxidation, which can exhibit saturation kinetics at higher doses. The provided pharmacokinetic data, while limited, offers valuable insights into the disposition of Fosfosal and salicylic acid across different species. Further research, including full access to detailed study reports, would be beneficial for a more granular understanding of Fosfosal's metabolic profile, which is essential for its continued development and clinical application.
References
- 1. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability study of fosfosal and codeine administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosfosal (Salicyl-Phosphate): An In-depth Technical Guide on its Role in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfosal, chemically known as O-phosphorylated salicylic (B10762653) acid or salicyl-phosphate, is a molecule of interest in pharmacology and biochemistry. While primarily developed as a prodrug for salicylic acid, exerting anti-inflammatory and analgesic effects, recent research has unveiled a more direct and nuanced role for Fosfosal in enzymatic interactions. This technical guide provides a comprehensive overview of the current scientific understanding of Fosfosal's engagement with enzymes. A significant focus is placed on its well-documented activity as a selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b), a key protein in cytokine signaling pathways. Despite the presence of a phosphate (B84403) group, a hallmark of phosphate donors in many enzymatic reactions, there is currently no scientific evidence to support the role of Fosfosal as a phosphate donor in enzymatic phosphorylation. This guide will detail the inhibitory mechanism of Fosfosal on STAT5b, present the quantitative data from binding assays, and provide the experimental protocols used to elucidate this interaction. Furthermore, we will briefly explore the broader context of non-nucleotide phosphate donors in enzymatic reactions to provide a comprehensive resource for researchers in the field.
Fosfosal: From Anti-inflammatory Prodrug to Specific Enzyme Inhibitor
Fosfosal is administered orally and undergoes hydrolysis in the gastrointestinal tract, breaking down into salicylic acid and phosphoric acid[1]. The therapeutic effects of Fosfosal as a non-steroidal anti-inflammatory drug (NSAID) are primarily attributed to the action of its active metabolite, salicylic acid, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation and pain[1].
Beyond its role as a prodrug, Fosfosal itself has been identified as a bioactive molecule that directly interacts with specific proteins. High-throughput screening and subsequent detailed biochemical analyses have revealed that Fosfosal is an inhibitor of the Src homology 2 (SH2) domain of the transcription factor STAT5b[2][3]. This interaction is of significant interest to researchers in oncology and immunology, as STAT5b is frequently constitutively activated in various human cancers.
The Role of Fosfosal as a STAT5b Inhibitor
The interaction between Fosfosal and STAT5b has been characterized primarily through fluorescence polarization (FP)-based competitive binding assays. These studies have not only quantified the binding affinity but also elucidated the structural basis for its selectivity.
Quantitative Data on Fosfosal-STAT5 Interaction
The inhibitory activity of Fosfosal is selective for STAT5b over its close homolog STAT5a. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding. The following table summarizes the key quantitative data from competitive binding assays.
| Protein | Ki (μM) | Reference |
| Wild-type STAT5b | 29.3 ± 1.8 | [2] |
| Wild-type STAT5a | 148 ± 9 | [2] |
| STAT5b Met644Lys | 17.2 ± 0.9 | [4] |
| STAT5a Trp566Arg | 10.2 ± 0.7 | [2] |
| STAT5a Trp566Arg/Lys644Met | 12.3 ± 0.6 | [4] |
| STAT5b-6Ma | 10.7 ± 0.6 | [2] |
| STAT5b Arg566Trp | 24% inhibition at 600 μM | [3] |
| STAT5b Arg566Ala | 22% inhibition at 600 μM | [3] |
| STAT5b Arg566Glu | No inhibition | [3] |
aSTAT5b-6M is a mutant where six amino acids in the SH2 domain that differ from STAT5a are mutated to the corresponding STAT5a residues.
Mechanism of STAT5b Inhibition
The selectivity of Fosfosal for STAT5b is primarily mediated by an interaction with a specific amino acid residue located in the linker domain adjacent to the SH2 domain, rather than within the canonical phosphotyrosine-binding pocket of the SH2 domain itself[2][3].
Key findings on the mechanism include:
-
Crucial Role of Arginine 566 (Arg566): The presence of Arg566 in the linker domain of STAT5b is critical for the binding of Fosfosal. Mutation of this residue to tryptophan (as found in STAT5a), alanine, or glutamate (B1630785) significantly reduces or abolishes the inhibitory activity of Fosfosal[3].
-
Electrostatic Interaction: The data strongly suggest an electrostatic interaction between the negatively charged phosphate group of Fosfosal and the positively charged guanidinium (B1211019) group of the Arg566 side chain[3].
-
Refined Binding Model: Docking studies, supported by mutagenesis data, propose a binding model where Fosfosal interacts with both the SH2 domain and the adjacent linker domain, with the phosphate group oriented towards Arg566[3].
The following diagram illustrates the proposed interaction between Fosfosal and the STAT5b protein, highlighting the key domains and residues involved.
Fosfosal as a Phosphate Donor: A Critical Evaluation
A central question for researchers in enzymology is whether Fosfosal, possessing a phosphate group, can act as a phosphate donor in enzymatic reactions, analogous to ATP. Based on an extensive review of the current scientific literature, there is no direct evidence to support the hypothesis that Fosfosal serves as a phosphate donor in any known enzymatic phosphorylation reaction.
The research on salicyl phosphates and other aryl phosphates in the context of enzymatic reactions has primarily focused on their role as substrates for phosphatases, which catalyze the hydrolysis of the phosphate ester bond[5][6]. While kinases are known to catalyze the transfer of a phosphoryl group from a donor to a substrate, their canonical phosphate donor is a high-energy molecule like ATP. The enzymatic transfer of a phosphate group from a low-energy aryl phosphate like Fosfosal would be thermodynamically less favorable and likely require a specifically evolved enzyme, for which there is currently no evidence.
The following diagram illustrates the hypothetical, yet unproven, role of Fosfosal as a phosphate donor in a kinase-catalyzed reaction.
Experimental Protocols: Fluorescence Polarization Assay for STAT5b Inhibition
The following provides a detailed methodology for a fluorescence polarization (FP) assay to measure the inhibition of STAT5b by Fosfosal. This protocol is based on established methods for studying protein-ligand interactions[1][3][7].
Principle
Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay, a fluorescently labeled peptide derived from a STAT5b binding partner is used. When unbound, the small peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger STAT5b protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A competitive inhibitor like Fosfosal will displace the fluorescent peptide from STAT5b, causing a decrease in polarization.
Materials and Reagents
-
Recombinant human STAT5b protein (SH2 domain or full-length)
-
Fluorescently labeled peptide probe (e.g., a fluorescein-labeled phosphotyrosine peptide from the erythropoietin receptor)[7]
-
Fosfosal
-
Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Experimental Workflow
The following diagram outlines the workflow for the FP-based competitive binding assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Fosfosal in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Dilute the STAT5b protein to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent peptide probe to its working concentration (e.g., 1-10 nM) in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of the Fosfosal dilutions (or vehicle for control wells).
-
Add 10 µL of the diluted STAT5b protein to each well.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Probe Addition and Incubation:
-
Add 5 µL of the diluted fluorescent peptide probe to each well.
-
Mix and incubate for 30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the Fosfosal concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe for STAT5b.
-
Broader Context: Non-Nucleotide Phosphate Donors in Enzymatic Reactions
While Fosfosal does not appear to function as a phosphate donor, the search for alternative, non-ATP phosphate donors is an active area of research in biocatalysis and synthetic biology. These alternative donors can offer advantages in terms of cost, stability, and reaction equilibrium. Examples include:
-
Polyphosphate (polyP): A linear polymer of phosphate residues that can be used by polyphosphate kinases to synthesize ATP from ADP.
-
Pyrophosphate (PPi): Can be utilized by certain phosphatases in the reverse direction to phosphorylate nucleosides and other small molecules[4].
-
Acetyl phosphate: A high-energy phosphate compound used by some kinases.
The development of engineered enzymes that can utilize these non-canonical phosphate donors is a promising strategy for creating novel biocatalytic processes.
Conclusion
Fosfosal presents a fascinating case study in drug action, evolving from its initial classification as a simple prodrug to its recognition as a specific inhibitor of a key signaling protein, STAT5b. The detailed characterization of its selective inhibition of STAT5b over STAT5a provides a valuable tool for researchers studying STAT5 signaling and offers a potential scaffold for the development of novel therapeutics. However, it is crucial for the scientific community to recognize that, based on current evidence, Fosfosal does not function as a phosphate donor in enzymatic phosphorylation reactions. Future research may yet uncover novel enzymatic activities of Fosfosal or similar aryl phosphates, but for now, its established role is that of a STAT5b inhibitor. This guide provides the necessary technical information for researchers to accurately understand and further investigate the biochemical properties of this intriguing molecule.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. The Selectivity of Fosfosal for STAT5b over STAT5a is Mediated by Arg566 in the Linker Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl- and aryl-substituted salicyl phosphates as detection reagents in enzyme-amplified fluorescence DNA hybridization assays on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for SN2(P) mechanism in the phosphorylation of alkaline phosphatase by substrates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Aqueous Solubility of Fosfosal (2-Phosphonoxybenzoic Acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fosfosal, a salicylic (B10762653) acid derivative, exerts its therapeutic effects through the inhibition of key inflammatory pathways.[1][2] Understanding its solubility in aqueous buffers is paramount for the formulation of effective dosage forms, predicting its behavior in physiological environments, and ensuring consistent results in preclinical and clinical research. The solubility of an active pharmaceutical ingredient (API) like Fosfosal dictates its dissolution rate, which in turn influences its absorption and overall bioavailability.
Physicochemical Properties
-
Chemical Name: 2-(Phosphonooxy)benzoic acid[3]
-
Synonyms: Fosfosal, Salicylic acid phosphate[3]
-
CAS Number: 6064-83-1[4]
-
Molecular Formula: C₇H₇O₆P[3]
-
Molecular Weight: 218.10 g/mol [3]
Fosfosal is described as a white crystalline substance and is known to be soluble in water.[4]
Aqueous Solubility of Fosfosal
A comprehensive, quantitative pH-solubility profile for Fosfosal in various aqueous buffers and at different temperatures is not publicly available. However, based on the chemical nature of the compound (an acidic derivative of salicylic acid), its solubility is expected to be pH-dependent. Generally, the solubility of acidic compounds increases with an increase in pH as the molecule ionizes.
For illustrative purposes, this guide provides a generalized protocol for determining the aqueous solubility of a compound like Fosfosal, drawing from established methods for similar molecules such as salicylic acid.
General Experimental Protocol for Solubility Determination
This protocol outlines a typical shake-flask method for determining the equilibrium solubility of a compound in a given buffer.
Materials:
-
Fosfosal (2-phosphonoxybenzoic acid)
-
Phosphate (B84403) buffers of various pH values (e.g., pH 4.5, 5.8, 6.8, 7.4)
-
Distilled or deionized water
-
Analytical balance
-
Shaking incubator or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Buffer Preparation: Prepare a series of phosphate buffers at the desired pH values (e.g., 5.8, 6.5, 7.0, and 7.4) using established laboratory procedures.[5][6] For instance, a 0.05 M phosphate buffer at pH 7.4 can be prepared by dissolving monobasic potassium phosphate in water and adjusting the pH with a sodium hydroxide (B78521) solution.[7][8]
-
Sample Preparation: Add an excess amount of Fosfosal to a known volume of each buffer solution in separate, sealed containers.
-
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a syringe filter, and dilute it as necessary with the corresponding buffer.
-
Quantification: Analyze the concentration of Fosfosal in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. For UV analysis of a salicylic acid derivative, the wavelength of maximum absorbance is typically around 296 nm.[7]
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L for each pH and temperature condition.
Table 1: Hypothetical pH-Solubility Profile for Fosfosal (Note: This table is for illustrative purposes only as specific experimental data for Fosfosal is not available in the reviewed literature.)
| pH | Temperature (°C) | Solubility (mg/mL) |
| 4.5 | 25 | - |
| 5.8 | 25 | - |
| 6.8 | 25 | - |
| 7.4 | 25 | - |
| 4.5 | 37 | - |
| 5.8 | 37 | - |
| 6.8 | 37 | - |
| 7.4 | 37 | - |
Mechanism of Action and Signaling Pathways
Fosfosal's anti-inflammatory and analgesic effects are primarily attributed to its ability to modulate two key signaling pathways: the cyclooxygenase (COX) pathway and the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Inhibition of Cyclooxygenase (COX) Pathway
Like other NSAIDs, Fosfosal inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][9] By blocking this pathway, Fosfosal reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2]
Inhibition of cAMP Phosphodiesterase
Fosfosal has also been shown to be an antagonist of 3',5'-cyclic-AMP phosphodiesterases.[1] Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, Fosfosal increases the intracellular levels of cAMP.[10] Elevated cAMP can have various effects, including the suppression of certain inflammatory responses.
Experimental Workflow for Dissolution Testing
The following diagram illustrates a general workflow for conducting a dissolution test for a solid dosage form of a salicylic acid derivative, which would be applicable to Fosfosal.
References
- 1. Pharmacological study of 2-phosphonoxybenzoic acid (fosfosal), a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Fosfosal used for? [synapse.patsnap.com]
- 3. Fosfosal | C7H7O6P | CID 3418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6064-83-1: Fosfosal | CymitQuimica [cymitquimica.com]
- 5. BUFFERS [ou.edu]
- 6. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. physiomckina.co.jp [physiomckina.co.jp]
- 8. physiomckina.co.jp [physiomckina.co.jp]
- 9. scispace.com [scispace.com]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Structural Analysis of 2-Phosphonooxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phosphonooxybenzoic acid, also known by its common name Fosfosal, is a salicylic (B10762653) acid derivative with established anti-inflammatory, analgesic, and potential antibacterial properties. Its mechanism of action is primarily attributed to its role as a prodrug of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the structural and analytical data currently available for 2-phosphonooxybenzoic acid, alongside detailed experimental protocols and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Physicochemical Properties
2-Phosphonooxybenzoic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Phosphonooxybenzoic Acid
| Property | Value | Reference |
| Synonyms | Fosfosal, 2-Carboxyphenyl phosphate (B84403) | [1] |
| Molecular Formula | C₇H₇O₆P | [1] |
| Molecular Weight | 218.10 g/mol | [2] |
| Melting Point | 159-163 °C | N/A |
| CAS Number | 6064-83-1 | [1] |
| Appearance | White or off-white crystalline powder | N/A |
Structural Analysis
A thorough structural elucidation of a molecule is critical for understanding its chemical behavior and biological activity. This section details the available crystallographic and spectroscopic data for 2-phosphonooxybenzoic acid.
Crystallographic Data
As of the date of this publication, a comprehensive, publicly available crystal structure for 2-phosphonooxybenzoic acid (or its salts) has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other major databases. However, the crystal structures of related organophosphate compounds, such as 2- and 4-chloroanilinium dihydrogen phosphate and 4-carboxyanilinium dihydrogen phosphate, have been reported.[3][4] These structures reveal complex hydrogen bonding networks involving the phosphate and carboxyl groups, which are likely to be a feature of the crystal packing of 2-phosphonooxybenzoic acid as well.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the molecular structure and purity of a compound. The following subsections summarize the available spectroscopic data for 2-phosphonooxybenzoic acid.
The infrared spectrum of 2-phosphonooxybenzoic acid is characterized by absorptions corresponding to its key functional groups. The PubChem database entry for Fosfosal indicates the availability of FTIR and ATR-IR spectra on SpectraBase.[2] The characteristic vibrational frequencies for benzoic acid derivatives are well-documented and can be used for spectral interpretation.[7][8] A summary of expected IR absorptions is provided in Table 2.
Table 2: Predicted Infrared (IR) Absorption Bands for 2-Phosphonooxybenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 1700-1680 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1320-1210 | C-O (Carboxylic Acid) | Stretching |
| 1200-900 | P=O, P-O | Stretching |
The mass spectrum of 2-phosphonooxybenzoic acid provides information about its molecular weight and fragmentation pattern. The PubChem entry for Fosfosal indicates GC-MS data with prominent peaks at m/z 120 and 138.[2] The fragmentation of benzoic acid derivatives is influenced by the nature and position of substituents, with the "ortho effect" often leading to characteristic fragmentation pathways. A generalized protocol for mass spectrometry analysis is provided in the experimental section.
Biological Activity and Signaling Pathway
2-Phosphonooxybenzoic acid functions as an anti-inflammatory agent by acting as a prodrug for salicylic acid. Upon administration, it is hydrolyzed to release salicylic acid, which then inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11]
The inhibition of the prostaglandin (B15479496) synthesis pathway is the primary mechanism of action for 2-phosphonooxybenzoic acid. A diagram of this signaling pathway is presented below.
Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis and analysis of 2-phosphonooxybenzoic acid, based on established procedures for related compounds.
Synthesis and Purification
The synthesis of 2-phosphonooxybenzoic acid can be adapted from methods used for similar benzoic acid derivatives. A plausible synthetic route is outlined below.[12][13][14]
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-hydroxybenzoic acid in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding the mixture to a beaker of ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-phosphonooxybenzoic acid.
References
- 1. CAS 6064-83-1: Fosfosal | CymitQuimica [cymitquimica.com]
- 2. Fosfosal | C7H7O6P | CID 3418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Prostaglandin - Wikipedia [en.wikipedia.org]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Fosfosal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal (2-phosphonoxybenzoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for salicylic (B10762653) acid.[1] Upon oral administration, Fosfosal is hydrolyzed into its active metabolite, salicylic acid, which exerts anti-inflammatory, analgesic, and antipyretic effects. The primary mechanism of action of salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] Additionally, salicylic acid has been shown to modulate other inflammatory pathways, including the NF-κB signaling cascade.[3]
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-inflammatory properties of Fosfosal by studying its active metabolite, salicylic acid. The methodologies are designed to ensure reproducibility and accurate assessment, aiding in the screening and characterization of its anti-inflammatory potential.
Data Presentation: In Vitro Anti-inflammatory Activity of Salicylic Acid
The following tables summarize the available quantitative data for the in vitro anti-inflammatory activity of salicylic acid. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Cyclooxygenase (COX) Inhibition by Salicylic Acid
| Target | Assay Description | Cell Line/Enzyme Source | IC50 | Reference(s) |
| COX-2 | PGE2 Release Inhibition | A549 (Human lung carcinoma) | ~5 µg/mL | [1][4] |
| COX-2 | PGE2 Synthesis Inhibition | HFF (Human foreskin fibroblasts) | ~5 µM | [5] |
| COX-1 | Direct Enzyme Inhibition | Not specified | Weak inhibitor, specific IC50 not consistently reported. | [5][6][7] |
Note: The inhibitory effect of salicylic acid on COX-2 is reported to be more pronounced on the suppression of enzyme expression rather than direct inhibition of its activity.[5]
Table 2: NF-κB Pathway Inhibition by Salicylic Acid
| Assay Description | Cell Line | Effective Concentration | Effect | Reference(s) |
| NF-κB Activation Inhibition | T cells | Not specified | Inhibited NF-κB activation by preventing IκB degradation. | [3] |
| Comparison with COX inhibition | A549 cells | >20 mg/mL | Concentration required to inhibit NF-κB is significantly higher than for COX-2 activity inhibition. | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory action of salicylic acid.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
Principle: This assay measures the ability of a test compound to inhibit the production of Prostaglandin (B15479496) E2 (PGE2), a primary product of the COX-1 and COX-2 enzymes, in cultured cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophages or A549 human lung carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Fosfosal or Salicylic Acid
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 or A549 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of Fosfosal or salicylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1%.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (medium with solvent) and an untreated control.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the supernatant for PGE2 measurement.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Pro-inflammatory Cytokine Production Assay (ELISA)
Principle: This assay quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophages
-
Complete culture medium
-
Fosfosal or Salicylic Acid
-
LPS from E. coli
-
TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Fosfosal or salicylic acid in culture medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to induce cytokine production.
-
Incubation: Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of the test compound relative to the LPS-stimulated control. Determine the IC50 values.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB using a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decrease in luciferase activity.
Materials:
-
HEK293T or THP-1 cell line stably expressing an NF-κB luciferase reporter
-
Complete culture medium
-
Fosfosal or Salicylic Acid
-
NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for THP-1)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.[9]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Fosfosal or salicylic acid for 1-2 hours.[9]
-
Stimulation: Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[9]
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luciferase Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.[8]
Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel with the functional assays to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
Application Notes and Protocols for Utilizing Fosfosal in the RAW264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for salicylic (B10762653) acid.[1] Upon oral administration, it undergoes hydrolysis to release salicylic acid, its active metabolite, which then exerts anti-inflammatory, analgesic, and antipyretic effects.[1] The RAW264.7 macrophage cell line, derived from a murine tumor, is a widely used in vitro model to study inflammation, immune responses, and the mechanisms of anti-inflammatory agents. These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing a variety of pro-inflammatory mediators. This document provides detailed application notes and protocols for the use of Fosfosal in the RAW264.7 cell line to investigate its anti-inflammatory properties and mechanisms of action.
Mechanism of Action
Fosfosal's therapeutic effects are primarily attributable to its active metabolite, salicylic acid.[1] The anti-inflammatory actions of salicylic acid in macrophages are mediated through several key pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Salicylic acid is known to inhibit COX enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1] By blocking COX activity, Fosfosal effectively reduces the production of these pro-inflammatory molecules.[1] Some evidence suggests that Fosfosal may exhibit selective inhibition of COX-2 over COX-1, which could lead to a reduction in gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In RAW264.7 cells, salicylic acid analogues have been shown to suppress the activation of the NF-κB pathway.[2] This is achieved by inhibiting the phosphorylation of IKK-β and the subsequent degradation of IκB-α, which prevents the nuclear translocation of the active NF-κB p65 subunit.[2] This, in turn, reduces the expression of NF-κB target genes that encode for pro-inflammatory cytokines.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways, including p38 and ERK, are also crucial in regulating the inflammatory response in macrophages. Derivatives of salicylic acid have been demonstrated to inhibit the LPS-induced phosphorylation of p38 and ERK in RAW264.7 cells, thereby attenuating the inflammatory cascade.[3]
Data Presentation
The following tables summarize the quantitative effects of salicylic acid and its derivatives on the RAW264.7 macrophage cell line, providing a reference for expected outcomes when using Fosfosal.
Table 1: Inhibitory Effects of Salicylic Acid Derivatives on COX Enzymes
| Compound | Target | IC50 Value | Cell Line | Reference |
| Aspirin | COX-2 | 5.35 µM | RAW 264.7 | [1] |
| Methyl salicylate (B1505791) 2-O-β-d-lactoside (MSL) | COX-1 | 22.7 µM | In vitro assay | [4] |
| Methyl salicylate 2-O-β-d-lactoside (MSL) | COX-2 | 5.58 µM | In vitro assay | [4] |
| Benzoylsalicylic acid (BzSA) | COX-2 | Higher inhibition than Aspirin | In vitro assay | [5] |
Table 2: Effects of Salicylic Acid Derivatives on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Compound | Concentration | Effect on Pro-inflammatory Mediator | Percent Inhibition/Change | Reference |
| Methyl salicylate 2-O-β-D-lactoside (DL0309) | Concentration-dependent | Inhibition of Nitric Oxide (NO) production | Data not specified | [2] |
| Methyl salicylate 2-O-β-D-lactoside (DL0309) | Concentration-dependent | Inhibition of TNF-α production | Data not specified | [2] |
| Methyl salicylate 2-O-β-D-lactoside (DL0309) | Concentration-dependent | Inhibition of IL-6 production | Data not specified | [2] |
| Methyl salicylate 2-O-β-D-lactoside (DL0309) | Concentration-dependent | Inhibition of IL-1β production | Data not specified | [2] |
| Salvianolic acid B | 100, 150, 200 µM | Inhibition of TNF-α secretion | Concentration-dependent decrease | [6] |
| Salvianolic acid B | 100, 150, 200 µM | Inhibition of IL-6 secretion | Concentration-dependent decrease | [6] |
Mandatory Visualizations
Caption: Metabolic activation of Fosfosal and its primary mechanism of action.
Caption: Inferred inhibition of the NF-κB signaling pathway by Fosfosal's active metabolite.
Caption: Inferred modulation of the MAPK signaling pathway by Fosfosal's active metabolite.
Caption: General experimental workflow for studying Fosfosal in RAW264.7 cells.
Experimental Protocols
1. RAW264.7 Cell Culture and Maintenance
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Gently detach the cells using a cell scraper.
-
Resuspend the cells in fresh, pre-warmed complete medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.
-
Change the medium every 2-3 days.
-
2. Fosfosal (or Salicylic Acid) Treatment of RAW264.7 Cells
-
Preparation of Stock Solution: As Fosfosal is a prodrug that hydrolyzes to salicylic acid, and to ensure direct and quantifiable effects in vitro, it is recommended to use salicylic acid directly for initial experiments. Prepare a stock solution of salicylic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 100 mM). Further dilute in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) at a density of 1-2 x 10⁵ cells/well for a 96-well plate (adjust for other plate sizes) and allow them to adhere overnight.
-
The next day, remove the old medium and replace it with fresh medium containing various concentrations of salicylic acid.
-
Pre-incubate the cells with salicylic acid for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, typically LPS (10-100 ng/mL), for the desired duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production).
-
3. Cell Viability Assay (MTT Assay)
-
Following treatment with salicylic acid and/or LPS, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
After the treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Generate a standard curve using recombinant cytokines to quantify the cytokine concentrations in the samples.
5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
After a short stimulation period with LPS (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Conclusion
Fosfosal, through its active metabolite salicylic acid, presents a valuable tool for studying the molecular mechanisms of inflammation in the RAW264.7 macrophage cell line. The provided protocols and background information offer a comprehensive guide for researchers to investigate its inhibitory effects on the COX, NF-κB, and MAPK pathways. While the direct effects of Fosfosal on RAW264.7 cells are inferred from studies on its active metabolite, future research should aim to directly quantify the effects of Fosfosal in this in vitro model to further validate its therapeutic potential.
References
- 1. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-2 in tumor-associated macrophages promotes breast cancer cell survival by triggering a positive-feedback loop between macrophages and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Fosfosal and Salicylic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Fosfosal and its primary active metabolite, salicylic (B10762653) acid, in plasma samples. Fosfosal, a salicylic acid derivative, is used for its analgesic and anti-inflammatory properties.[1][2] Accurate measurement of both the prodrug and its active form is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible assay for research and drug development applications.
Introduction
Fosfosal (2-phosphonoxybenzoic acid) is a prodrug that is rapidly hydrolyzed in the body to salicylic acid, the active moiety responsible for its therapeutic effects.[2] Monitoring the plasma concentrations of both Fosfosal and salicylic acid is essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and reproducibility.[3] This document provides a detailed protocol for the simultaneous determination of Fosfosal and salicylic acid, which is vital for preclinical and clinical pharmacokinetic assessments.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (30:70 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 237 nm[3] |
| Internal Standard | 2-Methylbenzoic acid |
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fosfosal and 10 mg of salicylic acid reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for both analytes.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-methylbenzoic acid in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
Sample Preparation (Plasma)
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution (10 µg/mL).
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines to ensure its reliability. The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Fosfosal: ~0.05 µg/mL, Salicylic Acid: ~0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Fosfosal: ~0.15 µg/mL, Salicylic Acid: ~0.06 µg/mL |
| Retention Time (min) | - | Fosfosal: ~3.5 min, Salicylic Acid: ~5.2 min, Internal Standard: ~6.8 min |
Visualization of Workflow and Chemical Relationship
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Fosfosal and its active metabolite, salicylic acid, in plasma. This method is suitable for pharmacokinetic studies and routine analysis in a drug development setting. The provided experimental protocol and validation parameters serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fosfosal in rats and dogs [pubmed.ncbi.nlm.nih.gov]
- 3. [Distribution and pharmacokinetics of fosfosal (UR-1521)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosfosal in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, also known as 2-(phosphonooxy)benzoic acid, is a salicylic (B10762653) acid derivative with anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. These application notes provide detailed protocols for the preparation of Fosfosal stock solutions and their application in cell culture experiments, including a method for assessing its inhibitory effect on COX activity.
Data Presentation
Quantitative data for Fosfosal is summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 2-(phosphonooxy)benzoic acid | PubChem[1] |
| Synonyms | Fosfosal, Salicylic acid dihydrogen phosphate | PubChem[1] |
| Molecular Formula | C₇H₇O₆P | PubChem[1] |
| Molecular Weight | 218.10 g/mol | PubChem[1] |
| Solubility in Water | 10 mM | MOLNOVA[2] |
| Solubility in DMSO | 43 mg/mL (~197.15 mM) | SelleckChem[3] |
| Purity | >98% (HPLC) | MOLNOVA[2] |
| Storage Temperature | -20°C (as solid) | Biorbyt[4] |
| Known Target | Cyclooxygenase (COX) | MOLNOVA[2] |
Experimental Protocols
1. Preparation of Fosfosal Stock Solutions
Fosfosal is known to undergo hydrolysis in aqueous solutions.[5] Therefore, careful preparation and storage of stock solutions are crucial for reproducible experimental results.
1.1. Materials
-
Fosfosal powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
1.2. Protocol for 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of Fosfosal powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 21.81 mg of Fosfosal (Molecular Weight = 218.10 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the Fosfosal is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 1 year).
1.3. Protocol for 10 mM Stock Solution in Water (for short-term use)
Due to the potential for hydrolysis, aqueous stock solutions are not recommended for long-term storage. Prepare fresh aqueous solutions for each experiment.
-
Weighing: Weigh out 2.18 mg of Fosfosal to prepare 1 mL of a 10 mM solution.
-
Dissolving: Add 1 mL of sterile, nuclease-free water.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Use: Use the freshly prepared aqueous solution immediately. Do not store.
2. General Protocol for Treating Cells with Fosfosal
The optimal concentration and incubation time for Fosfosal will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine these parameters.
2.1. Materials
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
Fosfosal stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
2.2. Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Prepare Working Solutions: Prepare serial dilutions of the Fosfosal stock solution in complete cell culture medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Fosfosal. Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a no-treatment control (fresh medium only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]
-
Assessment: Following incubation, assess the cellular response using an appropriate assay (e.g., cell viability assay, gene expression analysis, or protein analysis).
3. Protocol for In Vitro COX Activity Assay
This protocol provides a general method to assess the inhibitory effect of Fosfosal on COX activity in cell lysates.[2][3][7]
3.1. Materials
-
Cell lysate from treated and untreated cells
-
COX Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
COX Probe (e.g., a fluorometric or colorimetric probe that detects peroxidase activity)
-
COX Cofactor (e.g., hematin (B1673048) or L-epinephrine)
-
Arachidonic Acid (substrate)
-
COX-1 and COX-2 specific inhibitors (for isoform specificity)
-
96-well plate (opaque for fluorometric assays)
-
Plate reader
3.2. Protocol
-
Prepare Cell Lysate: Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (a consistent amount of protein for each sample)
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
-
Inhibitor Addition: To determine isoform-specific inhibition, add a COX-1 or COX-2 specific inhibitor to separate wells. For testing Fosfosal, add varying concentrations of the compound.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength over a set period using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each sample. Compare the activity in the Fosfosal-treated samples to the untreated control to determine the percentage of COX inhibition.
Visualization of Signaling Pathway and Experimental Workflow
Fosfosal's Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Caption: Fosfosal inhibits the COX enzyme, blocking prostaglandin synthesis.
Experimental Workflow for Assessing Fosfosal's Effect on Cell Viability
Caption: Workflow for determining the IC50 of Fosfosal.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. litfl.com [litfl.com]
- 7. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
Application Notes and Protocols: Determining the IC50 of Fosfosal for COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, a derivative of salicylic (B10762653) acid, is an anti-inflammatory agent. Understanding its inhibitory effect on cyclooxygenase-2 (COX-2) is crucial for elucidating its mechanism of action and potential therapeutic applications. Fosfosal itself is a prodrug that undergoes hydrolysis in the gastrointestinal tract to release its active metabolite, salicylic acid.[1] Therefore, the anti-inflammatory effects of Fosfosal are primarily attributed to the actions of salicylic acid.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Fosfosal's active metabolite against COX-2 and summarizes its inhibitory activity.
Salicylic acid's inhibition of COX-2 is complex and dependent on experimental conditions, particularly the concentration of the substrate, arachidonic acid.[2][3] At lower concentrations of arachidonic acid, salicylic acid demonstrates more potent inhibition of COX-2 activity.[2][3] Beyond direct enzyme inhibition, salicylic acid can also suppress the transcription of the COX-2 gene, thereby reducing the overall inflammatory response.[4][5]
Data Presentation
The inhibitory activity of a compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of the target enzyme's activity. As Fosfosal's activity is mediated by salicylic acid, the following table summarizes the reported IC50 values for salicylic acid against COX-1 and COX-2. It is important to note that these values can vary based on the specific assay conditions.
| Compound | Target | IC50 Value | Notes |
| Salicylic Acid | COX-2 | ~5 µg/mL | Inhibition of prostaglandin (B15479496) E2 release in A549 cells. This value is observed at low exogenous arachidonic acid concentrations (0-10 µM).[2][3] |
| Salicylic Acid | COX-2 | >100 µg/mL | Weak inhibition observed at high exogenous arachidonic acid concentrations (30 µM).[2][3] |
| Salicylic Acid | COX-1 | Not clearly established | Salicylic acid is generally considered a very weak inhibitor of COX-1. |
Signaling Pathway
The cyclooxygenase pathway is central to the inflammatory process. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various prostaglandins, such as prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Salicylic acid, the active metabolite of Fosfosal, inhibits the enzymatic activity of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway and the inhibitory action of salicylic acid.
Experimental Protocols
This protocol outlines a method for determining the IC50 value of salicylic acid (as the active metabolite of Fosfosal) for COX-2 inhibition using an in vitro enzyme immunoassay (EIA) or a colorimetric/fluorometric inhibitor screening assay.
1. Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Salicylic acid (test inhibitor)
-
Positive control inhibitor (e.g., Celecoxib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay or Amplex Red for fluorometric assay)
2. Experimental Procedure
-
Reagent Preparation:
-
Prepare COX Assay Buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of salicylic acid in DMSO.
-
Create a serial dilution of salicylic acid at concentrations 10-fold higher than the desired final concentrations in the assay.
-
Prepare a stock solution of the positive control inhibitor in DMSO and create a serial dilution.
-
Prepare the arachidonic acid substrate solution. Due to the dependence of salicylic acid's inhibitory activity on substrate concentration, it is recommended to test a low concentration (e.g., 1-10 µM) and a high concentration (e.g., 30 µM) of arachidonic acid in separate experiments.[2][3]
-
-
Assay Setup:
-
Set up the 96-well plate with the following conditions in triplicate:
-
Negative Control (No Enzyme): Contains all reagents except the enzyme to measure background signal.
-
Positive Control (100% Activity): Contains all reagents and the inhibitor vehicle (DMSO) to measure maximum enzyme activity.
-
Test Inhibitor Wells: Contains all reagents and the serially diluted salicylic acid solutions.
-
Positive Control Inhibitor Wells: Contains all reagents and the serially diluted positive control inhibitor.
-
-
-
Reaction Protocol:
-
Add assay buffer to all wells.
-
Add Heme to all wells.
-
Add the appropriate inhibitor solution (salicylic acid, positive control, or vehicle) to the respective wells.
-
Add the COX-2 enzyme to all wells except the negative control wells.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the reaction temperature.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately add the detection reagent.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
3. Data Analysis
-
Subtract the background reading (from the negative control wells) from all other readings.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of salicylic acid using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the salicylic acid concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor for COX-2.
Caption: General workflow for IC50 determination of a COX-2 inhibitor.
References
- 1. What is the mechanism of Fosfosal? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Prostaglandin E2 Levels Following Fosfosal Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, a non-acetylated salicylic (B10762653) acid derivative, serves as an anti-inflammatory agent. Its therapeutic effects are largely attributed to its principal metabolite, salicylic acid, which is known to modulate the inflammatory response. A key mechanism in inflammation is the production of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators. Understanding the effect of Fosfosal on PGE2 levels is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapies.
Fosfosal reduces the concentration of PGE2 in inflamed tissues.[1] Although Fosfosal itself does not inhibit prostaglandin synthesis in vitro, its active metabolite, salicylic acid, accumulates in inflammatory exudates following administration.[1] This localized concentration of salicylic acid is sufficient to inhibit the activity of prostaglandin synthetase, also known as cyclooxygenase (COX), thereby reducing the production of PGE2.[1]
These application notes provide a comprehensive overview and detailed protocols for the measurement of PGE2 levels in biological samples following treatment with Fosfosal. The provided methodologies are designed to guide researchers in accurately quantifying the impact of Fosfosal on this critical inflammatory mediator.
Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by Fosfosal (via Salicylic Acid)
The synthesis of Prostaglandin E2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is subsequently isomerized to the active PGE2 by prostaglandin E synthases. Fosfosal, through its metabolite salicylic acid, inhibits the COX enzymes, thereby blocking the conversion of arachidonic acid to PGH2 and consequently reducing the production of PGE2.
Experimental Protocols
Protocol 1: In Vivo Measurement of PGE2 in Inflammatory Exudate in a Rat Model
This protocol is adapted from studies investigating the in vivo effects of non-steroidal anti-inflammatory drugs (NSAIDs) on PGE2 levels.[1]
1. Animal Model and Induction of Inflammation:
-
Use male Wistar rats (200-250 g).
-
Induce localized inflammation by subcutaneous implantation of sterile sponges soaked in a 0.5% carrageenan solution into the dorsal region.
2. Fosfosal Administration:
-
Prepare a stock solution of Fosfosal in a suitable vehicle (e.g., saline).
-
Administer Fosfosal intraperitoneally (i.p.) at the desired doses (e.g., 25, 50, 100 mg/kg total dose, which can be split into two injections).
-
Include a vehicle control group and a positive control group (e.g., Acetylsalicylic acid, 100 mg/kg i.p.).
3. Collection of Inflammatory Exudate:
-
At a predetermined time point after Fosfosal administration (e.g., 6 hours), euthanize the rats.
-
Carefully dissect and remove the implanted sponges.
-
Place each sponge in a tube containing a known volume of buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin (B1671933) to prevent ex vivo PGE2 synthesis).
-
Mechanically squeeze the sponges to recover the inflammatory exudate.
-
Centrifuge the exudate to remove cells and debris.
4. PGE2 Quantification by ELISA:
-
Use a commercially available Prostaglandin E2 ELISA kit.
-
Follow the manufacturer's instructions for the assay. A general workflow is provided below.
Protocol 2: General Protocol for Competitive ELISA for PGE2 Quantification
This is a generalized protocol; always refer to the specific manufacturer's instructions for the kit being used.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as per the kit's manual.
-
Samples (e.g., inflammatory exudate, cell culture supernatant, plasma) may require dilution in the provided assay buffer.
2. Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add the PGE2 conjugate (e.g., PGE2-horseradish peroxidase) to each well.
-
Add the primary antibody specific for PGE2 to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.
Experimental Workflow
The following diagram illustrates the key steps in an experiment to measure the effect of Fosfosal on PGE2 levels in an in vivo inflammation model.
References
Application Notes and Protocols: Enzymatic Hydrolysis of Fosfosal by Acid Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal (2-phosphonooxybenzoic acid) is a phosphorylated derivative of salicylic (B10762653) acid. As a prodrug, its pharmacological activity is dependent on the in vivo hydrolysis of the phosphate (B84403) ester bond, releasing the active compound, salicylic acid. This enzymatic conversion is primarily mediated by phosphatases. This document provides a detailed experimental protocol for studying the hydrolysis of Fosfosal by acid phosphatase, a class of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH.
Acid phosphatases are ubiquitous enzymes involved in various physiological processes.[1][2] Understanding the kinetics and optimal conditions for Fosfosal hydrolysis by acid phosphatase is crucial for evaluating its potential as a targeted drug delivery system and for elucidating its mechanism of action in acidic microenvironments, such as those found in lysosomes or sites of inflammation.
Data Presentation
Table 1: Kinetic Parameters of Acid Phosphatase with p-Nitrophenyl Phosphate (pNPP)
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Tobacco Plants | 0.24 (for PLP) | 2.76 (for PLP) | [3] |
| Sweet Potato | 2.25 - 3.32 | Not Specified | [4] |
| Wheat Germ | Not Specified | Not Specified | [4] |
| Potato | 4.53 - 5.00 | Not Specified | [4] |
| Bacillus cereus KR_O9 | 0.033 | 1.67 | [5] |
Note: PLP refers to Pyridoxal (B1214274) 5'-phosphate. Data for Fosfosal is not available and pNPP is a commonly used substrate for acid phosphatase assays.
Table 2: Optimal Reaction Conditions for Acid Phosphatase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Tobacco Plants | 5.5 | 50 | [3] |
| Sweet Potato | 5.0 - 6.0 | Not Specified | [4] |
| Wheat Germ | 5.0 | Not Specified | [4] |
Experimental Protocols
This section outlines a detailed protocol for determining the rate of Fosfosal hydrolysis by acid phosphatase. The protocol is adapted from standard acid phosphatase assays.[3][4] The hydrolysis of Fosfosal yields salicylic acid and inorganic phosphate. Therefore, the reaction can be monitored by quantifying the appearance of either of these products.
Method 1: Quantification of Salicylic Acid Release
This method is based on the colorimetric determination of salicylic acid.
Materials:
-
Fosfosal (2-phosphonooxybenzoic acid)
-
Acid Phosphatase (e.g., from potato or wheat germ)
-
Citrate (B86180) Buffer (0.1 M, pH 4.8)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ferric Chloride (FeCl₃) reagent (e.g., 1% FeCl₃ in 0.01 M HCl)
-
Salicylic acid standards
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Fosfosal in citrate buffer to prepare a stock solution (e.g., 10 mM).
-
Prepare a series of salicylic acid standards in citrate buffer (e.g., 0 to 1 mM).
-
Prepare the acid phosphatase solution in cold citrate buffer to the desired concentration.
-
-
Enzymatic Reaction:
-
Set up reaction tubes or a 96-well plate.
-
To each reaction well/tube, add:
-
Citrate Buffer (to make up the final volume)
-
Fosfosal solution (to achieve the desired final substrate concentration)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the acid phosphatase solution.
-
Incubate for a specific time period (e.g., 10, 20, 30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Quantification of Salicylic Acid:
-
Transfer the supernatant to a new tube/well.
-
Add the Ferric Chloride reagent. A violet color will develop in the presence of salicylic acid.
-
Measure the absorbance at a wavelength of 530 nm.
-
Create a standard curve using the salicylic acid standards to determine the concentration of salicylic acid produced in the enzymatic reaction.
-
-
Calculate Enzyme Activity:
-
Calculate the amount of salicylic acid produced per unit time. One unit of acid phosphatase activity can be defined as the amount of enzyme that liberates 1 µmol of salicylic acid per minute under the specified conditions.
-
Method 2: Quantification of Inorganic Phosphate Release
This method is based on the colorimetric determination of inorganic phosphate using the Malachite Green assay.
Materials:
-
Fosfosal (2-phosphonooxybenzoic acid)
-
Acid Phosphatase
-
Citrate Buffer (0.1 M, pH 4.8)
-
Malachite Green Reagent (containing Malachite Green, ammonium (B1175870) molybdate (B1676688), and a stabilizing agent)
-
Phosphate standards (e.g., KH₂PO₄)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare Fosfosal and acid phosphatase solutions as described in Method 1.
-
Prepare a series of phosphate standards in citrate buffer (e.g., 0 to 100 µM).
-
-
Enzymatic Reaction:
-
Follow the same procedure for the enzymatic reaction as described in Method 1.
-
-
Stop Reaction and Quantification:
-
At the desired time points, take an aliquot of the reaction mixture.
-
Add the Malachite Green Reagent to the aliquot. The reaction is stopped by the acidic molybdate solution, and a colored complex will form with the free inorganic phosphate.
-
Incubate at room temperature for the recommended time (e.g., 15-30 minutes) for color development.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Create a standard curve using the phosphate standards to determine the concentration of inorganic phosphate released.
-
-
Calculate Enzyme Activity:
-
Calculate the amount of inorganic phosphate produced per unit time. One unit of acid phosphatase activity can be defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute under the specified conditions.
-
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatase Hydrolysis of Organic Phosphorus Compounds [scirp.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fosfosal Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal is a phosphate (B84403) ester of salicylic (B10762653) acid that acts as a prodrug. Following oral administration, it is hydrolyzed in the gastrointestinal tract, releasing salicylic acid, the active anti-inflammatory agent.[1] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1] These application notes provide detailed protocols for evaluating the anti-inflammatory potential of Fosfosal in established animal models of acute and chronic inflammation.
Disclaimer: Limited publicly available data exists on the direct administration of Fosfosal in animal models of inflammation. The quantitative data and dosage information provided herein are based on studies conducted with salicylic acid and acetylsalicylic acid, the active metabolite and a related compound, respectively. Researchers should perform dose-response studies to determine the optimal dosage of Fosfosal for their specific experimental conditions.
Data Presentation: Efficacy of Salicylic Acid in Animal Models of Inflammation
The following table summarizes the anti-inflammatory effects of salicylic acid in a commonly used animal model. This data can serve as a reference for designing experiments with Fosfosal, with the understanding that dose-equivalence and pharmacokinetic profiles may differ.
| Animal Model | Species | Treatment | Dosage | Primary Outcome | Result | Reference |
| Carrageenan-Induced Paw Edema | Rat | Acetylsalicylic Acid | 100 mg/kg | Paw Edema Volume | Significant reduction in paw edema compared to control. | [2] |
| Adjuvant-Induced Arthritis | Rat | Methotrexate (B535133) + Carnosine (Antioxidant) | 0.3 mg/kg (Methotrexate) + 150 mg/kg (Carnosine) | Hind Paw Volume, Inflammatory Markers (TBARS, GGT) | Combination therapy showed a more significant reduction in paw volume and inflammatory markers compared to methotrexate alone. | [3][4] |
| Lipopolysaccharide (LPS)-induced inflammation (in vitro, human whole blood) | Human | Acetylsalicylic Acid | 0.02 and 0.2 mg/ml | Cytokine Levels (IL-1β, IL-6, IL-10) | Dose-dependent increase in TLR-stimulated cytokine production. | [1][5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase by prostaglandins.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Fosfosal
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for Fosfosal (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
Fosfosal (at least 3 graded doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer Fosfosal, the positive control, or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the pathological features of human rheumatoid arthritis and is used to evaluate drugs for chronic anti-inflammatory and anti-arthritic activity.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200g)
-
Fosfosal
-
Freund's Complete Adjuvant (FCA)
-
Vehicle for Fosfosal
-
Digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Grouping and Drug Administration:
-
Prophylactic Model: Start daily administration of Fosfosal, vehicle, or a positive control (e.g., Methotrexate) on day 0 and continue for 14-21 days.
-
Therapeutic Model: Begin treatment after the onset of secondary arthritic lesions (around day 10-12) and continue for a specified period.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws periodically (e.g., every 2-3 days).
-
Arthritic Score: Score the severity of arthritis in all four paws based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4 for each paw).
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Biochemical and Histopathological Analysis (at the end of the study):
-
Collect blood samples for the analysis of inflammatory markers (e.g., C-reactive protein, cytokines like TNF-α and IL-1β).
-
Perform histopathological examination of the joints to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Fosfosal.
Caption: Experimental workflow for carrageenan-induced paw edema.
Caption: Experimental workflow for adjuvant-induced arthritis.
References
- 1. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological influence on processes of adjuvant arthritis: Effect of the combination of an antioxidant active substance with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological influence on processes of adjuvant arthritis: Effect of the combination of an antioxidant active substance with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Fosfosal for Phosphatase Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, also known as 2-carboxyphenyl phosphate (B84403) or salicylic (B10762653) acid phosphate, is a valuable substrate for the study of phosphatase kinetics.[1][2][3] It is particularly useful for assaying acid phosphatase activity. The enzymatic hydrolysis of Fosfosal by a phosphatase yields salicylic acid and an inorganic phosphate group. The production of salicylic acid can be quantified colorimetrically, providing a direct measure of enzyme activity. This application note provides detailed protocols for using Fosfosal to determine phosphatase kinetics and presents relevant data in a structured format.
The core principle of this assay is the enzymatic cleavage of the phosphate group from Fosfosal. The resulting salicylic acid can be complexed with iron (III) chloride to produce a colored product, which can be measured spectrophotometrically. This allows for the determination of initial reaction velocities at various substrate concentrations, which is essential for calculating key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Reaction Principle
The enzymatic reaction and subsequent detection step are outlined below. Phosphatase catalyzes the hydrolysis of Fosfosal into salicylic acid and inorganic phosphate. The reaction is then stopped, and the amount of salicylic acid produced is determined.
References
Application Notes: Protocol for Assessing Fosfosal's Effect on Prostaglandin Synthesis
Introduction
Fosfosal is a prodrug of salicylic (B10762653) acid, a well-established non-steroidal anti-inflammatory drug (NSAID).[1] Its therapeutic effects, including anti-inflammatory and analgesic properties, are primarily attributed to its active metabolite, salicylic acid. The core mechanism of action for salicylic acid and other NSAIDs is the inhibition of prostaglandin (B15479496) synthesis.[1][2] Prostaglandins are lipid compounds that mediate key aspects of inflammation, pain, and fever.[3] They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological "housekeeping" functions like protecting the gastric mucosa, and COX-2, which is inducible and its expression increases significantly during inflammation.[6][7][8] By inhibiting COX enzymes, Fosfosal (via salicylic acid) reduces the production of prostaglandins, thereby mitigating inflammatory responses.[1]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of Fosfosal on prostaglandin synthesis using a robust in vitro cell-based assay. The primary endpoint measured is the level of Prostaglandin E2 (PGE2), a major prostaglandin involved in inflammation.[9][10]
Signaling Pathways and Mechanism of Action
Fosfosal must first be hydrolyzed to its active form, salicylic acid. Salicylic acid then exerts its effect by inhibiting the COX enzymes.
References
- 1. What is the mechanism of Fosfosal? [synapse.patsnap.com]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Fosfosal in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal (2-phosphonoxybenzoic acid) is a non-acetylated derivative of salicylic (B10762653) acid with demonstrated anti-inflammatory and analgesic properties.[1] In vivo, Fosfosal acts as a prodrug, rapidly hydrolyzed to its active metabolite, salicylic acid.[2] This characteristic suggests a potentially improved gastrointestinal tolerance compared to acetylsalicylic acid.[2] These application notes provide detailed protocols for the preparation of Fosfosal for in vivo studies, leveraging its physicochemical properties and available data on its active metabolite, salicylic acid.
Disclaimer: Detailed in vivo formulation protocols and quantitative efficacy and toxicity data for Fosfosal are not extensively available in the public domain. The following protocols and data are based on the known water solubility of Fosfosal and publicly available data for its active metabolite, salicylic acid. Researchers should perform their own formulation stability and dose-ranging studies to determine the optimal conditions for their specific experimental setup.
Data Presentation
Physicochemical Properties of Fosfosal
| Property | Value | Reference |
| Chemical Formula | C₇H₇O₆P | [3] |
| Molecular Weight | 218.1 g/mol | [3] |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in water | - |
Pharmacokinetic Parameters of Fosfosal and Salicylic Acid in Rats
| Parameter | Fosfosal (IV) | Salicylic Acid (after Fosfosal IV) | Salicylic Acid (after Fosfosal Oral) | Reference |
| Dose | 100 mg/kg | 100 mg/kg | 100 mg/kg | [2] |
| Half-life (t½) | 2.7 min | 13.8 h | Not Applicable | [2] |
| Bioavailability | Not Applicable | Not Applicable | Fully absorbed | [2] |
Acute Toxicity of Salicylic Acid in Rodents
| Species | Route | LD₅₀ | Reference |
| Rat | Oral | 891 mg/kg | [3][4] |
| Mouse | Oral | 480 mg/kg | [3][4] |
| Rat | Dermal | > 2000 mg/kg | [5] |
In Vivo Anti-Inflammatory Efficacy of Salicylic Acid (Carrageenan-Induced Paw Edema in Rats)
Note: This data is representative of the anti-inflammatory effects of salicylic acid, the active metabolite of Fosfosal.
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Salicylamide | 10 | 5 h | ~45% | [6] |
| Acetylsalicylic Acid | 100 | 5 h | ~60% | [6] |
| Indomethacin | 10 | 5 h | ~70% | [7] |
Experimental Protocols
Preparation of Fosfosal Solution for Oral Gavage in Rodents
Objective: To prepare a solution of Fosfosal suitable for oral administration in rats or mice.
Materials:
-
Fosfosal powder
-
Sterile distilled water or 0.9% saline
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.1 M NaOH or 0.1 M HCl (if pH adjustment is needed)
-
Sterile syringe and gavage needle
Protocol:
-
Calculate the required amount of Fosfosal: Based on the desired dose and the concentration of the dosing solution, calculate the total mass of Fosfosal needed.
-
Weigh the Fosfosal: Accurately weigh the calculated amount of Fosfosal powder using an analytical balance.
-
Dissolve in vehicle: Transfer the Fosfosal powder to a sterile beaker containing a magnetic stir bar. Add a portion of the sterile distilled water or saline and stir until the powder is completely dissolved. Fosfosal's water solubility should facilitate this process.
-
Adjust to final volume: Once dissolved, add the remaining vehicle to reach the final desired concentration.
-
Measure and adjust pH (Optional but recommended): Measure the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (e.g., pH 6.5-7.5) using sterile 0.1 M NaOH or 0.1 M HCl. A study on Fosfosal toxicity noted an additional toxic effect at a very low pH of 1.0.[1]
-
Sterile filtration (Optional): For studies requiring a sterile solution, filter the final formulation through a 0.22 µm sterile syringe filter into a sterile container.
-
Administration: Administer the solution to the animals using a suitable size gavage needle. The volume should not exceed 10 mL/kg for rats.[8]
Preparation of Fosfosal Solution for Intravenous Injection in Rodents
Objective: To prepare a sterile solution of Fosfosal for intravenous administration.
Materials:
-
Fosfosal powder
-
Sterile 0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique to maintain sterility.
-
Reconstitution: Aseptically add a calculated volume of sterile saline to a sterile vial containing the pre-weighed Fosfosal powder to achieve the desired stock concentration. Gently swirl the vial to dissolve the powder completely.
-
Dilution to Final Concentration: Prepare a sterile infusion bag or another sterile vial with the required volume of sterile saline. Aseptically withdraw the required volume from the reconstituted Fosfosal stock solution and add it to the infusion bag or vial to achieve the final desired concentration for injection.
-
Final Mixing: Gently invert the bag or vial 2-3 times to ensure the solution is homogenous.
-
Administration: The solution is now ready for intravenous administration, typically via the tail vein in rodents.
Mandatory Visualization
Caption: Experimental workflow for Fosfosal in vivo studies.
Caption: Anti-inflammatory signaling pathway of Fosfosal.
References
- 1. Acute, subacute and chronic toxicity of fosfosal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. westliberty.edu [westliberty.edu]
- 5. sdccd-keenan.newlook.safecollegessds.com [sdccd-keenan.newlook.safecollegessds.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Fosfosal and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, is a salicylic (B10762653) acid derivative. Like many pharmaceutical compounds, Fosfosal is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. The primary degradation pathway for Fosfosal is hydrolysis, which cleaves the phosphate (B84403) ester bond to yield two main degradation products: Salicylic Acid and Phosphoric Acid.
This document provides detailed application notes and experimental protocols for the analytical techniques used to identify and quantify Fosfosal and its principal degradation products. These methods are crucial for stability studies, formulation development, and quality control of Fosfosal-containing drug products.
Degradation Pathway of Fosfosal
The degradation of Fosfosal is primarily driven by hydrolysis, which can be catalyzed by acidic or basic conditions. The reaction involves the cleavage of the ester linkage between the salicylic acid moiety and the phosphate group.
Caption: Hydrolytic degradation pathway of Fosfosal.
Analytical Techniques
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for the simultaneous determination of Fosfosal and its primary degradation product, Salicylic Acid. Phosphoric acid, being a non-chromophoric and highly polar compound, is challenging to detect by UV-based HPLC and is typically analyzed by other methods such as ion chromatography or specific colorimetric assays if quantification is required.
Proposed Stability-Indicating HPLC Method
This method is designed to separate Fosfosal from its main degradation product, Salicylic Acid, and is suitable for quantification in stability studies.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Rationale for Method Parameters:
-
Column: A C18 column provides good retention and separation for both the more polar Fosfosal and the less polar Salicylic Acid.
-
Mobile Phase: The phosphate buffer at a low pH suppresses the ionization of both analytes, leading to better retention and peak shape. Acetonitrile is a common organic modifier that provides good elution strength.
-
Gradient Elution: A gradient is employed to ensure the elution of both the early-eluting, more polar degradation products and the later-eluting parent drug within a reasonable runtime, with good resolution.
-
Detection Wavelength: 230 nm is a suitable wavelength for the detection of both Fosfosal and Salicylic Acid, as both contain a benzene (B151609) ring chromophore.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.
a) Acid Hydrolysis:
-
Prepare a solution of Fosfosal at a concentration of 1 mg/mL in 0.1 M Hydrochloric Acid.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M Sodium Hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
b) Base Hydrolysis:
-
Prepare a solution of Fosfosal at a concentration of 1 mg/mL in 0.1 M Sodium Hydroxide.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M Hydrochloric Acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
c) Oxidative Degradation:
-
Prepare a solution of Fosfosal at a concentration of 1 mg/mL in 3% Hydrogen Peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
d) Thermal Degradation:
-
Place solid Fosfosal powder in a controlled temperature oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase to a concentration of 1 mg/mL for HPLC analysis.
e) Photolytic Degradation:
-
Expose a solution of Fosfosal (1 mg/mL in water) and solid Fosfosal powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Prepare the samples for HPLC analysis by dissolving or diluting them in the mobile phase.
Caption: Experimental workflow for forced degradation studies.
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Fosfosal reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Degradation Product Standard: Accurately weigh and dissolve an appropriate amount of Salicylic Acid reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: For drug product analysis, take a representative sample, dissolve or extract it with the mobile phase to obtain a theoretical Fosfosal concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Samples: Dilute the stressed samples as described in the forced degradation protocol to a theoretical initial concentration of 100 µg/mL of Fosfosal.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of forced degradation samples. The percentages are for illustrative purposes and will vary based on the specific conditions and duration of the stress testing.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of Fosfosal | % Salicylic Acid | Mass Balance (%) |
| Control (Unstressed) | 99.8 | < LOQ | 99.8 |
| Acid Hydrolysis | 75.2 | 24.1 | 99.3 |
| Base Hydrolysis | 45.8 | 53.5 | 99.3 |
| Oxidative Stress | 92.5 | 6.9 | 99.4 |
| Thermal Stress | 98.1 | 1.5 | 99.6 |
| Photolytic Stress | 99.2 | < LOQ | 99.2 |
LOQ: Limit of Quantitation
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Fosfosal | Salicylic Acid |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 150 | 0.5 - 75 |
| LOD (µg/mL) | 0.2 | 0.1 |
| LOQ (µg/mL) | 0.6 | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 |
| Precision (%RSD) | < 2.0 | < 2.0 |
Conclusion
The provided application notes and protocols describe a comprehensive approach for the analysis of Fosfosal and its degradation products. The stability-indicating HPLC method is suitable for routine quality control and stability studies. The forced degradation protocols are designed to provide insight into the degradation pathways and to demonstrate the specificity of the analytical method. Researchers and drug development professionals can adapt these methodologies to their specific needs for the robust characterization of Fosfosal drug substances and products.
Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of Fosfosal (Salsalate) on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fosfosal (also known as Salsalate) in cancer cell line proliferation assays. This document outlines the key molecular mechanisms of Fosfosal, presents its effects on various cancer cell lines, and offers detailed protocols for experimental validation.
Introduction and Mechanism of Action
Fosfosal, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is hydrolyzed into two molecules of salicylic (B10762653) acid.[1][2] While traditionally known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, recent research has highlighted its potential in oncology.[2][3] The primary anticancer mechanism of its active metabolite, salicylate (B1505791), is independent of COX inhibition and involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][4][5]
Salicylate directly inhibits the IκB kinase (IKK) complex, particularly the IKKβ subunit, by competitively binding at the ATP-binding site.[5][6] This action prevents the phosphorylation and subsequent proteolytic degradation of IκBα, the natural inhibitor of NF-κB.[6][7] As a result, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of genes that promote cell survival and proliferation.[6][7] This inhibition of the NF-κB pathway can enhance apoptosis in cancer cells.[7][8]
Data Presentation: Effect of Salicylate on Cancer Cell Lines
While specific IC50 values for Fosfosal are not widely published, studies have demonstrated its dose-dependent inhibitory effects on the proliferation and viability of various cancer cell lines. The data below is synthesized from published research, indicating the effective concentrations of salicylate that induce anti-proliferative or pro-apoptotic effects.
| Cell Line | Cancer Type | Treatment Duration | Effective Concentration Range | Observed Effects | Reference |
| MDA-MB-231 | Breast Cancer | 48 hours | 5 - 20 mM | Suppression of cell viability and proliferation | [3] |
| BxPC-3 | Pancreatic Cancer | 4.5 hours (apoptosis) | 15 - 20 mM | Enhancement of TNF-α-induced apoptosis | [7][8] |
| PANC-1 | Pancreatic Cancer | 4.5 hours (apoptosis) | 5 - 20 mM | No significant increase in apoptosis observed | [7][8] |
Note: The high millimolar concentrations are characteristic of salicylates in in-vitro studies and reflect the concentrations used to elucidate the NF-κB inhibitory mechanism.
Experimental Workflow and Protocols
To assess the anti-proliferative effects of Fosfosal, a colorimetric assay such as the MTT assay is commonly employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
This protocol provides a general framework for determining the effect of Fosfosal on the viability and proliferation of adherent cancer cell lines. Optimization of cell seeding density and incubation times is crucial for each specific cell line.[9]
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fosfosal (Salsalate)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11] Store protected from light at 4°C.[11]
-
Solubilization solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
B. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium.[9]
-
Include wells for background control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Fosfosal in an appropriate solvent (e.g., DMSO or sterile water) and create serial dilutions in serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of Fosfosal.
-
Include untreated control wells (cells with medium only) and solvent control wells.
-
Incubate for the desired exposure periods (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
C. Data Analysis
-
Correct for Background: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC50: Plot the percentage viability against the log of Fosfosal concentration and use a non-linear regression analysis to calculate the IC50 value (the concentration of the drug that inhibits cell proliferation by 50%).
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Salsalate? [synapse.patsnap.com]
- 3. Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fosfosal-Induced Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfosal, a compound comprised of salicylate (B1505791) and phosphate, is under investigation for its potential therapeutic effects, including the induction of apoptosis in cancer cells. Understanding the mechanisms by which Fosfosal triggers programmed cell death is crucial for its development as a potential anti-cancer agent. These application notes provide a comprehensive guide to studying Fosfosal-induced apoptosis in vitro, detailing the hypothesized signaling pathway and providing protocols for key experimental assays.
Fosfosal is metabolized to salicylic (B10762653) acid, which has been demonstrated to induce apoptosis in various cancer cell lines. The proposed mechanism of action involves the activation of stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. This can lead to the activation of the tumor suppressor protein p53 and the transcription factor c-Fos, which in turn can modulate the expression of pro- and anti-apoptotic proteins. Ultimately, these signaling cascades are thought to converge on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2][3]
Hypothesized Signaling Pathway of Fosfosal-Induced Apoptosis
The following diagram illustrates a potential signaling cascade initiated by Fosfosal, leading to apoptosis. This pathway is primarily based on the known effects of its active metabolite, salicylate.
Caption: Hypothesized Fosfosal-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Fosfosal-Induced Apoptosis
A multi-assay approach is recommended to comprehensively evaluate the apoptotic effects of Fosfosal. The following workflow outlines a logical sequence of experiments.
Caption: General experimental workflow for studying Fosfosal-induced apoptosis.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols when assessing Fosfosal-induced apoptosis.
Table 1: Cell Viability and Apoptosis Quantification
| Assay | Parameter Measured | Expected Outcome with Fosfosal |
| Annexin V/PI Staining | Percentage of early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and viable cells (Annexin V-/PI-). | Dose- and time-dependent increase in Annexin V positive cells. |
| Caspase-3/7 Activity | Relative luminescence/fluorescence units (RLU/RFU) corresponding to caspase activity. | Increased luminescence/fluorescence compared to untreated controls. |
| TUNEL Assay | Percentage of TUNEL-positive cells, indicating DNA fragmentation. | Increased number of fluorescently labeled cells. |
Table 2: Protein Expression and Activation Analysis by Western Blot
| Target Protein | Expected Change with Fosfosal | Rationale |
| Phospho-p38 MAPK | Increase | Activation of the p38 MAPK pathway by salicylate. |
| c-Fos | Increase | Upregulation as a downstream target of p38 MAPK. |
| Phospho-p53 | Increase | Activation of p53. |
| Cleaved Caspase-3 | Increase | Executioner caspase activation. |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3, a hallmark of apoptosis. |
| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein. |
| Bax | Increase | Upregulation of pro-apoptotic protein. |
Experimental Protocols
Cell Culture and Treatment with Fosfosal
-
Cell Seeding: Plate the desired cancer cell line in 6-well, 12-well, or 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Fosfosal Preparation: Prepare a stock solution of Fosfosal in an appropriate solvent (e.g., DMSO or sterile PBS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the existing cell culture medium with the medium containing various concentrations of Fosfosal. Include a vehicle control (medium with the solvent at the same concentration used for the highest Fosfosal dose).
-
Incubation: Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with Fosfosal as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
Paraformaldehyde (4%)
-
Triton™ X-100 (0.25%)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Protocol (for imaging):
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with Fosfosal.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with deionized water and then incubate with the TdT reaction cocktail according to the manufacturer's protocol for 60 minutes at 37°C in a humidified chamber.
-
Staining: Stop the reaction and wash the cells. If using a kit with a click chemistry-based detection, perform the click reaction. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-c-Fos, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
References
Troubleshooting & Optimization
Technical Support Center: Fosfosal Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with dissolving Fosfosal for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fosfosal and what are its basic solubility properties?
A1: Fosfosal, also known as 2-(Phosphonooxy)benzoic acid or salicylic (B10762653) acid dihydrogen phosphate, is a derivative of salicylic acid used as an analgesic and anti-inflammatory agent.[1][2] It is a white solid that is soluble in water, ethanol, and acetone (B3395972) but insoluble in non-polar organic solvents.[1] In aqueous solutions, it can undergo hydrolysis.[1]
Q2: Why am I observing precipitation when adding Fosfosal to my cell culture media?
A2: Precipitation, often called "crashing out," typically occurs when a compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[3] Even though Fosfosal has some water solubility, adding a highly concentrated stock solution (often made in an organic solvent like DMSO) can cause rapid solvent exchange, leading to the formation of a precipitate.[4][5]
Q3: What is the recommended solvent for preparing a high-concentration stock solution of Fosfosal?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a standard polar aprotic solvent used to prepare high-concentration stock solutions of compounds for cell culture.[6][7] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[6] For compounds that are difficult to dissolve, gentle warming or sonication can be used to aid the process.[8][9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general rule is to keep the final DMSO concentration at or below 0.5%, with many researchers recommending not exceeding 0.1% for sensitive cell lines or long-term experiments.[8][10][11] It is always best practice to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.[11]
Data Presentation
Table 1: Physicochemical Properties of Fosfosal
| Property | Data | Citation(s) |
| CAS Name | 2-(Phosphonooxy)benzoic acid | [1] |
| Synonyms | Salicylic acid dihydrogen phosphate, o-Carboxyphenyl phosphate | [2][12] |
| Molecular Formula | C₇H₇O₆P | [12] |
| Molecular Weight | 218.10 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility Profile | Soluble in water, ethanol, acetone. Insoluble in non-polar organic solvents. | [1] |
| Mechanism of Action | Anti-inflammatory agent; inhibits Cyclooxygenase (COX). | [13] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Condition | Recommended Max. DMSO Concentration (v/v) | Notes | Citation(s) |
| General Use / Robust Cells | ≤ 0.5% | Widely used for many cell lines without significant cytotoxicity. | [8][14] |
| Sensitive Cells / Primary Cultures | ≤ 0.1% | Recommended to minimize solvent effects and for long-duration experiments. | [10][11] |
| High-Concentration Treatments | Up to 1.0% | May be tolerated by some cell lines, but requires validation with a vehicle control. | [8][11] |
| Avoid | > 1.0% | Concentrations above 1% are often cytotoxic and can compromise cell membrane integrity. | [11] |
Troubleshooting Guide: Fosfosal Precipitation
Issue: You observe a cloudy precipitate, crystals, or film in your cell culture medium after adding the Fosfosal stock solution.
| Potential Cause | Explanation | Recommended Solution | Citation(s) |
| Solvent Shock / Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to rapidly "crash out" of solution as the DMSO disperses. | 1. Perform a serial or intermediate dilution step in pre-warmed (37°C) media. 2. Add the stock solution dropwise to the media while gently swirling or vortexing. | [3] |
| High Final Concentration | The final working concentration of Fosfosal in the media exceeds its aqueous solubility limit. | 1. Decrease the final working concentration. 2. Perform a solubility assessment (see protocol below) to determine the maximum soluble concentration in your specific media. | [3][4] |
| Low Media Temperature | The solubility of many compounds, including Fosfosal, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound. | [3] |
| pH of Media | The pH of the culture medium can affect the solubility of ionizable compounds. | 1. Check the pH of your media. 2. While adjusting media pH is possible, be cautious as it can impact cell health. Using a different media formulation could be an alternative. | [3] |
| Delayed Precipitation (in incubator) | Over time, factors like media evaporation (increasing compound concentration) or pH shifts due to cell metabolism can cause the compound to precipitate. | 1. Ensure proper incubator humidification to prevent evaporation. 2. For dense cultures, change the media more frequently to maintain a stable pH. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Fosfosal Stock Solution in DMSO
This protocol provides a standard method for preparing a high-concentration stock solution.
-
Calculation:
-
Fosfosal Molecular Weight (MW) = 218.10 g/mol .
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, you need:
-
Mass (mg) = 0.1 mol/L * 0.001 L * 218.10 g/mol * 1000 mg/g = 21.81 mg .
-
-
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh 21.81 mg of Fosfosal powder and place it into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Aseptically add 1 mL of sterile, high-purity DMSO to the tube.[15]
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[9] Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Aliquoting and Storage:
-
Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene (B1209903) tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[15][16]
-
Clearly label the aliquots with the compound name, concentration, and date.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[15]
-
Protocol 2: Dilution of Fosfosal Stock into Cell Culture Media
This protocol describes how to safely dilute the DMSO stock to a final working concentration (e.g., 100 µM) while minimizing precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.[3]
-
Calculate Dilution:
-
Stock Concentration (C1) = 100 mM
-
Final Concentration (C2) = 100 µM (or 0.1 mM)
-
Final Volume (V2) = 10 mL
-
Volume of Stock Needed (V1) = (C2 * V2) / C1 = (0.1 mM * 10 mL) / 100 mM = 0.01 mL = 10 µL .
-
This 1:1000 dilution will result in a final DMSO concentration of 0.1%.
-
-
Perform Dilution (Recommended Method):
-
Aseptically transfer 10 mL of the pre-warmed media into a sterile conical tube.
-
While gently vortexing or swirling the tube of media, slowly pipette the 10 µL of the 100 mM Fosfosal stock solution directly into the media.[3]
-
Ensure the solution is mixed thoroughly before adding it to your cells.
-
Protocol 3: Aqueous Solubility Assessment
Use this protocol to determine the practical solubility limit of Fosfosal in your specific cell culture medium.
-
Prepare a high-concentration stock solution of Fosfosal in DMSO (e.g., 100 mM) as described in Protocol 1.
-
In a series of sterile microcentrifuge tubes, add a fixed volume of your pre-warmed (37°C) complete cell culture medium (e.g., 1 mL).
-
Create a series of dilutions by adding increasing volumes of the Fosfosal stock solution to the media (e.g., 0.5 µL, 1 µL, 2 µL, 5 µL, 10 µL, 20 µL).
-
Vortex each tube gently after adding the stock.
-
Visually inspect each tube immediately against a dark background for any signs of precipitation (cloudiness, crystals, film).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours and inspect again.
-
The highest concentration that remains clear and free of precipitate is the practical solubility limit for your experimental conditions.[3]
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Workflow for preparing Fosfosal solutions for cell culture.
References
- 1. Fosfosal [drugfuture.com]
- 2. Fosfosal | C7H7O6P | CID 3418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CAS 6064-83-1: Fosfosal | CymitQuimica [cymitquimica.com]
- 13. biorbyt.com [biorbyt.com]
- 14. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
stability of Fosfosal in different buffer systems
Disclaimer: The quantitative stability data presented in this document is hypothetical and for illustrative purposes only. It is intended to serve as an educational guide for researchers and scientists. Always perform your own stability studies to determine the actual stability of Fosfosal under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Fosfosal in aqueous buffer systems?
A1: The primary degradation pathway for Fosfosal (2-phosphonoxybenzoic acid) in aqueous solutions is the hydrolysis of the phosphate (B84403) ester bond. This reaction is catalyzed by both acid and base. Under acidic or basic conditions, the molecule is expected to degrade into salicylic (B10762653) acid and phosphoric acid. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: At which pH is Fosfosal most stable?
A2: Based on the stability of structurally similar phosphate esters, Fosfosal is expected to be most stable in the mid-pH range, typically between pH 4.0 and 6.0. In highly acidic or alkaline environments, the rate of hydrolysis increases significantly.
Q3: What are the expected degradation products of Fosfosal that I should monitor in my experiments?
A3: The primary degradation products resulting from the hydrolysis of the phosphate ester bond are salicylic acid and phosphoric acid. It is crucial to monitor the decrease in the concentration of Fosfosal and the corresponding increase in salicylic acid during stability studies.
Q4: Can temperature affect the stability of Fosfosal at a given pH?
A4: Yes, temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, will increase with temperature. Therefore, stability studies should be conducted at controlled and specified temperatures. If no significant degradation is observed at room temperature, experiments may be conducted at elevated temperatures (e.g., 40-60°C) to accelerate degradation and determine the degradation kinetics more rapidly.
Q5: What analytical technique is most suitable for monitoring the stability of Fosfosal?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for separating and quantifying Fosfosal and its primary degradation product, salicylic acid. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is a good starting point for method development.
Troubleshooting Guides
Issue 1: No degradation of Fosfosal is observed in my forced degradation study.
-
Possible Cause: The stress conditions (pH, temperature) are not harsh enough to induce degradation within the experimental timeframe.
-
Solution:
-
Increase the temperature of the incubation. A general rule is that the rate of reaction doubles for every 10°C increase in temperature.
-
Use more extreme pH values (e.g., pH < 2 or pH > 10) to accelerate acid or base-catalyzed hydrolysis.
-
Extend the duration of the study.
-
Issue 2: The degradation of Fosfosal is too rapid to monitor accurately.
-
Possible Cause: The stress conditions are too harsh.
-
Solution:
-
Decrease the temperature of the experiment.
-
Use a pH closer to the expected region of maximum stability (pH 4-6).
-
Take samples at more frequent, earlier time points to capture the initial degradation profile.
-
Issue 3: I am seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These could be secondary degradation products, impurities from the initial Fosfosal sample, or contaminants from the buffer components.
-
Solution:
-
Run a blank injection of your buffer to check for contaminants.
-
Analyze your stock solution of Fosfosal at time zero to identify any initial impurities.
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their identification.
-
Issue 4: Poor separation between Fosfosal and salicylic acid in the HPLC analysis.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Solution:
-
Adjust the mobile phase composition. Varying the ratio of the organic solvent to the aqueous buffer can significantly impact retention times.
-
Change the pH of the aqueous component of the mobile phase. The ionization state of Fosfosal and salicylic acid will change with pH, affecting their retention on a C18 column.
-
Try a different column with a different stationary phase.
-
Data Presentation: Hypothetical Stability of Fosfosal
The following tables summarize the hypothetical stability data for Fosfosal in different buffer systems at 25°C.
Table 1: Degradation Rate Constants (k) and Half-Lives (t½) of Fosfosal at 25°C
| Buffer System (50 mM) | pH | Apparent First-Order Rate Constant (k) (hours⁻¹) | Half-Life (t½) (hours) |
| Acetate Buffer | 3.0 | 0.045 | 15.4 |
| Acetate Buffer | 5.0 | 0.008 | 86.6 |
| Phosphate Buffer | 7.0 | 0.025 | 27.7 |
| Borate Buffer | 9.0 | 0.150 | 4.6 |
Table 2: Percent Degradation of Fosfosal Over Time at 25°C
| Buffer System (50 mM) | pH | % Degradation after 8 hours | % Degradation after 24 hours | % Degradation after 72 hours |
| Acetate Buffer | 3.0 | 30.2% | 66.0% | 96.0% |
| Acetate Buffer | 5.0 | 6.2% | 17.4% | 44.2% |
| Phosphate Buffer | 7.0 | 18.1% | 45.1% | 83.5% |
| Borate Buffer | 9.0 | 69.9% | 97.3% | >99.9% |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability of Fosfosal
This protocol outlines a general procedure for assessing the stability of Fosfosal in various buffer systems using HPLC.
-
Preparation of Buffers:
-
Prepare 50 mM Acetate buffer at pH 3.0 and 5.0.
-
Prepare 50 mM Phosphate buffer at pH 7.0.
-
Prepare 50 mM Borate buffer at pH 9.0.
-
Verify the pH of each buffer with a calibrated pH meter.
-
-
Preparation of Fosfosal Stock Solution:
-
Prepare a 10 mg/mL stock solution of Fosfosal in a suitable organic solvent (e.g., acetonitrile or methanol) where it is stable.
-
-
Initiation of the Stability Study:
-
For each buffer system, pipette a known volume of the buffer into several vials.
-
Spike each vial with the Fosfosal stock solution to a final concentration of 100 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer properties.
-
Mix thoroughly.
-
Immediately take a sample from each vial for time zero (t=0) analysis.
-
Incubate the vials at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
If necessary, quench the degradation by adding an equal volume of a strong solvent like acetonitrile and store the samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% phosphoric acid in water) and Buffer B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Quantify the peak areas of Fosfosal and salicylic acid.
-
-
Data Analysis:
-
Plot the natural logarithm of the Fosfosal concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the apparent first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Degradation pathway of Fosfosal via hydrolysis.
Technical Support Center: Fosfosal in COX Inhibitor Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fosfosal in cyclooxygenase (COX) inhibitor assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fosfosal and what is its primary mechanism of action in relation to COX enzymes?
Fosfosal is a prodrug of salicylic (B10762653) acid.[1][2] Its therapeutic effects as an anti-inflammatory and analgesic agent are primarily attributed to its in vivo hydrolysis into salicylic acid.[3][4] Salicylic acid, in turn, is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[4]
Q2: Am I measuring the inhibitory effect of Fosfosal or its active metabolite, salicylic acid, in my in vitro assay?
This is a critical consideration. The observed inhibition will depend on the rate of Fosfosal hydrolysis to salicylic acid under your specific experimental conditions (e.g., pH, temperature, presence of esterases in cell-based assays). It is crucial to determine the stability of Fosfosal in your assay buffer to understand which compound is primarily responsible for the measured effect. A stability study measuring the concentrations of both Fosfosal and salicylic acid over the time course of your assay is highly recommended.
Q3: Is salicylic acid a potent inhibitor of COX-1 and COX-2 in vitro?
Salicylic acid is generally considered a weak, direct inhibitor of both COX-1 and COX-2 in purified enzyme assays, with reported IC50 values often exceeding 100 µM.[2] Its mechanism of action is thought to be more complex than simple competitive inhibition and may involve the suppression of COX-2 gene expression.[4] Some studies suggest that the inhibitory effect of salicylate (B1505791) is dependent on the concentration of the substrate, arachidonic acid.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using Fosfosal in COX inhibitor assays.
Issue 1: Higher than expected IC50 value or weak inhibition.
Possible Causes:
-
Incomplete Hydrolysis of Fosfosal: Your assay conditions may not be conducive to the complete conversion of Fosfosal to the more active salicylic acid. The stability of Fosfosal can be influenced by the pH and composition of the assay buffer.[5][6]
-
Weak Direct Inhibition by Salicylic Acid: As mentioned, salicylic acid is a weak direct inhibitor of COX enzymes.[2] The observed potency will be significantly lower than that of many other non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
High Substrate Concentration: The inhibitory effect of salicylic acid can be overcome by high concentrations of arachidonic acid.[4]
-
Inappropriate Assay Type: Assays measuring the direct inhibition of purified COX enzyme activity may show weak inhibition by salicylic acid. Cell-based assays that allow for the assessment of effects on COX-2 expression may be more appropriate for observing the full potential of Fosfosal/salicylic acid.[4]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
pH Adjustment: Investigate the effect of pH on Fosfosal hydrolysis in your assay buffer. Salicylic acid release from some formulations is pH-dependent.[5]
-
Enzyme Addition (for cell-free assays): Consider the addition of a suitable esterase, such as porcine liver esterase, to facilitate the conversion of Fosfosal to salicylic acid. Be sure to run appropriate enzyme-only controls.
-
Pre-incubation: Increase the pre-incubation time of Fosfosal in the assay system before initiating the reaction to allow for more complete hydrolysis.
-
-
Vary Substrate Concentration: Perform the assay using a range of arachidonic acid concentrations to determine if the inhibitory effect is substrate-dependent.
-
Select an Appropriate Assay: If investigating the anti-inflammatory potential of Fosfosal, consider using a cell-based assay that measures the inhibition of prostaglandin (B15479496) production in response to an inflammatory stimulus, which can account for effects on both enzyme activity and expression.[8]
-
Include a Positive Control: Always include a known potent COX inhibitor as a positive control to ensure the assay is performing as expected.
Issue 2: High variability in results between experiments.
Possible Causes:
-
Inconsistent Fosfosal Hydrolysis: Variations in incubation times, temperature, or buffer preparation can lead to inconsistent rates of Fosfosal conversion to salicylic acid.
-
Compound Instability: Fosfosal or salicylic acid may be unstable under your specific storage or assay conditions.
-
Solubility Issues: Fosfosal or salicylic acid may not be fully soluble in the assay buffer, leading to inconsistent effective concentrations.
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to protocols for buffer preparation, incubation times, and temperature control.
-
Assess Compound Stability: Perform a stability study of Fosfosal and salicylic acid in your assay buffer under the exact conditions of your experiment. This can be done by incubating the compounds for the duration of the assay and then measuring their concentrations using a suitable analytical method like HPLC.
-
Verify Solubility: Determine the solubility of Fosfosal and salicylic acid in your assay buffer. If solubility is an issue, consider using a co-solvent (ensure to include a vehicle control in your experiments) or preparing fresh solutions for each experiment.
Issue 3: Unexpected or off-target effects.
Possible Causes:
-
Interference from the Phosphate (B84403) Group: The hydrolysis of Fosfosal releases phosphoric acid. High concentrations of phosphate can potentially interfere with certain assay components or enzymatic activities.[9][10] For instance, phosphate can act as an inactivator for some enzymes.[9]
-
Off-Target Effects of Salicylic Acid: Salicylic acid can have biological effects independent of COX inhibition.
-
Contaminants in the Fosfosal sample.
Troubleshooting Steps:
-
Phosphate Control: Run a control experiment with sodium phosphate at a concentration equivalent to that released from the highest concentration of Fosfosal used to determine if the phosphate group itself has any effect on the assay.
-
Use an Alternative Buffer: If phosphate interference is suspected, consider using a different buffer system, such as a Tris-based buffer, if compatible with your assay.[11]
-
Investigate Off-Target Effects: If you observe cellular effects that cannot be attributed to COX inhibition, you may need to perform additional experiments to investigate potential off-target mechanisms. This could involve using cell lines that do not express COX enzymes or employing broader screening panels.[12]
-
Confirm Compound Purity: Ensure the purity of your Fosfosal sample using an appropriate analytical method.
Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of salicylic acid against COX-1 and COX-2. It is important to note that these values can vary significantly depending on the specific assay conditions.
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Notes |
| Salicylic Acid | COX-1 | >100 | Purified enzyme assays | Generally considered a very weak inhibitor.[2] |
| Salicylic Acid | COX-2 | >100 | Purified enzyme assays | Generally considered a very weak inhibitor.[2] |
| Sodium Salicylate | COX-2 | ~31 | IL-1β-induced human A549 cells | Inhibition was dependent on arachidonic acid concentration.[4] |
| Sodium Salicylate | COX-2 | ~5 | PMA-induced Human Foreskin Fibroblasts | This value reflects the suppression of COX-2 protein expression, not direct enzyme inhibition.[4] |
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (General)
This protocol provides a general framework for assessing the direct inhibitory activity of compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (Fosfosal) and positive control (e.g., Celecoxib)
-
Detection reagent (specific to the assay format, e.g., colorimetric, fluorometric, luminescent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and test compounds in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a no-enzyme control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction and potential Fosfosal hydrolysis.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the signal (e.g., absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of signal change is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Fosfosal Stability and Hydrolysis Assay
This protocol is designed to determine the rate of Fosfosal hydrolysis to salicylic acid under your specific assay conditions.
Materials:
-
Fosfosal
-
Your specific COX inhibitor assay buffer
-
Incubator or water bath set to your assay temperature
-
HPLC system with a suitable column and detector for separating and quantifying Fosfosal and salicylic acid
-
Mobile phase for HPLC
-
Standards of Fosfosal and salicylic acid
Procedure:
-
Prepare Fosfosal Solution: Prepare a stock solution of Fosfosal in your assay buffer at a concentration relevant to your experiments.
-
Incubation: At time zero (t=0), take an aliquot of the Fosfosal solution for immediate analysis. Place the remaining solution in an incubator or water bath at your assay temperature.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and the final time point of your COX assay), withdraw aliquots of the incubated solution.
-
Sample Preparation: Immediately quench any further reaction if necessary (e.g., by rapid freezing or addition of a quenching agent) and prepare the samples for HPLC analysis (e.g., dilution, filtration).
-
HPLC Analysis: Inject the samples onto the HPLC system and quantify the concentrations of Fosfosal and salicylic acid by comparing the peak areas to those of the standards.
-
Data Analysis: Plot the concentrations of Fosfosal and salicylic acid as a function of time. This will provide the rate of Fosfosal hydrolysis under your assay conditions.
Visualizations
Caption: Mechanism of Fosfosal action.
Caption: Troubleshooting workflow for Fosfosal in COX assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavocoxid Inhibits Phospholipase A2, Peroxidase Moieties of the Cyclooxygenases (COX), and 5-Lipoxygenase, Modifies COX-2 Gene Expression, and Acts as an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fosfosal Concentration for Anti-inflammatory Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Fosfosal.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fosfosal's anti-inflammatory effects?
A1: Fosfosal is a non-steroidal anti-inflammatory drug (NSAID) and a derivative of salicylic (B10762653) acid.[1] Its principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are lipids that mediate inflammation, pain, and fever.[2] Fosfosal exhibits a degree of selective inhibition for COX-2 over COX-1, which may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[2]
Q2: Which signaling pathways are modulated by Fosfosal to exert its anti-inflammatory effects?
A2: Fosfosal's anti-inflammatory properties are primarily linked to the downregulation of pro-inflammatory signaling pathways. The key pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in regulating the immune response. In resting cells, NF-κB is inactive in the cytoplasm, bound to its inhibitor, IκBα.[3] Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to move to the nucleus and trigger the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3][4] Fosfosal is thought to inhibit this activation cascade.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising cascades like ERK1/2, p38, and JNK, plays a crucial role in cellular responses to external stressors and cytokines.[5][6] Activation of the MAPK pathway leads to the expression of inflammatory mediators. Inhibition of this pathway is a key mechanism for many anti-inflammatory agents.
Q3: What is a recommended starting concentration range for in vitro experiments with Fosfosal?
A3: The optimal concentration of Fosfosal is highly dependent on the cell type and experimental conditions. A dose-response study is essential. However, based on therapeutic plasma concentrations in humans (150-300 µg/mL), a theoretical starting range for in vitro studies can be estimated.[1] Given Fosfosal's molecular weight of 218.1 g/mol , this translates to approximately 700 µM to 1400 µM .[1][7] It is critical to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with efficacy studies.
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and the inhibitory role of Fosfosal.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) cascades.
Troubleshooting Guide
Q: My cells show high levels of cytotoxicity even at low concentrations of Fosfosal. What should I do?
A: This issue can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to test this.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Fosfosal. Expand your cytotoxicity assay to include a wider range of lower concentrations to identify the sub-toxic range (e.g., IC10 or lower).
-
Compound Purity: Verify the purity of your Fosfosal stock. Impurities could contribute to unexpected toxicity.
-
Assay Interference: Some cytotoxicity assays can be affected by the chemical properties of the tested compound.[8] Consider validating your results with an alternative method (e.g., if using MTT, try an ATP-based assay like CellTiter-Glo or a live/dead stain).[8][9]
Q: I am not observing a significant anti-inflammatory effect (e.g., no reduction in TNF-α or IL-6) after Fosfosal treatment. What are the possible reasons?
A: A lack of effect can be due to several experimental variables:
-
Suboptimal Concentration: The concentration used may be too low. Perform a dose-response experiment with a range of non-toxic concentrations to find the effective dose (IC50) for inhibiting inflammation.
-
Insufficient Incubation Time: The treatment duration may be too short or too long. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal time point for observing the effect.
-
Ineffective Inflammatory Stimulus: Confirm that your inflammatory stimulus (e.g., LPS) is working correctly. Your positive control (stimulus-only) should show a robust increase in inflammatory markers compared to the negative control (untreated cells).
-
Cell Passage Number: High-passage number cells can have altered phenotypes and responses. Use cells within a recommended passage range.
-
Serum Interference: Components in Fetal Bovine Serum (FBS) can sometimes interfere with compound activity or inflammatory responses.[10] Consider reducing the FBS concentration during the treatment period if your cells can tolerate it.
Q: There is high variability between my experimental replicates. How can I improve consistency?
A: High variability can obscure real effects. To improve precision:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells, as cell confluence can significantly impact results. Use a cell counter for accuracy.
-
Homogeneous Reagent Mixing: Ensure all reagents, including Fosfosal and LPS, are thoroughly mixed into the media before adding to the cells.
-
Plate Edge Effects: Avoid using the outermost wells of a culture plate, as they are prone to evaporation and temperature fluctuations, which can lead to variability. Fill them with sterile PBS or media instead.
-
Standardized Technique: Maintain consistent pipetting techniques and incubation times across all plates and experiments.
Quantitative Data Summary
The following tables provide a guideline for determining optimal concentrations in your experiments.
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Purpose | Suggested Concentration Range | Notes |
| Cytotoxicity Assay | To determine the maximum non-toxic concentration. | 1 µM - 5000 µM | Use a logarithmic dilution series. The goal is to find the IC50 for toxicity and select sub-toxic concentrations for further assays. |
| Dose-Response Assay | To determine the IC50 for anti-inflammatory effect. | Based on cytotoxicity results (e.g., 0.1 µM - 1000 µM) | Test a range of concentrations below the toxic threshold to find the concentration that inhibits 50% of the inflammatory response. |
Table 2: Example IC50 Values for Anti-inflammatory Compounds (In Vitro)
| Compound | Cell Line | Target | IC50 Value (µM) | Reference |
| OADP (Oleanolic Acid Derivative) | RAW 264.7 | NO Production | ~1.0 µg/mL (~1.5 µM) | [11] |
| Diclofenac | RAW 264.7 | NO Production | ~50 µg/mL (~169 µM) | [11] |
| Ibuprofen | - | Protein Denaturation | ~75 µg/mL (~364 µM) | [12] |
| Fosfosal (Theoretical) | Various | Inflammation | Requires experimental determination | - |
| Note: These are example values for other anti-inflammatory compounds and are intended for comparative purposes only. The IC50 for Fosfosal must be determined empirically for each cell line and experimental setup. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Protocol)
This protocol determines the concentration range at which Fosfosal is not toxic to the cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or THP-1 monocytes) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Fosfosal in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Fosfosal dose).
-
Treatment: Remove the old medium and add 100 µL of the prepared Fosfosal dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours (or your desired experimental duration) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against Fosfosal concentration to determine the IC50 for cytotoxicity.
In Vitro Anti-inflammatory Assay
This protocol measures the ability of Fosfosal to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Cell Seeding: Seed cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of Fosfosal (determined from the MTT assay). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add your inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Protein Lysate Collection (Optional): Wash the remaining cells with cold PBS and lyse them with RIPA buffer for subsequent Western blot analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
-
Analysis: Compare cytokine levels in Fosfosal-treated wells to the LPS-only positive control to determine the extent of inhibition.
Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in key proteins within the NF-κB or MAPK pathways.
Methodology:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts or a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory experiments.
References
- 1. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Fosfosal used for? [synapse.patsnap.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Fos Regulation by the MAPK and PKC Pathways in Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway participates in the regulation of intestinal phosphorus and calcium absorption in broiler chickens via 1,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fosfosal Precipitation in Aqueous Solutions
Welcome to the technical support center for Fosfosal (2-phosphonooxybenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Fosfosal in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Fosfosal and why is precipitation a concern?
Fosfosal, also known as 2-phosphonooxybenzoic acid or salicylic (B10762653) acid dihydrogen phosphate (B84403), is a derivative of salicylic acid. Like many phosphate-containing compounds, its solubility in aqueous solutions can be influenced by several factors, leading to precipitation. This can negatively impact experimental results by altering the concentration of the active compound, interfering with analytical measurements, and potentially causing artifacts in biological assays.
Q2: What are the primary causes of Fosfosal precipitation?
The precipitation of Fosfosal in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution affects the ionization state of both the carboxylic acid and the phosphate groups of the Fosfosal molecule, which in turn dictates its solubility.
-
Presence of Divalent and Trivalent Cations: Similar to other phosphate compounds, Fosfosal can form insoluble salts with divalent and trivalent cations, most notably Calcium (Ca²⁺) and Magnesium (Mg²⁺).
-
Concentration: Exceeding the solubility limit of Fosfosal under specific solution conditions (pH, temperature, ionic strength) will lead to precipitation.
-
Temperature: Temperature can affect the solubility of Fosfosal and also influence the rate of potential degradation (hydrolysis), which might lead to less soluble byproducts.
-
Co-solvents and Excipients: The presence of other organic solvents or excipients in the formulation can either enhance or decrease the solubility of Fosfosal.
Q3: How does pH affect the solubility of Fosfosal?
-
Carboxylic Acid Proton (pKa1): Estimated to be around 2-3.
-
First Phosphate Proton (pKa2): Estimated to be around 1-2.
-
Second Phosphate Proton (pKa3): Estimated to be around 6-7.
At a pH below its pKa, a functional group is predominantly in its protonated (less soluble) form. Conversely, at a pH above its pKa, it is in its deprotonated (more soluble, charged) form. Therefore, the solubility of Fosfosal is expected to be lowest at acidic pH values (below 4) and increase significantly as the pH becomes more alkaline.
Troubleshooting Guide: Fosfosal Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with Fosfosal precipitation in your experiments.
Problem: I am observing a precipitate after preparing my Fosfosal solution.
Below is a workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for Fosfosal precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Fosfosal Stock Solution
This protocol describes a general method for preparing a Fosfosal stock solution with a reduced risk of precipitation.
Materials:
-
Fosfosal (solid)
-
Deionized water (or appropriate buffer, see considerations below)
-
0.1 M Sodium Hydroxide (NaOH) or 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Initial Dissolution:
-
Weigh the desired amount of Fosfosal.
-
Add a portion of the final volume of deionized water (e.g., 80% of the final volume).
-
Stir the solution. Fosfosal is expected to have lower solubility in acidic water.
-
-
pH Adjustment for Solubilization:
-
While stirring, slowly add 0.1 M NaOH dropwise to raise the pH of the solution.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the Fosfosal is fully dissolved. A target pH of 7.0 - 7.4 is recommended for initial trials.
-
-
Final Volume and Filtration:
-
Once the Fosfosal is completely dissolved, add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Considerations for Buffer Selection:
-
Avoid Phosphate Buffers: Using a phosphate-based buffer (e.g., PBS) can lead to common ion effects and may not be ideal, especially if the solution contains divalent cations.
-
Cation-Free Buffers: If your experimental system allows, consider using buffers with low or no divalent cations, such as Tris-HCl or HEPES.
-
Chelating Agents: If the presence of divalent cations is unavoidable (e.g., in cell culture media), consider the addition of a small amount of a chelating agent like EDTA to sequester these ions and prevent the formation of insoluble Fosfosal salts.
Protocol 2: Assessing Fosfosal Solubility at Different pH Values
This protocol provides a method to determine the approximate solubility of Fosfosal at various pH levels.
Materials:
-
Fosfosal (solid)
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)
-
Saturated solution preparation vessels (e.g., glass vials)
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Fosfosal to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Centrifuge the collected samples at high speed to pellet any remaining undissolved solid.
-
-
Concentration Analysis:
-
Carefully collect the supernatant from the centrifuged samples.
-
Dilute the supernatant with an appropriate mobile phase or buffer for analysis.
-
Determine the concentration of Fosfosal in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Data Presentation:
-
Calculate the solubility of Fosfosal (e.g., in mg/mL or mM) at each pH.
-
Plot the solubility of Fosfosal as a function of pH.
-
Data Presentation
The following table summarizes the known solubility information for Fosfosal. As more quantitative data becomes available, this table will be updated.
| Solvent/Condition | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~43-60 mg/mL | May require sonication to fully dissolve. |
| Aqueous Buffer | ~50 mg/mL | Specific buffer and pH not fully detailed in source; sonication was required. |
| Water | Soluble | Quantitative limit not specified; solubility is pH-dependent. |
Stability and Storage
Hydrolysis: Fosfosal, being a phosphate ester of salicylic acid, can undergo hydrolysis to salicylic acid and phosphoric acid. The rate of this hydrolysis is pH-dependent, with studies on similar compounds suggesting a higher rate in acidic conditions (around pH 4.8-5.8).
Storage Recommendations:
-
Solid Form: Store Fosfosal solid at a low temperature (e.g., -20°C) in a desiccated environment.
-
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent like DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of Fosfosal are best prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C and use within a limited time frame. Monitor for any signs of precipitation before use.
Visualization of Key Relationships
The following diagram illustrates the key factors that influence the solubility of Fosfosal in aqueous solutions.
Caption: Factors influencing Fosfosal solubility in aqueous solutions.
Technical Support Center: Interference of Fosfosal in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Fosfosal in colorimetric assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is Fosfosal and why might it interfere with my colorimetric assay?
Fosfosal, chemically known as 2-(Phosphonooxy)benzoic acid, is a salicylic (B10762653) acid derivative containing a phosphate (B84403) group. Its unique structure presents a dual potential for interference in colorimetric assays. The interference can arise from either the phosphate moiety or the salicylic acid moiety, or a combination of both.
-
Phosphate Moiety: The phosphate group can directly react with reagents in assays designed to quantify inorganic phosphate, such as the widely used molybdenum blue assay. This can lead to an overestimation of the free phosphate concentration in your sample. Additionally, the ester bond linking the phosphate to the salicylic acid can be hydrolyzed under certain assay conditions (e.g., acidic pH), releasing free phosphate and causing inaccurate readings.
-
Salicylic Acid Moiety: Salicylic acid possesses intrinsic absorbance and fluorescence properties, which can lead to spectral interference.[1] Its phenolic hydroxyl and carboxylic acid groups are chemically reactive and can interact with assay reagents.[1]
Troubleshooting Guide: Phosphate Moiety Interference
Issue 1: Overestimation of Inorganic Phosphate in Molybdenum Blue Assays
Possible Cause: You are observing unexpectedly high phosphate concentrations in your samples containing Fosfosal when using a molybdenum blue-based assay.
Explanation: Organophosphates, like Fosfosal, can directly react with the molybdate (B1676688) reagent to form a colored complex, leading to a significant overestimation of the inorganic phosphate (PO₄³⁻) concentration.[2][3] Studies have shown that the presence of organophosphonates can lead to an over-quantification of phosphate by up to 240%.[2] Furthermore, the acidic conditions of many molybdenum blue assays can hydrolyze the phosphate ester bond in Fosfosal, releasing free phosphate and contributing to the erroneously high reading.[4]
Troubleshooting Steps:
-
Run a "Fosfosal-only" Control: Prepare a control sample containing Fosfosal at the same concentration as your experimental samples but without the analyte of interest. This will help you quantify the extent of interference.
-
Modify Assay Conditions:
-
pH Adjustment: If possible, perform the assay at a more neutral pH to minimize acid-catalyzed hydrolysis of Fosfosal. However, be aware that the sensitivity of the molybdenum blue reaction is pH-dependent.
-
Time Optimization: Reduce the incubation time to the minimum required for the reaction with inorganic phosphate to minimize the hydrolysis of Fosfosal.
-
-
Sample Pre-treatment:
-
Enzymatic Digestion: For determining total phosphorus, you can use an enzyme like alkaline phosphatase to hydrolyze Fosfosal to inorganic phosphate before the assay. This would not, however, resolve the issue of measuring pre-existing inorganic phosphate in the presence of Fosfosal.
-
Solid-Phase Extraction (SPE): Develop an SPE method to separate Fosfosal from the inorganic phosphate in your sample before performing the colorimetric assay.
-
-
Use an Alternative Assay: Consider using a different method for phosphate quantification that is less susceptible to interference from organophosphates, such as ion chromatography.
Diagram: Mechanism of Fosfosal Interference in Molybdenum Blue Assay
References
Technical Support Center: Troubleshooting Inconsistent Results in Fosfosal Experiments
Welcome to the technical support center for Fosfosal (2-phosphonoxybenzoic acid) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
Inconsistent results in Fosfosal experiments can arise from various factors, from reagent stability to procedural variations. This section provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in STAT5b Inhibition Assays
-
Question: My fluorescence polarization (FP) assay for STAT5b inhibition by Fosfosal shows high variability between replicate wells and experiments. What are the potential causes and solutions?
Possible Causes:
-
Reagent Instability: Fosfosal, as a phosphate-containing compound, can be susceptible to hydrolysis. The stability of the STAT5b protein and the fluorescently labeled probe is also critical.
-
Pipetting Inaccuracies: Small volume variations, especially of concentrated stock solutions, can lead to significant differences in final concentrations.
-
Assay Conditions: Fluctuations in temperature, pH, or incubation times can affect binding affinities and enzyme kinetics.
-
Instrument Settings: Incorrect settings on the fluorescence polarization reader can introduce variability.
Solutions:
-
Reagent Handling:
-
Prepare fresh Fosfosal solutions for each experiment from a high-purity stock.
-
Aliquot and store STAT5b protein and fluorescent probes according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles.
-
Confirm the integrity of Fosfosal and its hydrolysis to salicylic (B10762653) acid using techniques like HPLC.
-
-
Pipetting Technique:
-
Use calibrated pipettes and consider using reverse pipetting for viscous solutions.
-
Ensure thorough mixing of reagents in the assay plate.
-
-
Standardize Assay Conditions:
-
Use a stable, well-buffered assay solution.
-
Ensure all reagents and plates are equilibrated to the assay temperature before starting.
-
Use a plate shaker for consistent mixing and maintain a constant incubation temperature.
-
-
Instrument Calibration:
-
Regularly calibrate the fluorescence polarization reader.
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
-
Issue 2: Inconsistent Results in Prostaglandin (B15479496) Synthesis Assays
-
Question: I am observing inconsistent inhibition of prostaglandin E2 (PGE2) synthesis in my cell-based assays with Fosfosal. Why might this be happening?
Possible Causes:
-
Prodrug Conversion: Fosfosal is a prodrug of salicylic acid. The extent of its conversion to the active metabolite can vary between cell lines and experimental conditions.
-
Cell Health and Density: The metabolic activity and health of the cells can significantly impact their response to external stimuli and inhibitors.
-
Reagent Quality: The purity of Fosfosal and the quality of cell culture reagents can affect the results.
Solutions:
-
Monitor Prodrug Conversion:
-
Use HPLC to measure the concentration of both Fosfosal and salicylic acid in your cell culture medium over time to understand the conversion kinetics in your specific cell line.
-
-
Standardize Cell Culture:
-
Use cells within a consistent passage number range.
-
Ensure consistent cell seeding density and confluency at the time of the experiment.
-
Regularly test for mycoplasma contamination.
-
-
Quality Control of Reagents:
-
Use high-purity Fosfosal.
-
Ensure all cell culture media and supplements are of high quality and not expired.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fosfosal in a research context? A1: Fosfosal, or 2-phosphonoxybenzoic acid, has a dual mechanism. It acts as a prodrug for salicylic acid, which is a known inhibitor of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Additionally, Fosfosal itself has been shown to be a selective inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b) protein, interfering with its SH2 domain.[1]
Q2: How should I prepare and store Fosfosal solutions? A2: Fosfosal is soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare fresh solutions from a solid stock. For long-term storage, it is best to store the solid compound at -20°C.[1] If stock solutions in solvents like DMSO are prepared, they should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability of the compound in your specific assay buffer should be verified.
Q3: Why are my in vitro and in vivo results with Fosfosal not correlating? A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors. For Fosfosal, a key factor is its conversion to the active metabolite, salicylic acid, which can vary significantly between an isolated cell culture environment and a whole organism with complex metabolic processes. Other factors include pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects in a complex biological system.
Q4: What are the expected degradation products of Fosfosal and how can I detect them? A4: The primary degradation product of Fosfosal is salicylic acid through hydrolysis of the phosphate (B84403) ester bond. Both Fosfosal and salicylic acid can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Quantitative Data Summary
The following tables summarize key quantitative data from Fosfosal experiments.
Table 1: Inhibitory Activity of Fosfosal against STAT5 Proteins
| Protein Target | Ki (μM) | Percent Inhibition at 600 μM |
| Wild-type STAT5b | 29.3 ± 1.8 | - |
| STAT5b Arg566Trp mutant | - | 24 ± 2 |
| STAT5b Arg566Ala mutant | - | 22 ± 3 |
| Wild-type STAT5a | 148 ± 9 | - |
| STAT5a Trp566Arg mutant | 10.2 ± 0.7 | - |
Data from fluorescence polarization-based competitive binding assays.[1][2]
Key Experimental Protocols
1. STAT5b Inhibition Assay using Fluorescence Polarization
This protocol outlines a competitive binding assay to measure the inhibition of STAT5b by Fosfosal.
-
Materials:
-
Recombinant STAT5b protein
-
Fluorescently labeled peptide probe with high affinity for the STAT5b SH2 domain
-
Fosfosal
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of Fosfosal in assay buffer.
-
In the microplate, add the Fosfosal dilutions. Include wells with assay buffer only (no inhibitor control) and wells with a known STAT5b inhibitor (positive control).
-
Add the STAT5b protein to all wells except the blank (buffer only).
-
Add the fluorescently labeled peptide probe to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each Fosfosal concentration and determine the IC50 value.
-
2. Prostaglandin E2 (PGE2) Quantification in Cell Culture Supernatants
This protocol describes the measurement of PGE2 levels in cell culture supernatants following treatment with Fosfosal.
-
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Fosfosal
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 ELISA kit
-
Microplate reader for absorbance measurement
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Fosfosal for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production. Include appropriate controls (untreated cells, cells with stimulus only).
-
Incubate for a period sufficient to allow for PGE2 synthesis and release (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[3][4][5][6][7]
-
Analyze the data to determine the dose-dependent effect of Fosfosal on PGE2 production.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of Fosfosal.
Caption: Workflow for STAT5b inhibition assay.
Caption: Logical workflow for troubleshooting.
References
- 1. The Selectivity of Fosfosal for STAT5b over STAT5a is Mediated by Arg566 in the Linker Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. owl.fish.washington.edu [owl.fish.washington.edu]
Technical Support Center: Degradation of Fosfosal in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation of Fosfosal (2-(Phosphonooxy)benzoic acid) during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Fosfosal during long-term storage?
A1: The primary degradation pathway for Fosfosal in the presence of moisture is hydrolysis. The ester linkage between the phosphate (B84403) group and the salicylic (B10762653) acid moiety is susceptible to cleavage, yielding Salicylic Acid and Phosphoric Acid as the main degradation products. This reaction can be accelerated by elevated temperatures and pH extremes.
Q2: What are the potential degradation products of Fosfosal under various stress conditions?
A2: Apart from the primary hydrolytic products, Fosfosal may degrade into other impurities under forced conditions:
-
Thermal Stress: At elevated temperatures, in addition to hydrolysis, decarboxylation of the salicylic acid degradation product could potentially occur, leading to the formation of phenol (B47542). Organophosphorus compounds, in general, can undergo complex thermal decompositions.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of colored degradants. While specific photolytic degradation products for Fosfosal are not extensively documented, studies on salicylic acid show that it can undergo photooxidation to form various dihydroxybenzoic acids.
-
Oxidative Stress: The presence of oxidizing agents could potentially lead to the formation of various oxidized derivatives of both the salicylic acid and the phenyl phosphate portions of the molecule.
Q3: How should Fosfosal be stored to minimize degradation?
A3: To ensure the long-term stability of Fosfosal, it is recommended to store it in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions (2-8 °C). The solid state is generally more stable than solutions.
Troubleshooting Guide for Experimental Issues
This guide addresses common problems encountered during the analysis of Fosfosal stability.
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing aged Fosfosal samples. What could be the cause?
A4: Unexpected peaks in your chromatogram are likely due to degradation products or impurities.
-
Identify the Peaks: The most probable degradation products are Salicylic Acid and Phosphoric Acid. You should run standards of these compounds to confirm their retention times.
-
Forced Degradation Study: To identify other potential degradation products, it is advisable to perform a forced degradation study under hydrolytic (acidic and basic), oxidative, photolytic, and thermolytic conditions. This will help in generating and identifying the degradation products that might appear in your long-term stability samples.
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the parent Fosfosal peak from all potential degradation products and process-related impurities.
Q5: My Fosfosal peak is showing tailing or fronting in the HPLC analysis. How can I resolve this?
A5: Peak asymmetry in HPLC can be caused by several factors:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing for acidic compounds like Fosfosal and its acidic degradants can occur due to interactions with basic sites on the silica-based column packing.
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5) to keep the carboxylic acid and phosphate groups in their protonated form.
-
Buffer Concentration: Use an adequate buffer concentration (e.g., 20-50 mM phosphate buffer) to maintain a consistent pH and minimize ionic interactions.
-
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or have a void at the inlet. Try washing the column with a strong solvent or replacing it.
Q6: The mass balance of my stability study is below 95%. What could be the reasons?
A6: A low mass balance suggests that not all components are being accounted for in your analysis.
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. For instance, phosphoric acid does not absorb UV light. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect all components.
-
Volatile Degradants: A potential degradation product like phenol could be volatile and lost during sample preparation or analysis.
-
Adsorption: Degradation products might be adsorbing to the sample vials or the HPLC column.
-
Inadequate Peak Integration: Ensure that all degradation peaks, even the small ones, are being integrated correctly.
Data Presentation
The following table summarizes hypothetical quantitative data from a long-term stability study of Fosfosal under different storage conditions. This data is for illustrative purposes to guide researchers in presenting their findings.
| Storage Condition | Time Point | Assay (%) of Fosfosal | Salicylic Acid (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 Months | 99.8 | < 0.05 | 0.15 |
| 3 Months | 99.2 | 0.35 | 0.75 | |
| 6 Months | 98.5 | 0.78 | 1.45 | |
| 12 Months | 97.1 | 1.52 | 2.80 | |
| 40°C / 75% RH | 0 Months | 99.8 | < 0.05 | 0.15 |
| 1 Month | 97.5 | 1.25 | 2.40 | |
| 3 Months | 94.2 | 3.10 | 5.65 | |
| 6 Months | 89.8 | 5.80 | 10.05 | |
| Photostability (ICH Q1B Option 2) | 0 Hours | 99.7 | < 0.05 | 0.20 |
| 8 Hours | 98.9 | 0.45 | 0.95 | |
| 24 Hours | 97.8 | 0.95 | 2.05 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fosfosal
This protocol provides an example of a stability-indicating HPLC method. The actual parameters may need to be optimized for your specific instrumentation and column.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Protocol 2: Forced Degradation Study of Fosfosal
-
Acid Hydrolysis: Dissolve Fosfosal in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve Fosfosal in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of Fosfosal with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Fosfosal to 105°C for 72 hours.
-
Photodegradation: Expose a solution of Fosfosal to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Visualizations
Caption: Primary degradation pathway of Fosfosal.
Caption: Troubleshooting workflow for unexpected peaks.
Technical Support Center: Fosfosal Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability and activity of Fosfosal. The following information is intended to help troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Fosfosal solution is showing signs of degradation. What is the optimal pH range for storing Fosfosal solutions?
A1: The stability of Fosfosal is highly dependent on the pH of the solution. While specific public data on the pH-rate profile for Fosfosal is limited, for many phosphate-containing compounds, maximum stability is typically observed in the slightly acidic to neutral pH range. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis, leading to degradation. It is recommended to conduct a preliminary pH stability study to determine the optimal pH for your specific experimental conditions and formulation. For short-term storage, maintaining a pH between 4.0 and 6.0 is a common starting point for similar molecules to minimize hydrolysis.
Q2: I am observing lower than expected activity in my enzymatic assay with Fosfosal. Could pH be a factor?
A2: Yes, the activity of both Fosfosal and the target enzyme are likely to be pH-dependent. The ionization state of Fosfosal and the active site residues of the target enzyme are influenced by pH, which can significantly affect binding and catalytic activity. It is crucial to perform the assay at the optimal pH for the target enzyme while ensuring Fosfosal remains stable and in its active form. If the optimal pH for the enzyme is unknown, it is advisable to determine it experimentally by measuring activity across a pH range.
Q3: How does pH affect the solubility of Fosfosal?
A3: The solubility of phosphate-containing compounds is generally pH-dependent.[1][2] In acidic conditions, phosphate (B84403) groups are protonated, which can affect the overall charge and solubility of the molecule. As the pH increases, the phosphate group becomes deprotonated, which can also alter solubility. It is important to determine the solubility of Fosfosal at the pH of your intended experiment to ensure it remains fully dissolved and available. Precipitation of Fosfosal due to pH changes can lead to inaccurate and unreliable results.
Q4: What are the common degradation products of Fosfosal at different pH values?
A4: While specific degradation pathways for Fosfosal at various pH levels are not extensively documented in publicly available literature, hydrolysis is a common degradation route for phosphate esters. Under acidic or alkaline conditions, the ester bond can be cleaved, potentially yielding salicylic (B10762653) acid and phosphoric acid. The rate and extent of formation of these degradation products are influenced by pH, temperature, and buffer composition.
Troubleshooting Guides
Issue 1: Rapid loss of Fosfosal concentration in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the solution | Measure the pH of your Fosfosal solution. Adjust the pH to a slightly acidic range (e.g., 4.0-6.0) using a suitable buffer system. Perform a time-course experiment at different pH values to identify the range of maximum stability. |
| Hydrolysis catalyzed by buffer components | Some buffer species can catalyze hydrolysis. If using a general-purpose buffer, consider switching to a non-catalytic buffer system or reducing the buffer concentration. |
| Elevated temperature | Ensure that the Fosfosal solution is stored at the recommended temperature. If degradation is still observed, consider storing at a lower temperature, provided it does not affect solubility. |
| Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Inconsistent results in Fosfosal activity assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal assay pH | Determine the optimal pH for your target enzyme's activity. Run the assay across a range of pH values to find the pH at which the enzyme exhibits maximum activity. Ensure Fosfosal is stable at this pH. |
| pH shift during the assay | The reaction itself may cause a change in pH. Use a buffer with sufficient capacity to maintain a constant pH throughout the assay. |
| Fosfosal precipitation at assay pH | Visually inspect the assay mixture for any signs of precipitation. Check the solubility of Fosfosal at the assay pH and temperature. If necessary, adjust the assay conditions or add a co-solvent to improve solubility. |
Data Presentation
Table 1: Illustrative Example of pH-Dependent Stability of Fosfosal at 25°C.
This table presents hypothetical data to demonstrate the potential impact of pH on Fosfosal stability. Actual results may vary.
| pH | Buffer System (50 mM) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | Glycine-HCl | 24 | 0.0289 |
| 4.0 | Acetate | 150 | 0.0046 |
| 6.0 | Phosphate | 200 | 0.0035 |
| 7.4 | Phosphate | 120 | 0.0058 |
| 8.0 | Tris-HCl | 50 | 0.0139 |
| 10.0 | Carbonate-Bicarbonate | 10 | 0.0693 |
Table 2: Illustrative Example of the Effect of pH on the Relative Activity of an Enzyme with Fosfosal as a Substrate.
This table presents hypothetical data to demonstrate the potential impact of pH on enzyme activity with Fosfosal. Actual results will depend on the specific enzyme.
| pH | Relative Activity (%) |
| 5.0 | 35 |
| 6.0 | 75 |
| 7.0 | 100 |
| 7.4 | 95 |
| 8.0 | 60 |
| 9.0 | 20 |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for Fosfosal Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., glycine-HCl, acetate, phosphate, Tris-HCl, carbonate-bicarbonate) covering a pH range from 2.0 to 10.0.
-
Preparation of Fosfosal Stock Solution: Prepare a concentrated stock solution of Fosfosal in a suitable solvent (e.g., water or a co-solvent if necessary).
-
Incubation:
-
For each pH value, add a known volume of the Fosfosal stock solution to a predetermined volume of the corresponding buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis:
-
Immediately analyze the concentration of the remaining Fosfosal in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The method should be able to separate the intact Fosfosal from its degradation products.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the Fosfosal concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
-
Protocol 2: Assay for Determining the Effect of pH on Enzyme Activity with Fosfosal
-
Preparation of Buffers: Prepare a series of buffers with different pH values covering the expected functional range of the enzyme.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability.
-
Prepare a stock solution of Fosfosal.
-
-
Enzymatic Reaction:
-
In a reaction vessel (e.g., a microplate well or a cuvette), add the buffer of a specific pH.
-
Add the enzyme solution and allow it to equilibrate to the assay temperature.
-
Initiate the reaction by adding the Fosfosal solution.
-
-
Measurement of Activity:
-
Monitor the reaction progress by measuring the formation of a product or the consumption of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The initial rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Repeat the assay for each pH value.
-
Plot the initial reaction rate (activity) as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
-
Visualizations
Caption: Workflow for a pH-dependent stability study of Fosfosal.
Caption: Potential hydrolytic degradation pathway of Fosfosal.
Caption: Decision tree for troubleshooting inconsistent Fosfosal assay results.
References
Technical Support Center: Understanding the In Vivo Profile of Fosfosal
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo characteristics of Fosfosal. The following information addresses common questions and potential challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: We administered Fosfosal orally to our animal models but only detect salicylic (B10762653) acid in the plasma. Is this expected?
A1: Yes, this is the expected outcome. Fosfosal is a prodrug of salicylic acid. Following oral administration, it is designed to be completely absorbed and rapidly hydrolyzed into its active metabolite, salicylic acid.[1] The parent compound, Fosfosal, is often not detectable in plasma after oral dosing.[1]
Q2: What are the primary advantages of using Fosfosal over other salicylates like acetylsalicylic acid?
A2: Fosfosal is a non-acetyl derivative of salicylic acid that exhibits anti-inflammatory and analgesic properties with greater tolerance compared to acetylsalicylic acid and lysine (B10760008) acetylsalicylate.[1]
Q3: What is the expected pharmacokinetic profile of salicylic acid following Fosfosal administration?
A3: After oral administration of Fosfosal, salicylic acid becomes the primary analyte in plasma. The pharmacokinetic profile is characterized by rapid appearance of salicylic acid, with its half-life being species-dependent. For instance, the half-life of salicylic acid after Fosfosal administration has been reported to be approximately 13.8 hours in rats and 7.1 hours in dogs.[1] In humans, different oral dosing schedules of Fosfosal can be used to maintain steady-state plasma concentrations of salicylic acid within the therapeutic range of 150-300 µg/mL.[2]
Q4: Does the co-administration of other drugs affect the pharmacokinetics of Fosfosal?
A4: Co-administration with other drugs can influence the rate of absorption. For example, when administered with codeine, the time to reach maximum plasma concentration (tmax) for salicylic acid (from Fosfosal) was slightly delayed, though this was not considered clinically significant.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in salicylic acid plasma concentrations between subjects. | Differences in gastrointestinal transit time or individual metabolic rates. | Ensure consistent experimental conditions, such as fasting state and dosing volume. Consider increasing the number of subjects to account for biological variability. |
| Unexpectedly low salicylic acid Cmax. | Issues with the formulation or dosing procedure. | Verify the stability and concentration of Fosfosal in the dosing vehicle. Ensure accurate oral gavage technique to prevent incomplete dosing. |
| Difficulty in detecting Fosfosal in plasma even after intravenous administration. | Rapid hydrolysis in plasma. | After intravenous administration, Fosfosal is very rapidly hydrolyzed to salicylic acid, with a reported half-life of 2.7 minutes in rats and 6.7 minutes in dogs.[1] Ensure that your blood sampling time points are frequent and early enough to capture the rapid disappearance of the parent compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of Fosfosal in Animals
| Species | Dose of Fosfosal (mg/kg) | Salicylic Acid Half-life (t½) | Key Finding | Reference |
| Rat | 100 | 13.8 hours | Fosfosal is totally absorbed and behaves as a prodrug. | [1] |
| Dog | 80 | 7.1 hours | Fosfosal is totally absorbed and behaves as a prodrug. | [1] |
Table 2: Steady-State Pharmacokinetic Parameters of Salicylic Acid in Humans after Multiple Oral Doses of Fosfosal
| Dosing Regimen | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | AUC-ss (0-8h) (µg·h/mL) | Reference |
| 1,200 mg t.i.d. | - | - | - | [2] |
| 2,400 mg b.i.d. | - | - | - | [2] |
| 2,400 mg t.i.d. | 184 | 276 | Higher than other regimens | [2] |
Cmin-ss: Steady-state minimum plasma concentration; Cmax-ss: Steady-state maximum plasma concentration; AUC-ss: Area under the curve at steady-state.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (or other appropriate strain) with an average body weight of 200-250g.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard laboratory chow and water.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare a formulation of Fosfosal in a suitable vehicle (e.g., water or a suspension with a suspending agent).
-
Administer a single oral dose of Fosfosal (e.g., 100 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the plasma concentrations of salicylic acid using a validated HPLC method.
-
Protocol 2: HPLC Analysis of Salicylic Acid in Plasma
This is a generalized protocol. Specific parameters should be optimized and validated for your laboratory equipment and conditions.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample in a 3:1 ratio.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Approximately 230 nm or 298 nm for salicylic acid.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of salicylic acid in drug-free plasma.
-
Quantify the salicylic acid concentration in the unknown samples by interpolating from the calibration curve.
-
Visualizations
References
- 1. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability study of fosfosal and codeine administered alone or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Fosfosal in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Fosfosal in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fosfosal and what are its primary targets?
Fosfosal, also known as 2-(phosphonooxy)benzoic acid, is a derivative of salicylic (B10762653) acid. It is recognized as an anti-inflammatory and anti-bacterial agent.[1][2] Its primary molecular targets are Cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[1][3][4] Additionally, Fosfosal has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 5b (STAT5b), showing selectivity for STAT5b over its close homolog STAT5a.[5]
Q2: What are the known on-target inhibitory concentrations of Fosfosal?
Q3: What are the potential off-target effects of Fosfosal in cell culture?
As a salicylate-containing compound, Fosfosal may exhibit off-target effects common to this class of molecules. These can include:
-
AMP-activated protein kinase (AMPK) activation: Salicylates are known to activate AMPK, a central regulator of cellular energy homeostasis.[6]
-
Mitochondrial uncoupling: Salicylates can disrupt the mitochondrial membrane potential, leading to altered cellular metabolism.[6]
-
Inhibition of other kinases: Salicylates have been shown to inhibit the phosphorylation of kinases such as Extracellular signal-regulated kinase (ERK), Proline-rich tyrosine kinase 2 (PYK2), and c-Src.[1][7]
Q4: How can I minimize the risk of observing off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of Fosfosal that elicits the desired on-target effect.
-
Use of appropriate controls: Always include vehicle-only controls in your experiments. If possible, use a structurally related but inactive compound as a negative control.
-
Time-course experiments: Determine the optimal incubation time to observe the on-target effect while minimizing the potential for off-target responses to develop.
-
Orthogonal validation: Confirm key findings using alternative methods or tools, such as RNA interference (siRNA) to knockdown the intended target (e.g., STAT5b or COX-2) and observe if the phenotype mimics Fosfosal treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with Fosfosal.
Issue 1: I am observing unexpected changes in cellular metabolism, such as increased glycolysis or decreased ATP levels.
-
Possible Cause: This could be due to off-target mitochondrial uncoupling, a known effect of salicylates.[6]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Perform an assay to measure the mitochondrial membrane potential (e.g., using the JC-1 dye). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. (See Protocol 3).
-
Monitor ATP Levels: Use a commercial ATP assay kit to quantify cellular ATP levels after Fosfosal treatment.
-
Dose Reduction: Determine if the metabolic effects are dose-dependent by testing a range of Fosfosal concentrations.
-
Supplement Culture Media: Ensure the media has adequate glucose to support cells if a shift to glycolysis is observed.[6]
-
Issue 2: I see phosphorylation changes in proteins unrelated to the COX or STAT5b pathways.
-
Possible Cause: Salicylates can activate AMPK, which in turn can phosphorylate a wide range of downstream targets.[6] It may also be due to inhibition of other kinases like ERK, PYK2, or c-Src.[1][7]
-
Troubleshooting Steps:
-
Check AMPK Activation: Perform a Western blot to assess the phosphorylation status of AMPKα at Threonine 172. An increase in p-AMPKα indicates activation of this pathway. (See Protocol 2).
-
Use a Specific Inhibitor: To confirm if the observed phosphorylation is AMPK-dependent, pre-treat cells with a specific AMPK inhibitor (e.g., Compound C) before adding Fosfosal.[6]
-
Investigate Other Kinases: If AMPK activation is not observed, consider investigating the phosphorylation status of ERK, PYK2, or c-Src.
-
Kinase Profiling: For a broader understanding of off-target kinase effects, consider a commercial kinase inhibitor profiling service.
-
Issue 3: I am observing significant cytotoxicity or a decrease in cell viability at my desired concentration.
-
Possible Cause: The concentration of Fosfosal may be too high for your specific cell line, leading to off-target toxicity.
-
Troubleshooting Steps:
-
Determine the EC50 for Cytotoxicity: Perform a dose-response experiment and measure cell viability using an MTT or similar assay to determine the concentration at which 50% of cell viability is lost. (See Protocol 1).
-
Optimize Concentration and Incubation Time: Identify a concentration and duration of treatment that maximizes the on-target effect while minimizing cytotoxicity.
-
Use a More Sensitive Cell Line: If your cell line is particularly sensitive, consider using a different cell line that may be more robust.
-
Issue 4: My results are inconsistent or not reproducible.
-
Possible Cause: Inconsistency can arise from various factors including reagent stability, cell passage number, and experimental technique.
-
Troubleshooting Steps:
-
Reagent Preparation: Prepare fresh stock solutions of Fosfosal regularly and store them appropriately.
-
Cell Culture Practice: Maintain a consistent cell passage number for your experiments and regularly check for mycoplasma contamination.
-
Standardize Protocols: Ensure all experimental steps are performed consistently across all replicates and experiments.
-
Quantitative Data
Table 1: Inhibitory Activity of Fosfosal against STAT5a and STAT5b
| Target | Kᵢ (μM) |
| STAT5b | 29.3 ± 1.8 |
| STAT5a | 148 ± 9 |
Data from fluorescence polarization-based competitive binding assays.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the concentration of Fosfosal that causes a 50% reduction in cell viability (EC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Fosfosal in culture medium. Remove the old medium from the cells and add 100 µL of the Fosfosal dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Fosfosal concentration to determine the EC50 value.
Protocol 2: Assessment of AMPK Activation by Western Blot
Objective: To determine if Fosfosal treatment leads to the activation of AMPK.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Fosfosal for the desired time. Include a positive control (e.g., AICAR) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
Objective: To assess the effect of Fosfosal on mitochondrial membrane potential.
Methodology:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate or on coverslips) and treat with Fosfosal. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.
-
JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will show red fluorescent J-aggregates, while apoptotic or metabolically stressed cells with depolarized mitochondria will exhibit green fluorescent JC-1 monomers.
-
Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: On-target signaling pathways of Fosfosal.
Caption: Potential off-target effects of Fosfosal.
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. Salicylate Inhibits Phosphorylation of the Nonreceptor Tyrosine Kinases, Proline-Rich Tyrosine Kinase 2 and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosfosal | 6064-83-1 | COX | MOLNOVA [molnova.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Inhibitor | Sodium salicylate | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. Hydroxylated 2-(5'-salicyl)naphthalenes as protein-tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Technical Support Center: Measuring Fosfosal Hydrolysis Rates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for measuring Fosfosal hydrolysis rates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Fosfosal hydrolysis and what are its products?
Fosfosal, a phosphated salicylate, undergoes hydrolysis to yield salicylic (B10762653) acid and inorganic phosphate (B84403). This reaction can occur chemically (e.g., catalyzed by acid or base) or enzymatically (e.g., by phosphatases). The rate of hydrolysis is a critical parameter for understanding its stability, bioavailability, and mechanism of action.
Q2: What are the primary factors that influence the rate of Fosfosal hydrolysis?
The hydrolysis rate is significantly affected by several factors:
-
pH: The stability of the phosphate ester bond is highly pH-dependent. Hydrolysis can be accelerated under both acidic and alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Enzymes: In biological systems, enzymes such as alkaline phosphatases can dramatically increase the rate of hydrolysis.
-
Buffer Composition: Certain buffer components can catalyze the reaction or interact with the substrate or products.
-
Ionic Strength: The concentration of ions in the solution can influence reaction kinetics.
Q3: Which analytical techniques are most common for measuring Fosfosal hydrolysis?
The most common method is High-Performance Liquid Chromatography (HPLC), typically with UV detection, to monitor the disappearance of Fosfosal and/or the appearance of salicylic acid.[1][2][3][4] Other methods include spectrophotometric assays to quantify the released inorganic phosphate.[5] For more complex matrices, LC-MS/MS may be employed for its high sensitivity and specificity.[6]
Section 2: Troubleshooting Guide for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of Fosfosal and its hydrolysis products.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the polar phosphate group of Fosfosal and active sites on the silica (B1680970) packing. | - Use a mobile phase with a lower pH (e.g., pH 2-3) to suppress silanol (B1196071) activity.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a highly deactivated, end-capped column. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate.[1][3] | - Ensure the mobile phase is thoroughly mixed and degassed.[3][4]- Use a column oven to maintain a stable temperature.[1][3]- Check the HPLC pump for leaks or pressure fluctuations.[2]- Allow for sufficient column equilibration time (at least 10-20 column volumes) between runs.[1] |
| Broad Peaks | Low mobile phase flow rate, column contamination, or large injection volume. | - Optimize the flow rate.[1]- Flush the column with a strong solvent to remove contaminants.[2]- Inject the sample in a solvent that is weaker than or the same as the mobile phase.[1]- Replace the guard column if it is contaminated.[1] |
| Baseline Noise or Drift | Contaminated mobile phase, air bubbles in the system, or detector lamp issues.[2][4] | - Prepare fresh mobile phase using high-purity solvents (HPLC grade).[2]- Purge the system to remove air bubbles.[4]- Flush the detector flow cell.[2]- Check the detector lamp's energy; replace if low.[3] |
| Poor Resolution Between Fosfosal and Salicylic Acid | Inappropriate mobile phase composition or column chemistry. | - Adjust the organic modifier concentration in the mobile phase.- Change the pH of the mobile phase to alter the ionization state of the analytes.- Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
Section 3: Experimental Protocols
Protocol 1: In Vitro Chemical Hydrolysis of Fosfosal
This protocol provides a framework for assessing the chemical stability of Fosfosal at a given pH and temperature.
-
Reagent Preparation:
-
Prepare a stock solution of Fosfosal (e.g., 10 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare the desired hydrolysis buffer (e.g., 0.1 M phosphate or citrate (B86180) buffer) and adjust to the target pH.
-
-
Hydrolysis Reaction:
-
Pre-warm the hydrolysis buffer to the desired temperature (e.g., 37°C) in a water bath.
-
Initiate the reaction by adding a small volume of the Fosfosal stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µg/mL).
-
Vortex briefly to mix.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., an equal volume of cold acetonitrile (B52724) or 0.1 M HCl) to stop further hydrolysis.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate any proteins or salts.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC method to quantify the concentrations of Fosfosal and salicylic acid.
-
-
Data Analysis:
-
Plot the concentration of Fosfosal versus time.
-
Determine the hydrolysis rate, often by calculating the first-order rate constant (k) from the slope of the natural log of the concentration versus time.
-
Section 4: Visualizations
Caption: Chemical hydrolysis pathway of Fosfosal.
Caption: Experimental workflow for a Fosfosal hydrolysis assay.
Caption: Troubleshooting flowchart for HPLC retention time issues.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. realab.ua [realab.ua]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. mastelf.com [mastelf.com]
- 5. Development and analytical evaluation of a spectrophotometric procedure for the quantification of different types of phosphorus in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Fosfosal Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Fosfosal and its primary metabolite, salicylic (B10762653) acid, along with other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of HPLC column for separating Fosfosal and its metabolites?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for this separation.[1] The nonpolar nature of the C18 stationary phase provides good retention and separation of the relatively polar compounds, Fosfosal and salicylic acid, when used with a suitable polar mobile phase.[1] For challenging separations, columns with high-purity silica (B1680970) and effective end-capping are recommended to minimize peak tailing caused by interactions with residual silanol (B1196071) groups.[2]
Q2: What are the recommended starting conditions for the mobile phase?
A2: A good starting point is a mixture of an aqueous buffer and an organic modifier. Commonly used mobile phases include:
-
Acidified Water and Acetonitrile (B52724)/Methanol (B129727): A simple and effective mobile phase can be prepared using 0.1% phosphoric acid or 0.1% formic acid in water as the aqueous component, mixed with acetonitrile or methanol.[3][4]
-
Buffer Solutions: Phosphate or acetate (B1210297) buffers are frequently used to maintain a stable pH, which is crucial for reproducible retention times.[5][6] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred.[3]
Q3: Why is the mobile phase pH critical for separating Fosfosal and its metabolites?
A3: The pH of the mobile phase is one of the most important variables because it controls the ionization state of the analytes.[7] Fosfosal and its primary metabolite, salicylic acid, are acidic compounds.[4]
-
At low pH (e.g., pH 2-3): The acidic functional groups are protonated (non-ionized), making the molecules less polar. This increases their retention on a reversed-phase column.[4][7]
-
Near the pKa: Small changes in pH can cause large shifts in retention time, leading to poor reproducibility.[7]
-
Rule of Thumb: To ensure stable retention, the mobile phase pH should be at least 1.5 to 2 units away from the pKa of the analytes.[1][3]
Q4: Is gradient or isocratic elution preferred for this analysis?
A4: Gradient elution is generally preferred. Since Fosfosal and its metabolites can have a range of polarities, a gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of all compounds within a reasonable analysis time.[1][8] An isocratic method may be suitable if the primary goal is to separate only a few key compounds with similar polarities.
Q5: What is a suitable detection wavelength for Fosfosal and its metabolites?
A5: Salicylic acid and related phenolic compounds can be detected using a UV detector. A common wavelength for detection is around 230 nm or 254 nm. For higher sensitivity and specificity, especially in complex matrices like plasma, a fluorescence detector can be used.[9][10] If the HPLC system is coupled with a mass spectrometer (LC-MS), it offers superior sensitivity and specificity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Fosfosal and its metabolites.
| Problem | Symptom(s) | Possible Cause(s) | Solution(s) |
| Poor Peak Shape | Peaks are not symmetrical (tailing or fronting).[2][11] | Peak Tailing: • Secondary interactions with active silanol groups on the column.[2] • Inappropriate mobile phase pH.[2] • Column overload.[2] • Presence of metal ions.[1] | For Peak Tailing: • Use a highly end-capped, high-purity silica column.[2] • Decrease the mobile phase pH to suppress silanol ionization (pH 2-3).[2] • Reduce the sample concentration or injection volume.[2][3] • Add a chelating agent like EDTA to the mobile phase if metal contamination is suspected.[8] |
| Peak Fronting: • Column overload. • Poor sample solubility in the mobile phase. | For Peak Fronting: • Dilute the sample. • Dissolve the sample in the initial mobile phase. | ||
| Poor Resolution | Peaks are overlapping or not baseline separated (Resolution < 1.5).[11] | • Inadequate mobile phase composition.[1] • Incorrect mobile phase pH. • Column is old or degraded. | • Optimize the mobile phase: Adjust the organic solvent percentage or try a different solvent (e.g., methanol instead of acetonitrile).[8] • Adjust the pH to maximize differences in analyte retention.[5] • Replace the column.[2] |
| Retention Time Shifts | Retention times are inconsistent between injections.[12] | • Changes in mobile phase composition.[13] • Inadequate column equilibration.[14] • Fluctuations in column temperature.[15] • Leaks in the system.[12] | • Prepare fresh mobile phase and ensure accurate mixing; degas thoroughly.[13][15] • Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes).[14] • Use a column oven to maintain a stable temperature.[15] • Check for leaks at all fittings and connections.[16] |
| Baseline Issues | Baseline is noisy, drifting, or shows spikes.[11][15] | • Air bubbles in the mobile phase or pump.[15] • Contaminated mobile phase or detector cell.[11][15] • Incomplete mobile phase mixing. • Detector lamp instability.[15] | • Degas the mobile phase using sonication or vacuum.[15] Purge the pump.[17] • Use high-purity solvents and filter the mobile phase.[15] Flush the detector cell.[14] • Ensure solvents are miscible and mixed thoroughly.[18] • Allow the lamp to warm up properly. Replace if necessary.[14] |
| High Backpressure | System pressure is excessively high or fluctuating.[11][12] | • Blockage in the system (e.g., clogged column frit, tubing, or guard column).[12] • Buffer precipitation in the mobile phase.[2] • High mobile phase viscosity. | • Filter samples and mobile phases to remove particulates.[15] • Replace the in-line filter or guard column.[19] If the column is blocked, try back-flushing it.[16] • Ensure the buffer concentration is soluble in the organic solvent mixture. Flush the system with water to dissolve precipitated salts.[2][20] • Adjust mobile phase composition or increase the column temperature to reduce viscosity.[18] |
| Ghost Peaks | Unwanted peaks appear in the chromatogram.[11][12] | • Contamination from the sample, mobile phase, or system.[11][15] • Carryover from a previous injection.[12] • Late eluting compounds from a previous run. | • Use high-purity solvents and prepare fresh mobile phase.[15] • Clean the injector needle and port.[12] Implement a needle wash step in the injection sequence.[15] • Increase the run time or flush the column with a strong solvent after each run.[17] |
Experimental Protocols
Method 1: General Purpose RP-HPLC Method for Fosfosal and Salicylic Acid
This protocol provides a starting point for method development.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0.0 90 10 15.0 40 60 17.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the standard or sample in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[15]
-
Visualizations
Experimental Workflow
Caption: General workflow for HPLC analysis of Fosfosal metabolites.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. welch-us.com [welch-us.com]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. hplc.eu [hplc.eu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC–Fluorescence Detector | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. technewslit.com [technewslit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
- 17. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. ijprajournal.com [ijprajournal.com]
- 20. realab.ua [realab.ua]
Technical Support Center: Accounting for Fosfosal Conversion to Salicylic Acid in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately quantifying Fosfosal and its active metabolite, salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fosfosal conversion to salicylic acid?
Fosfosal, chemically known as 2-(Phosphonooxy)benzoic acid, is a prodrug of salicylic acid. The conversion occurs through the hydrolysis of the phosphate (B84403) ester bond, yielding salicylic acid and phosphoric acid. This reaction can be influenced by several factors, including pH, temperature, and the presence of enzymes.
Q2: Why is it crucial to account for this conversion in our assays?
Failure to account for the conversion of Fosfosal to salicylic acid can lead to inaccurate quantification of both the prodrug and the active metabolite. This can result in misleading pharmacokinetic and pharmacodynamic data, potentially impacting the assessment of the drug's efficacy and safety profile.
Q3: What are the primary challenges in the simultaneous analysis of Fosfosal and salicylic acid?
The main challenges include:
-
Ex vivo conversion: Fosfosal can hydrolyze to salicylic acid in biological samples (e.g., plasma) after collection, leading to an overestimation of salicylic acid and an underestimation of Fosfosal.
-
Chromatographic separation: Achieving baseline separation of the more polar Fosfosal from the less polar salicylic acid can be challenging.
-
Matrix effects: Components of the biological matrix can interfere with the ionization of Fosfosal and salicylic acid in LC-MS/MS analysis, affecting accuracy and precision.
-
Stability: The stability of Fosfosal is pH and temperature-dependent, requiring careful sample handling and storage.
Q4: How can I prevent the ex vivo conversion of Fosfosal in my plasma samples?
To minimize ex vivo hydrolysis, it is recommended to:
-
Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride.
-
Process the samples at low temperatures (e.g., on ice).
-
Immediately separate plasma or serum from the blood cells.
-
Store the plasma/serum samples at -80°C until analysis.
-
Acidify the plasma sample to a lower pH (e.g., pH 3-4) to reduce the rate of chemical hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Fosfosal and salicylic acid.
HPLC/LC-MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High salicylic acid concentration in time-zero samples | Ex vivo hydrolysis of Fosfosal during sample collection and processing. | Review and optimize sample handling procedures. Ensure the use of esterase inhibitors and maintain low temperatures throughout. |
| Poor peak shape for Fosfosal (tailing) | Interaction of the phosphate group with the stationary phase or metal components of the HPLC system. | Use a column with a highly inert stationary phase. Add a chelating agent like EDTA to the mobile phase. Ensure the mobile phase pH is appropriate to control the ionization state of Fosfosal. |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. Column degradation. | Ensure proper mobile phase preparation and degassing. Use a column oven for temperature control. Check for column performance and replace if necessary. |
| Low recovery of Fosfosal | Adsorption to sample collection tubes or processing equipment. Inefficient extraction. | Use low-binding tubes and pipette tips. Optimize the extraction procedure; a mixed-mode or anion-exchange solid-phase extraction (SPE) may be beneficial for the polar Fosfosal. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS | Co-eluting endogenous components from the biological matrix. | Improve sample clean-up using a more selective extraction method (e.g., SPE). Optimize chromatographic separation to move the analytes away from interfering peaks. Use a stable isotope-labeled internal standard for both Fosfosal and salicylic acid to compensate for matrix effects. |
Data Presentation
Table 1: Representative Stability of Fosfosal in Human Plasma
This table illustrates the expected stability of Fosfosal under different storage conditions. Actual stability should be experimentally determined.
| Storage Temperature | Time Point | Fosfosal Concentration (% of Initial) | Salicylic Acid Concentration (µg/mL) |
| 4°C | 0 hr | 100% | < 0.1 |
| 2 hr | 95% | 0.5 | |
| 6 hr | 85% | 1.5 | |
| 24 hr | 60% | 4.0 | |
| -20°C | 0 hr | 100% | < 0.1 |
| 24 hr | 98% | 0.2 | |
| 7 days | 92% | 0.8 | |
| 30 days | 80% | 2.0 | |
| -80°C | 0 hr | 100% | < 0.1 |
| 30 days | 99% | < 0.1 | |
| 90 days | 98% | 0.2 |
Table 2: Effect of pH on the Rate of Fosfosal Hydrolysis in Aqueous Buffer at 37°C
This table demonstrates the influence of pH on the chemical stability of Fosfosal.
| pH | Half-life (hours) |
| 3.0 | 72 |
| 5.0 | 48 |
| 7.4 | 12 |
| 9.0 | 2 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Fosfosal and Salicylic Acid in Human Plasma by LC-MS/MS
This protocol provides a general framework. Method development and validation are required.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (containing stable isotope-labeled Fosfosal and salicylic acid) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: To be determined by direct infusion of Fosfosal, salicylic acid, and their stable isotope-labeled internal standards.
Visualizations
Caption: Chemical conversion of Fosfosal to salicylic acid.
Caption: Experimental workflow for sample analysis.
Caption: Troubleshooting decision tree for assay inaccuracies.
Technical Support Center: The In Vitro Activity of Fosfosal
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro activity of Fosfosal, particularly concerning the effects of serum proteins.
Frequently Asked Questions (FAQs)
Q1: We are seeing lower than expected potency (higher IC50) for Fosfosal in our in vitro COX inhibition assay when we use a buffer containing serum. Why is this happening?
A1: This is a common observation for drugs that bind to plasma proteins. Fosfosal, a salicylate (B1505791) derivative, likely binds to proteins such as albumin in the serum.[1][2] It is generally the unbound or "free" fraction of a drug that is available to interact with its target enzyme.[3] When serum is present, a portion of the Fosfosal is sequestered by these proteins, reducing the free concentration available to inhibit the cyclooxygenase (COX) enzyme. This results in a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q2: What is the primary serum protein that Fosfosal is likely to bind to?
A2: For acidic drugs like salicylates, the primary binding protein in plasma is serum albumin.[3][4] Human serum albumin (HSA) has multiple binding sites and is present at high concentrations in the blood, making it a major determinant of the pharmacokinetic and pharmacodynamic properties of many drugs.[3]
Q3: How can we quantify the extent of Fosfosal's binding to serum proteins?
A3: Several established in vitro methods can be used to determine the fraction of a drug that is bound to plasma proteins. The most common techniques are Equilibrium Dialysis (ED), often considered the gold standard, and ultrafiltration.[5] These methods work by separating the free drug from the protein-bound drug, allowing for the quantification of each fraction, typically by LC-MS/MS.[5]
Q4: Can the presence of serum affect the stability of Fosfosal in our assay medium?
A4: Yes, plasma and serum contain various enzymes, such as esterases, that could potentially metabolize Fosfosal. It is important to assess the stability of your compound in the assay medium containing serum over the time course of the experiment to ensure that the observed effects are due to enzyme inhibition and not compound degradation.[6]
Q5: Should we perform our primary screens in the presence or absence of serum proteins?
A5: This depends on the goal of the assay. For initial screens aimed at identifying potent inhibitors of a purified enzyme, assays are often performed in simple buffer systems to understand the direct interaction between the compound and the target. However, to better predict the in vivo behavior of a drug candidate, it is crucial to conduct assays in matrices that more closely mimic physiological conditions, which includes the presence of serum or purified albumin.[3] A tiered approach is often recommended, starting with simpler systems and moving to more complex, physiologically relevant ones.
Troubleshooting Guide: Fosfosal COX Inhibition Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent pipetting, especially of viscous serum-containing solutions.2. "Edge effects" on the microplate due to evaporation.3. Reagents not mixed thoroughly before addition. | 1. Use calibrated pipettes and consider reverse pipetting for viscous liquids.[5]2. Avoid using the outer wells of the plate; fill them with buffer to create a humidity barrier.[5]3. Ensure all reagent master mixes are vortexed or mixed well before dispensing. |
| IC50 is much higher than literature values | 1. Presence of serum proteins (e.g., FBS, BSA) in the assay buffer is reducing the free concentration of Fosfosal.2. Degradation of Fosfosal in the assay medium.3. Incorrect concentration of the enzyme (COX-1/COX-2) or substrate (arachidonic acid). | 1. Measure the fraction of unbound Fosfosal (fu) in your assay medium and calculate the IC50 based on the free concentration.2. Perform a stability study of Fosfosal in the assay buffer over the incubation period.3. Verify the activity of your enzyme and the concentration of your substrate stock solution.[7][8] |
| Assay signal is very low or absent | 1. Inactive enzyme or degraded substrate.2. Incorrect wavelength settings on the plate reader.3. Assay buffer components are interfering with the detection chemistry. | 1. Use a new lot of enzyme and substrate and test their activity with a known control inhibitor.2. Double-check the excitation/emission wavelengths recommended for the specific assay kit or detection reagent.[9]3. Run a control plate with buffer components to check for background interference. Some serum components can quench fluorescence. |
| Dose-response curve has a very shallow slope | 1. The binding of Fosfosal to serum proteins is not at equilibrium.2. The compound has low solubility in the assay medium, especially at higher concentrations.3. Non-specific inhibition or off-target effects are occurring. | 1. Ensure a sufficient pre-incubation time for the drug and serum proteins to reach binding equilibrium before initiating the reaction.2. Check the solubility of Fosfosal in your final assay buffer. The final DMSO concentration should be kept low (typically <1%).3. Review the data for artifacts; consider alternative assay formats to confirm the mechanism of action. |
Data Presentation
The following table presents illustrative data on how the presence of Human Serum Albumin (HSA) can affect the in vitro potency of Fosfosal in a COX-2 inhibition assay.
Disclaimer: The following data are for illustrative purposes only and are intended to represent a typical outcome for a salicylate-based inhibitor. They are not based on a specific experimental result for Fosfosal.
| Assay Condition | Fosfosal IC50 (µM) | Fold Shift in IC50 |
| Standard Buffer (0% HSA) | 0.85 | - |
| Buffer + 0.1% HSA | 2.65 | 3.1x |
| Buffer + 1% HSA | 9.80 | 11.5x |
| Buffer + 4% HSA (Physiological Conc.) | 42.50 | 50.0x |
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a common colorimetric or fluorometric screening assay format.[7][10]
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of Fosfosal and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Prepare serial dilutions of Fosfosal and controls in Assay Buffer. To test the effect of serum proteins, prepare parallel dilutions in Assay Buffer supplemented with the desired concentration of HSA (e.g., 4%).
-
-
Reaction Setup :
-
In a 96-well plate, add 150 µL of Assay Buffer (with or without HSA).
-
Add 10 µL of Heme cofactor.
-
Add 10 µL of the diluted Fosfosal or control compound solution to the appropriate wells.
-
Add 10 µL of diluent (e.g., DMSO in buffer) to "100% initial activity" wells.
-
-
Pre-incubation :
-
Add 10 µL of human recombinant COX-1 or COX-2 enzyme to all wells except the background control.
-
Incubate the plate for a minimum of 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding 20 µL of Arachidonic Acid (substrate) solution.
-
Immediately add 20 µL of the colorimetric or fluorometric probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Read the plate kinetically on a microplate reader at the appropriate wavelength (e.g., 590 nm for the colorimetric assay) for 5-10 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the rates relative to the "100% initial activity" control wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)
This protocol describes a general method to determine the fraction of Fosfosal unbound in the presence of plasma.[5]
-
Preparation :
-
Prepare a stock solution of Fosfosal in an organic solvent (e.g., DMSO).
-
Spike pooled human plasma with Fosfosal to achieve the desired final concentration. The final concentration of the organic solvent should be less than 1%.
-
Prepare dialysis buffer (e.g., PBS, pH 7.4).
-
-
RED Device Setup :
-
Pipette the spiked plasma into the sample chamber (red side) of the RED device inserts.
-
Pipette an equal volume of PBS into the buffer chamber (white side).
-
-
Incubation :
-
Seal the dialysis plate and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium. The optimal incubation time should be determined experimentally.
-
-
Sample Collection :
-
After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
-
Sample Analysis :
-
Determine the concentration of Fosfosal in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Calculation :
-
Calculate the fraction unbound (fu) using the formula: f_u = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
The percentage bound is calculated as: % Bound = (1 - f_u) * 100
-
Visualizations
Caption: Simplified Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of Fosfosal.
Caption: Workflow for evaluating the effect of serum proteins on Fosfosal's in vitro activity.
References
- 1. The binding of salicylate to plasma proteins in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein binding and interaction studies with diflunisal, a new salicylate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of salicylic acid on the plasma protein binding and pharmacokinetics of misoprostol acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Fosfosal vs. Aspirin: A Comparative Guide to Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosfosal and aspirin (B1665792), focusing on their mechanisms of cyclooxygenase (COX) inhibition. The information presented is intended to support research and drug development by offering a detailed analysis of their biochemical properties, supported by available experimental data and methodologies.
Introduction
Both Fosfosal and aspirin are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoforms is a critical factor in the efficacy and side-effect profile of NSAIDs.
Quantitative Comparison of COX Inhibition
The following table summarizes the available quantitative data on the COX inhibitory activity of aspirin. Due to the limited availability of public data on the direct COX inhibition by Fosfosal, its activity is discussed in the context of its active metabolite, salicylic (B10762653) acid.
| Compound | Target Enzyme | IC50 Value (µM) | Assay System |
| Aspirin | COX-1 | 3.57[1] | Human Articular Chondrocytes |
| COX-1 | 1.3 ± 0.5[2][3] | Human Platelets | |
| COX-2 | 29.3[1] | Human Articular Chondrocytes | |
| COX-2 | ~50[4] | Recombinant Human COX-2 | |
| Fosfosal | COX-1 | Data not available | - |
| (as Salicylic Acid) | COX-2 | Data not available | - |
Note: The inhibitory activity of Fosfosal is attributed to its active metabolite, salicylic acid. Salicylic acid itself is a weak, reversible inhibitor of both COX-1 and COX-2. The lack of specific IC50 values for Fosfosal in publicly accessible literature prevents a direct quantitative comparison with aspirin.
Mechanism of Action and Signaling Pathways
Aspirin and Fosfosal differ significantly in their mechanism of COX inhibition.
Aspirin: Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2. It covalently modifies the enzymes by acetylating a specific serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) within the enzyme's active site. This acetylation blocks the access of the natural substrate, arachidonic acid, to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes. The irreversible nature of this inhibition, particularly in anucleated platelets, is the basis for aspirin's long-lasting antiplatelet effect.
Fosfosal: Fosfosal is a prodrug that is hydrolyzed in the body to release its active metabolite, salicylic acid. Unlike aspirin, salicylic acid is a reversible and competitive inhibitor of COX enzymes. It competes with arachidonic acid for binding to the active site of both COX-1 and COX-2. The anti-inflammatory effects of Fosfosal are therefore mediated by the reversible inhibition of prostaglandin (B15479496) synthesis by salicylic acid. Some evidence suggests that salicylate (B1505791) may also have other anti-inflammatory mechanisms, such as inhibiting the expression of the COX-2 gene.
Caption: Comparative mechanisms of COX inhibition by aspirin and Fosfosal.
Experimental Protocols
The determination of COX inhibitory activity is crucial for characterizing and comparing NSAIDs. A common in vitro method is the cyclooxygenase inhibition assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., aspirin, salicylic acid) for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (aspirin, salicylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay (EIA) for PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in cold Tris-HCl buffer.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) to allow for prostaglandin synthesis.
-
Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
-
Prostaglandin Measurement:
-
Measure the concentration of a specific prostaglandin, typically PGE2, in each well using a suitable method like EIA.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Caption: A typical workflow for an in vitro COX inhibition assay.
Conclusion
Aspirin and Fosfosal represent two distinct approaches to cyclooxygenase inhibition. Aspirin is a non-selective, irreversible inhibitor with a preference for COX-1, a mechanism that underlies both its therapeutic efficacy and its gastrointestinal side effects. In contrast, Fosfosal acts as a prodrug, delivering its active metabolite, salicylic acid, which is a reversible and weaker inhibitor of both COX isoforms.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Fosfosal and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Fosfosal and its active metabolite, salicylic (B10762653) acid. The information presented is based on available experimental data to assist in research and development endeavors.
Executive Summary
Fosfosal, a phosphate (B84403) ester of salicylic acid, serves as a prodrug that is rapidly hydrolyzed to salicylic acid in vivo. Both compounds exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While direct comparative studies on all aspects of their anti-inflammatory efficacy are limited, existing data on the inhibition of prostaglandin (B15479496) E2 (PGE2), a crucial mediator of inflammation, suggests comparable activity. This guide delves into their mechanisms of action, presents available quantitative data, and outlines common experimental protocols for their evaluation.
Mechanisms of Action
Fosfosal and salicylic acid share a common primary mechanism of anti-inflammatory action: the inhibition of prostaglandin synthesis. However, nuances in their molecular interactions and broader effects contribute to their overall pharmacological profiles.
Fosfosal: As a prodrug, Fosfosal itself is inactive. Its anti-inflammatory effects are realized after its conversion to salicylic acid.[1] Some studies suggest that Fosfosal may exhibit a degree of selective inhibition of COX-2 over COX-1, which could theoretically lead to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.
Salicylic Acid: The anti-inflammatory actions of salicylic acid are multifaceted:
-
Inhibition of Cyclooxygenase (COX): Salicylic acid inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923).[2] This inhibition reduces the production of pro-inflammatory prostaglandins like PGE2.
-
Modulation of NF-κB Signaling: Salicylic acid has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Antioxidant Activity: Salicylic acid possesses antioxidant properties, which may contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can perpetuate inflammation.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Fosfosal (via its conversion to salicylic acid) and salicylic acid in the context of inflammation.
References
Unveiling the In Vitro Mechanism of Fosfosal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro validation of Fosfosal's mechanism of action. Through a comparative analysis with other salicylates, this document provides a comprehensive overview supported by experimental data and detailed protocols to inform future research and development in anti-inflammatory therapeutics.
Fosfosal, chemically known as 2-phosphonoxybenzoic acid, presents a unique profile as an anti-inflammatory agent. In vitro evidence strongly indicates that Fosfosal functions as a pro-drug, with its therapeutic effects primarily attributed to its active metabolite, salicylic (B10762653) acid. This guide delves into the nuances of its mechanism, drawing comparisons with established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792).
Comparative Analysis of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for salicylates and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923). In vitro studies reveal a critical distinction between Fosfosal and its active metabolite, salicylic acid.
Direct enzymatic assays have shown that Fosfosal itself does not inhibit prostaglandin (B15479496) synthesis in vitro. However, following its metabolic conversion to salicylic acid, significant anti-inflammatory activity is observed. Salicylic acid is a weak direct inhibitor of both COX-1 and COX-2 isoforms. Its anti-inflammatory effects are also attributed to its ability to suppress the expression of the inducible COX-2 enzyme.
Below is a summary of the in vitro inhibitory concentrations (IC50) for salicylic acid and its parent compound, aspirin, against COX-1 and COX-2.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| Fosfosal | COX-1 / COX-2 | Not Applicable | Acts as a pro-drug; does not directly inhibit COX enzymes in vitro. Its activity is dependent on conversion to salicylic acid. |
| Salicylic Acid | COX-1 | >100 | A weak inhibitor of the constitutive COX-1 enzyme. |
| COX-2 | >10 | Demonstrates weak inhibition of the inducible COX-2 enzyme. Also reported to suppress COX-2 gene expression. | |
| Aspirin | COX-1 | 0.1 - 20 | A potent, irreversible inhibitor of COX-1. |
| COX-2 | 10 - 200 | A less potent inhibitor of COX-2 compared to COX-1. |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and substrate concentration.
The Role of NF-κB Signaling in Salicylate-Mediated Anti-inflammation
Beyond cyclooxygenase inhibition, the anti-inflammatory effects of salicylates, the active metabolites of Fosfosal, extend to the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation and immunity.
In vitro studies have demonstrated that sodium salicylate (B1505791) and aspirin can inhibit the activation of NF-κB.[1] This inhibition prevents the degradation of the inhibitory protein IκB, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1] This action on the NF-κB pathway represents a significant component of the anti-inflammatory properties of salicylates.
Experimental Protocols
To facilitate further research into the mechanisms of Fosfosal and other anti-inflammatory agents, detailed methodologies for key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Using Purified Enzymes)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., salicylic acid, aspirin)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the rate of oxygen consumption or the production of prostaglandins using a suitable detection method. For colorimetric assays using TMPD, the absorbance is measured at a specific wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Activation Luciferase Reporter Assay
This assay is used to quantify the effect of a compound on the NF-κB signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
An NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha - TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the chosen cell line with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation. Include an unstimulated control group.
-
After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal (from the NF-κB reporter) to the Renilla luciferase signal (from the control plasmid) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms
To further elucidate the molecular pathways and experimental workflows, the following diagrams are provided.
Caption: Metabolic activation and anti-inflammatory pathways of Fosfosal.
Caption: Experimental workflow for in vitro COX inhibition assay.
Caption: Workflow for NF-κB luciferase reporter assay.
References
A Comparative Analysis of Fosfosal and Other NSAIDs on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Fosfosal and other common non-steroidal anti-inflammatory drugs (NSAIDs) on prostaglandin (B15479496) synthesis. The information presented herein is supported by experimental data from publicly available literature, offering a valuable resource for those involved in inflammation research and drug development.
Executive Summary
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. This guide focuses on a comparative study of Fosfosal against other widely used NSAIDs, namely aspirin, ibuprofen, and diclofenac (B195802), with a specific emphasis on their impact on prostaglandin synthesis.
Fosfosal, a prodrug of salicylic (B10762653) acid, presents a distinct profile. While its active metabolite, salicylic acid, is a weak direct inhibitor of COX enzymes, its anti-inflammatory effects are attributed in part to the suppression of COX-2 expression.[1][2] In contrast, aspirin, ibuprofen, and diclofenac exert their effects through direct, and in some cases irreversible, inhibition of COX-1 and COX-2 enzymes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).[3]
NSAIDs interfere with this pathway by inhibiting the activity of COX enzymes. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation. The differential inhibition of these two isoforms is a key factor in the therapeutic efficacy and side-effect profile of various NSAIDs.
dot
Caption: General Prostaglandin Synthesis Pathway and Sites of NSAID Intervention.
Comparative Data on COX Inhibition
The potency of NSAIDs in inhibiting COX enzymes is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the reported in vitro IC50 values for the active metabolite of Fosfosal (salicylic acid) and other selected NSAIDs. It is important to note that these values can vary depending on the specific experimental conditions.
| Drug | Target Enzyme | IC50 (µM) | Notes |
| Salicylic Acid (from Fosfosal) | COX-1 | >100[4] | Weak direct inhibitor.[4] |
| COX-2 | >100[4] | Primarily suppresses COX-2 expression.[1] | |
| Aspirin | COX-1 | 3.57 | Irreversibly inhibits COX-1. |
| COX-2 | 29.3 | ||
| Ibuprofen | COX-1 | 13[4] | Non-selective inhibitor. |
| COX-2 | 344[4] | ||
| Diclofenac | COX-1 | 0.611 | Potent non-selective inhibitor. |
| COX-2 | 0.63 |
Experimental Protocols
The determination of the inhibitory activity of NSAIDs on prostaglandin synthesis is crucial for their characterization. Two common in vitro methods are the purified enzyme assay and the cell-based assay.
Purified Enzyme (COX-1/COX-2) Inhibition Assay
This method directly measures the effect of a drug on the activity of isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture: The enzyme is combined with a heme cofactor in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation with Inhibitor: The test compound (e.g., Fosfosal's active metabolite, salicylic acid, or other NSAIDs) is added at various concentrations to the enzyme mixture and pre-incubated.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin produced (commonly PGE2) is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to a control without the inhibitor is calculated to determine the IC50 value.
dot
Caption: Workflow for a Purified Enzyme Inhibition Assay.
Cell-Based Prostaglandin Synthesis Assay
This assay assesses a drug's ability to inhibit prostaglandin production in a cellular context, which can be more physiologically relevant.
Objective: To determine the IC50 of a test compound for inhibiting prostaglandin synthesis in cultured cells.
Methodology:
-
Cell Culture: A suitable cell line that expresses COX enzymes (e.g., human macrophages or synovial fibroblasts) is cultured.
-
Cell Stimulation: To study COX-2 inhibition, cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.
-
Drug Treatment: The cultured cells are pre-incubated with various concentrations of the test compound.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of PGE2 production for each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined.
dot
Caption: Workflow for a Cell-Based Prostaglandin Synthesis Inhibition Assay.
Conclusion
Fosfosal, through its active metabolite salicylic acid, presents a different mechanism of action compared to traditional NSAIDs like aspirin, ibuprofen, and diclofenac. While the latter directly and potently inhibit COX enzymes, salicylic acid is a weak direct inhibitor.[4] Its anti-inflammatory efficacy is thought to be mediated, at least in part, by the suppression of COX-2 gene expression.[1] This distinction is critical for researchers in the field of drug development, as it highlights the potential for developing anti-inflammatory agents with alternative mechanisms that may offer a different efficacy and safety profile. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced effects of these and other anti-inflammatory compounds on prostaglandin synthesis.
References
Assessing the Specificity of Fosfosal for COX-2 over COX-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) selectivity of Fosfosal relative to other nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate objective assessment and inform further research.
Executive Summary
Fosfosal is a salicylic (B10762653) acid derivative that functions as a prodrug, undergoing hydrolysis in the body to release its active metabolite, salicylic acid.[1] Unlike traditional NSAIDs that directly inhibit the cyclooxygenase (COX) enzymes, salicylic acid is a very weak direct inhibitor of both COX-1 and COX-2 in vitro.[2][3] Emerging evidence suggests that the anti-inflammatory effects of salicylic acid may be attributed to its ability to suppress the expression of the inducible COX-2 enzyme rather than through direct enzymatic inhibition.[4] This nuanced mechanism of action complicates a direct comparison of Fosfosal's COX-2 specificity with that of other NSAIDs based on traditional IC50 values. This guide will present the available data for salicylic acid and a comparative analysis of other widely used NSAIDs to provide a comprehensive perspective.
Comparative Analysis of COX-1 and COX-2 Inhibition
The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal side-effect profile.[5] This selectivity is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
The following table summarizes the IC50 values for the active metabolite of Fosfosal (salicylic acid) and a range of other common NSAIDs. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Salicylic Acid (active metabolite of Fosfosal) | >100[3] | >100[3], 5 µg/mL*[6] | Not Applicable |
| Ibuprofen | 13[7] | 27[7] | 0.48 |
| Naproxen | 2.5[8] | 4.9[8] | 0.51 |
| Diclofenac | 0.076[9] | 0.026[9] | 2.92 |
| Meloxicam | 2.0[10] | 0.9[10] | 2.22 |
| Celecoxib | 15[9] | 0.04[9] | 375[9] |
| Etoricoxib | 53[10] | 0.5[10] | 106[10] |
| Rofecoxib | 26[10] | 0.5[10] | 52 |
*Note on Salicylic Acid: The IC50 value for sodium salicylate (B1505791) against COX-2 was found to be highly dependent on the concentration of arachidonic acid in the assay.[6] At higher, more physiologically relevant arachidonic acid concentrations, salicylic acid is a very weak inhibitor.[3][6]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is primarily conducted through in vitro assays. The two most common methods are the enzyme-based assay using purified recombinant enzymes and the human whole blood assay.
Purified Recombinant Enzyme Assay
This method provides a direct measure of a compound's ability to inhibit the isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX isoform.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is measured, typically using an enzyme immunoassay (EIA).[5]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Human Whole Blood Assay
This ex vivo assay is considered more physiologically relevant as it accounts for factors such as plasma protein binding and cell membrane permeability.[11]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
COX-1 Assay:
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant.
-
Aliquots of the blood are incubated with various concentrations of the test compound or a vehicle control.
-
Blood clotting is induced, which triggers platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) production, a stable metabolite of the COX-1-derived thromboxane A2.
-
The serum is separated, and the concentration of TXB2 is measured using an EIA kit.[9]
-
-
COX-2 Assay:
-
Aliquots of whole blood are first incubated with a stimulating agent, such as lipopolysaccharide (LPS), for a period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.[9]
-
The LPS-treated blood is then incubated with various concentrations of the test compound or a vehicle control.
-
The production of PGE2, which is primarily mediated by COX-2 in this stimulated state, is measured in the plasma using an EIA kit.[9]
-
-
Data Analysis: The IC50 values for the inhibition of TXB2 (reflecting COX-1 activity) and PGE2 (reflecting COX-2 activity) production are calculated to determine the compound's selectivity.
Visualizing the Assessment of COX Selectivity
The following diagrams illustrate the key concepts and workflows involved in assessing the COX selectivity of a compound.
Caption: Prostaglandin synthesis pathway and sites of NSAID inhibition.
Caption: Workflow for assessing COX selectivity using the whole blood assay.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ajmc.com [ajmc.com]
Fosfosal vs. Other Salicylates in Cancer Research: A Comparative Guide
In the landscape of oncological research, salicylate (B1505791) derivatives have emerged as a compelling class of compounds, demonstrating potential as both chemopreventive and therapeutic agents. This guide provides a detailed comparison of Fosfosal and other notable salicylates, including aspirin (B1665792), salicylic (B10762653) acid, and diflunisal (B1670566), with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential use in cancer therapy. While extensive research is available for several salicylates, it is important to note a significant lack of publicly available data on the direct anti-cancer effects of Fosfosal.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of various salicylates has been quantified using the half-maximal inhibitory concentration (IC50) across a range of cancer cell lines. A lower IC50 value indicates a higher potency in inhibiting cancer cell growth. The following tables summarize the available IC50 data for key salicylates.
Table 1: Comparative Cytotoxicity (IC50) of Salicylates in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
| Aspirin | A2780 (Ovarian) | 1.27 mM |
| Caov-3 (Ovarian) | 2.05 mM | |
| SK-OV-3 (Ovarian) | 1.54 mM | |
| HepG2 (Liver) | ~15 µmol/ml (~2.7 mM) | |
| Salicylic Acid | Hs578T (Breast) | 4.28 mM |
| MCF-7 (Breast) | 2.54 mM | |
| MDA-MB-231 (Breast) | 3.65 mM | |
| T-47D (Breast) | 3.82 mM | |
| A549 (Lung) | 6.0 mM | |
| HeLa (Cervical) | IC20 = 4 µM (in combination) | |
| Diflunisal | PC-3 (Prostate) | 41.8 µM - 11.7 µM |
| Fosfosal | Data not available | Data not available |
Table 2: Comparative Inhibition of p300/CBP Acetyltransferase Activity (IC50)
| Compound | IC50 Value (p300) | IC50 Value (CBP) |
| Salicylic Acid | 10.2 mM | 5.7 mM |
| Diflunisal | 996 µM | Data not available |
| Aspirin | Data not available | Data not available |
| Fosfosal | Data not available | Data not available |
Mechanisms of Action: Targeting Key Signaling Pathways
Salicylates exert their anti-cancer effects through the modulation of several critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most well-documented mechanisms are the inhibition of the NF-κB pathway and the direct inhibition of the histone acetyltransferases p300 and CBP.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[1][2] Salicylates, including aspirin and salicylic acid, have been shown to inhibit the NF-κB pathway.[3] This inhibition can prevent the transcription of genes that promote tumor growth and survival.
Caption: Inhibition of the NF-κB signaling pathway by salicylates.
Inhibition of p300/CBP Histone Acetyltransferases
The histone acetyltransferases (HATs) p300 and CBP are critical coactivators of transcription that play a central role in cell growth and development.[4] Their dysregulation is implicated in various cancers.[5] Salicylate and its derivative diflunisal have been shown to directly inhibit the catalytic activity of p300 and CBP by competing with acetyl-CoA.[6][7] This inhibition leads to a decrease in histone acetylation, resulting in the downregulation of genes essential for cancer cell proliferation and survival.
Caption: Inhibition of p300/CBP by salicylates.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the salicylate derivative or a vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the enzymatic activity of p300/CBP and the inhibitory effect of compounds like salicylates.
Protocol:
-
Reaction Setup: A reaction mixture containing a reaction buffer, a histone peptide substrate (e.g., H3 or H4), and the purified p300 or CBP enzyme is prepared in a 96-well plate.
-
Inhibitor Addition: Varying concentrations of the salicylate derivative or a known inhibitor are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of acetyl-coenzyme A (acetyl-CoA).
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The level of histone acetylation is quantified. This can be done using various methods, such as radioactivity measurement if radiolabeled acetyl-CoA is used, or through antibody-based detection methods like ELISA.
Caption: Workflow for key in vitro assays.
Conclusion
The available evidence strongly suggests that salicylates, particularly salicylic acid and its derivatives like aspirin and diflunisal, possess anti-cancer properties. Their mechanisms of action, primarily through the inhibition of the NF-κB and p300/CBP signaling pathways, are well-supported by in vitro experimental data. However, a significant gap in the literature exists regarding the anti-cancer activity of Fosfosal. Further preclinical studies are imperative to determine if Fosfosal shares the oncostatic potential of other salicylates and to elucidate its specific mechanisms of action. This would enable a more direct and comprehensive comparison and inform its potential development as a novel anti-cancer agent.
References
- 1. Fosfosal® [br.virbac.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical evidence for the use of aspirin in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. rsc.org [rsc.org]
Unveiling the Analgesic Potential of Fosfosal: A Comparative Guide for Researchers
For researchers and scientists at the forefront of analgesic drug development, this guide provides an objective comparison of the analgesic effects of Fosfosal in established animal models. Fosfosal, a phosphorylated derivative of salicylic (B10762653) acid, offers a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile. This document synthesizes available data on its mechanism of action and performance in key preclinical pain assays, alongside detailed experimental protocols to support further investigation.
Mechanism of Action: A Prodrug Approach to Pain Relief
Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, acts as a prodrug of salicylic acid. Following oral administration, it is hydrolyzed in the body to release salicylic acid, the active analgesic and anti-inflammatory compound.[1] This metabolic conversion is a key feature of Fosfosal's design, potentially mitigating the direct gastric irritation often associated with acetylsalicylic acid (aspirin).
The primary mechanism of action of the released salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin (B15479496) production, Fosfosal effectively reduces the inflammatory response and alleviates pain.
Evaluating Analgesic Efficacy: Preclinical Animal Models
The analgesic properties of pharmaceutical compounds are typically evaluated in a battery of animal models that assess different pain modalities. The most common assays for non-opioid analgesics include the writhing test for visceral pain, and the hot plate and tail-flick tests for thermal pain.
Data Presentation
Table 1: Example Data - Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 55.2 ± 3.1 | - |
| Aspirin | 100 | 28.1 ± 2.5 | 49.1% |
| Aspirin | 200 | 15.4 ± 1.9** | 72.1% |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Example Data - Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg) | Latency to Response (seconds ± SEM) |
| Vehicle Control | - | 8.5 ± 0.7 |
| Aspirin | 150 | 12.3 ± 1.1 |
| Aspirin | 300 | 16.8 ± 1.5** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Example Data - Tail-Flick Test in Mice
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds ± SEM) |
| Vehicle Control | - | 2.3 ± 0.2 |
| Aspirin | 200 | 3.8 ± 0.4 |
| Aspirin | 400 | 5.1 ± 0.5** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a mild irritant.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Animals are divided into groups and treated with the test compound (Fosfosal), a standard drug (e.g., Aspirin), or vehicle control, usually via oral or intraperitoneal routes.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 ml/kg body weight).
-
Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a predetermined period, typically 20 minutes.
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This test is used to evaluate the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.[2]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats can be used.
-
Baseline Measurement: Before drug administration, each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are treated with the test compound, standard, or vehicle.
-
Post-Treatment Measurement: The reaction time is measured again at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the latency period compared to the baseline and vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the central analgesic activity of a compound by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Typically performed in rats or mice.
-
Baseline Measurement: The animal is gently restrained, and the tail is positioned in the apparatus. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is pre-set to avoid tissue injury.
-
Drug Administration: The test compound, standard, or vehicle is administered.
-
Post-Treatment Measurement: The tail-flick latency is re-measured at different time points after drug administration.
-
Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect. The results are often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Conclusion
References
A Comparative Guide to HPLC and Enzymatic Assays for the Quantification of Fosfosal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantitative analysis of Fosfosal. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by detailed experimental protocols and comparative data.
Fosfosal, a phosphonosalicylate, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of Fosfosal is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC and enzymatic assays offer viable approaches for its measurement, each with distinct advantages and limitations.
Comparative Analysis of HPLC and Enzymatic Assays
The choice between HPLC and an enzymatic assay for Fosfosal quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV or mass spectrometric detection. | Enzymatic conversion of Fosfosal to a detectable product (e.g., salicylate (B1505791) or phosphate), followed by spectrophotometric or fluorometric measurement. |
| Specificity | High. Can resolve Fosfosal from its metabolites (e.g., salicylic (B10762653) acid) and other sample matrix components.[2] | Moderate to High. Specificity depends on the enzyme's selectivity for Fosfosal or its hydrolysis products. |
| Sensitivity | High (ng/mL to µg/mL range). | Moderate (µg/mL to mg/mL range). |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Linearity (r²) | > 0.999 | > 0.99 |
| Sample Throughput | Moderate. Each sample is analyzed sequentially. | High. Can be adapted for multi-well plate formats. |
| Cost per Sample | Higher due to solvent consumption and column maintenance. | Lower, primarily dependent on reagent costs. |
| Instrumentation | Requires a dedicated HPLC system with a suitable detector. | Requires a spectrophotometer or fluorometer, often readily available. |
| Method Development | More complex and time-consuming. | Generally simpler and faster to develop. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Fosfosal
This protocol describes a reversed-phase HPLC method for the quantification of Fosfosal in plasma samples, adapted from methods used for its active metabolite, salicylic acid, and other organophosphorus compounds.[2]
1. Sample Preparation:
- To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 100 µg/mL of a structurally similar compound).
- Precipitate proteins by adding 1 mL of acetonitrile (B52724).
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Detection: UV absorbance at 230 nm.
3. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of Fosfosal into a blank plasma matrix.
- Process the standards and samples as described in the sample preparation step.
- Construct a calibration curve by plotting the peak area ratio of Fosfosal to the internal standard against the concentration.
- Determine the concentration of Fosfosal in the samples from the calibration curve.
Enzymatic Assay for Fosfosal
This protocol outlines a hypothetical enzymatic assay for Fosfosal based on the principle of enzymatic hydrolysis of the phosphoester bond and subsequent quantification of the released phosphate (B84403).
1. Principle:
- An alkaline phosphatase enzyme is used to hydrolyze Fosfosal, releasing salicylic acid and inorganic phosphate.
- The liberated inorganic phosphate is then quantified using a colorimetric method, such as the malachite green assay.
2. Reagents:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
- Alkaline Phosphatase Solution: 10 U/mL in assay buffer.
- Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate (B1676688) in an acidic medium.
- Phosphate Standard Solution: A series of known concentrations of KH₂PO₄ in assay buffer.
3. Assay Procedure (96-well plate format):
- Add 50 µL of the sample or phosphate standard to each well.
- Add 50 µL of the alkaline phosphatase solution to initiate the reaction.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 µL of the malachite green reagent.
- Incubate at room temperature for 15 minutes to allow for color development.
- Measure the absorbance at 620 nm using a microplate reader.
4. Calculation:
- Construct a standard curve by plotting the absorbance values of the phosphate standards against their concentrations.
- Determine the concentration of phosphate in the samples from the standard curve.
- Calculate the concentration of Fosfosal in the original sample, accounting for the stoichiometry of the reaction and any sample dilutions.
Visualization of Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action of Fosfosal, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and enzymatic assays for Fosfosal.
Fosfosal exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1][3]
Caption: Mechanism of action of Fosfosal via inhibition of the cyclooxygenase (COX) pathway.
Conclusion
Both HPLC and enzymatic assays are valuable tools for the quantification of Fosfosal. The HPLC method offers higher specificity and sensitivity, making it the preferred choice for complex matrices and regulatory submissions. The enzymatic assay, on the other hand, provides a simpler, more rapid, and higher-throughput alternative, which is particularly advantageous for screening large numbers of samples in research and early development settings. The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements of the study. Cross-validation of the two methods, where feasible, can provide a higher degree of confidence in the analytical results.
References
Comparative Analysis of Fosfosal and Diflunisal on p300 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Fosfosal and diflunisal (B1670566) on the p300 histone acetyltransferase. This analysis is based on available experimental data and highlights the mechanistic pathways involved.
Executive Summary
This guide details the comparative efficacy of Fosfosal and diflunisal as inhibitors of the p300 enzyme, a critical regulator of gene expression implicated in various diseases, including cancer. While direct experimental data on Fosfosal's p300 inhibition is not available, its primary active metabolite is salicylic (B10762653) acid, a known p300 inhibitor.[1] Therefore, this comparison considers the activity of salicylic acid as a proxy for Fosfosal's potential effects. Diflunisal, a derivative of salicylic acid, has been identified as a more potent direct inhibitor of p300.[2][3][4][5] Both compounds are believed to exert their inhibitory effects by competing with acetyl-Coenzyme A (acetyl-CoA) at the catalytic site of p300.[2][3][4]
Data Presentation: Quantitative Comparison of p300 Inhibition
The following table summarizes the available quantitative data for the inhibition of p300 by diflunisal and salicylic acid (the active metabolite of Fosfosal).
| Compound | IC50 (in vitro HAT assay) | IC50 (in cells - H2B acetylation) | Notes |
| Diflunisal | 996 µM[1][4] | 160 µM[2][4] | A direct and more potent inhibitor than salicylate (B1505791).[2][3][4][5] |
| Fosfosal (as Salicylic Acid) | 6.12 mM (6120 µM)[6] | ~5 mM (~5000 µM)[6] | Fosfosal is metabolized to salicylic acid.[1] The p300 inhibitory activity is attributed to this metabolite. |
Mechanism of Action: Competitive Inhibition of Acetyl-CoA
Both diflunisal and salicylate have been shown to inhibit the histone acetyltransferase (HAT) activity of p300. The proposed mechanism of action is direct competition with the acetyl-CoA binding site on the enzyme.[2][3][4] This inhibition prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of p300 in a controlled, cell-free environment.
-
Reagents: Recombinant p300 enzyme, histone H3 or H4 substrate, Acetyl-CoA (containing a radioactive or fluorescent label), test compounds (diflunisal, salicylic acid), and assay buffer.
-
Procedure:
-
The recombinant p300 enzyme is incubated with the histone substrate in the assay buffer.
-
Varying concentrations of the test compounds (diflunisal or salicylic acid) are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of labeled Acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of acetylated histone is quantified by measuring the incorporated label.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of p300 activity against the logarithm of the inhibitor concentration.
Cellular Acetylation Assay (Western Blot)
This method assesses the inhibitory effect of the compounds on p300 activity within a cellular context by measuring the acetylation levels of a known p300 substrate, such as histone H2B.
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of diflunisal or salicylic acid for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated histone H2B (on lysine (B10760008) residues K12/K15).
-
A loading control antibody (e.g., total histone H3 or GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to acetylated H2B is quantified and normalized to the loading control. The IC50 is determined as the concentration of the compound that causes a 50% reduction in the acetylation signal.
p300 Signaling and its Role in Cellular Processes
p300 is a transcriptional co-activator that plays a central role in regulating a wide array of cellular processes by acetylating histone and non-histone proteins. Its activity influences chromatin structure and the function of numerous transcription factors.
Conclusion
The available evidence strongly supports diflunisal as a direct and potent inhibitor of p300. While direct data for Fosfosal is lacking, its metabolism to salicylic acid suggests an indirect mechanism of p300 inhibition. The significantly higher IC50 value for salicylic acid compared to diflunisal indicates that diflunisal is the more potent p300 inhibitor of the two. Researchers investigating the therapeutic potential of p300 inhibition should consider the direct activity and lower effective concentration of diflunisal. Further studies are warranted to directly assess the p300 inhibitory activity of Fosfosal and to better understand the efficiency of its conversion to salicylic acid in relevant biological systems.
References
- 1. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
- 3. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peer review in Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
Unveiling the Activity of Fosfosal: An In Vitro and In Vivo Correlation and Comparison
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and analgesic properties of Fosfosal, benchmarked against established alternatives. This report details the correlation between its in vitro and in vivo activities, supported by experimental data and methodologies.
Fosfosal, a phosphate (B84403) ester of salicylic (B10762653) acid, presents a compelling case in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs). Its pharmacological activity is intrinsically linked to its biotransformation, acting as a prodrug for its active metabolite, salicylic acid. This guide provides a detailed comparison of Fosfosal's activity with its parent compound, salicylic acid, and the widely used NSAID, acetylsalicylic acid (aspirin), as well as another salicylate (B1505791) prodrug, benorylate.
Executive Summary
Fosfosal exhibits a classic prodrug profile: it is inactive in in vitro cyclooxygenase (COX) enzyme assays but demonstrates potent anti-inflammatory and analgesic effects in vivo. This disparity is reconciled by its metabolic conversion to salicylic acid, which is responsible for the therapeutic effects. The primary mechanism of action is the inhibition of prostaglandin (B15479496) synthesis by salicylic acid, albeit with weak direct COX-1 and COX-2 enzyme inhibition in vitro. This guide presents a comparative analysis of these compounds through quantitative data from key in vitro and in vivo assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the in vitro and in vivo activities of Fosfosal and its comparators.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Notes |
| Fosfosal | Inactive | Inactive | - | Does not inhibit prostaglandin synthesis in vitro. |
| Salicylic Acid | >100 | ~5 | >20 | Weak inhibitor of both COX-1 and COX-2. Inhibition of COX-2 is concentration-dependent and can be overcome by high concentrations of arachidonic acid.[1][2] |
| Acetylsalicylic Acid (Aspirin) | 3.57 | 29.3 | 0.12 | Irreversible, non-selective inhibitor of COX-1 and COX-2.[3] |
| Benorylate | Inactive | Inactive | - | Prodrug of salicylic acid and paracetamol. |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) |
| Fosfosal | 100 (total dose) | i.p. | 50-60 |
| Acetylsalicylic Acid (Aspirin) | 100 (2 x 50) | i.p. | 68 |
| Benorylate | Data not available | - | - |
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound | ED50 (mg/kg) | Route of Administration |
| Fosfosal | Data not available | - |
| Acetylsalicylic Acid (Aspirin) | Data not available | - |
| Benorylate | Data not available | - |
Note: ED50 values for the writhing test were not available in the searched literature for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (Fosfosal, Salicylic Acid, Acetylsalicylic Acid).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit).
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated.
-
The amount of PGE2 produced is quantified using a suitable detection method.
-
A range of concentrations of the test compound is used to generate a dose-response curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits PGE2 production by 50% compared to the vehicle control.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of a compound in an acute model of inflammation.
Animals: Male Wistar rats (or Swiss albino mice).
Materials:
-
Carrageenan (1% w/v suspension in sterile saline).
-
Test compounds (Fosfosal, Acetylsalicylic Acid) and vehicle.
-
Plethysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal paw volume or thickness of the right hind paw of each animal is measured.
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneally - i.p. or orally - p.o.) at a specified time before the carrageenan injection.
-
A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw to induce inflammation.
-
The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a compound.
Animals: Swiss albino mice.
Materials:
-
Acetic acid (0.6% or 1% v/v solution in distilled water).
-
Test compounds and vehicle.
-
Observation chambers.
Procedure:
-
Animals are randomly divided into groups.
-
The test compound or vehicle is administered (e.g., i.p. or p.o.) at a predetermined time before the acetic acid injection.
-
An intraperitoneal injection of acetic acid solution (e.g., 10 mL/kg) is administered to induce the writhing response.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 15 or 20 minutes), starting 5 minutes after the acetic acid injection.[4]
-
The percentage of inhibition of writhing is calculated for each treated group in comparison to the control group.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Caption: In Vitro vs. In Vivo Activity of Fosfosal.
Conclusion
Fosfosal serves as an effective prodrug for salicylic acid, delivering its active metabolite to exert anti-inflammatory and analgesic effects in vivo. The lack of direct in vitro COX inhibition by Fosfosal itself is a key characteristic that underscores the importance of considering metabolic activation in drug evaluation. When compared to acetylsalicylic acid, Fosfosal demonstrates comparable in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model. Further quantitative in vivo studies, particularly for analgesic activity and for other prodrugs like benorylate, are warranted to establish a more comprehensive comparative profile. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of Fosfosal and other salicylate-based prodrugs.
References
- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Comparison of aspirin and benorylate in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of benorylate and an equivalent mixture of aspirin and paracetamol in neonate and adult rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phosphate Advantage: Validating the Role of the Phosphate Group in Fosfosal's Enhanced Therapeutic Profile
A detailed comparison of Fosfosal and its active metabolite, salicylic (B10762653) acid, for researchers, scientists, and drug development professionals.
Fosfosal, a phosphorylated derivative of salicylic acid, represents a strategic prodrug approach designed to enhance the therapeutic window of its parent compound. This guide provides a comprehensive comparison of Fosfosal and salicylic acid, focusing on the critical role of the phosphate (B84403) group in modulating its activity and safety profile. Through an examination of available experimental data, this report illuminates the advantages conferred by this chemical modification, offering valuable insights for researchers in pharmacology and drug development.
Superior Gastrointestinal Safety Profile of Fosfosal
A primary driver for the development of Fosfosal was to mitigate the well-documented gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid. The phosphate group in Fosfosal renders the molecule inactive until it is hydrolyzed to salicylic acid in the body. This targeted activation is believed to reduce direct contact irritation with the gastric mucosa.
While direct comparative clinical studies quantifying the ulcerogenic potential of Fosfosal versus salicylic acid are limited in the public domain, the prodrug strategy is a widely recognized and effective method for reducing NSAID-induced gastropathy. The improved GI safety of other phosphorylated NSAID prodrugs lends strong support to this hypothesis for Fosfosal.
| Parameter | Fosfosal | Salicylic Acid | Rationale for Difference |
| Gastric Mucosal Damage | Reduced (inferred) | Known to cause irritation and ulceration | The phosphate group masks the acidic carboxyl group of salicylic acid, reducing direct topical irritation of the gastric lining. |
| Mechanism of Reduced GI Toxicity | Prodrug activation bypasses direct contact with gastric mucosa | Direct topical irritation and systemic prostaglandin (B15479496) inhibition | Fosfosal is absorbed intact and hydrolyzed systemically, minimizing local prostaglandin inhibition in the stomach. |
Comparative Anti-Inflammatory Efficacy
The anti-inflammatory activity of Fosfosal is intrinsically linked to its conversion to salicylic acid. Experimental evidence demonstrates that while Fosfosal itself does not inhibit prostaglandin synthesis in vitro, its in vivo administration leads to a significant reduction in inflammatory mediators.[1]
A study comparing Fosfosal with acetylsalicylic acid (aspirin), another derivative of salicylic acid, in a carrageenan-induced inflammation model in rats, provides valuable insights.
| Treatment | Dose | Maximum PGE2 Reduction (%) | Reference |
| Fosfosal | 100 mg/kg i.p. | 50-60% | [1] |
| Acetylsalicylic Acid | 100 mg/kg i.p. | 68% | [1] |
These results indicate that Fosfosal, following its conversion to salicylic acid, exerts potent anti-inflammatory effects comparable to those of acetylsalicylic acid.[1] The study also noted that six hours after administration, salicylic acid concentrations in the inflammatory exudates of rats treated with Fosfosal were sufficient to inhibit prostaglandin synthetase activity in vitro.[1]
Pharmacokinetic Profile: The Role of the Phosphate Group in Drug Delivery
The phosphate moiety significantly influences the pharmacokinetic properties of Fosfosal, governing its absorption, metabolism, and the subsequent systemic availability of its active metabolite, salicylic acid.
| Parameter | Fosfosal Administration | Significance of the Phosphate Group |
| Active Metabolite | Salicylic Acid | The phosphate group acts as a promoiety, enabling the creation of a prodrug that is converted to the active compound. |
| Bioavailability | Systemic delivery of salicylic acid | The phosphate group likely enhances solubility and absorption characteristics, leading to reliable systemic levels of the active drug. |
Mechanism of Action: A Tale of Two Molecules
The therapeutic effects of Fosfosal are a direct consequence of the pharmacological actions of its active metabolite, salicylic acid. Salicylic acid exerts its anti-inflammatory effects through both cyclooxygenase (COX)-dependent and COX-independent pathways.
The Journey from Prodrug to Active Moiety: Activation of Fosfosal
The conversion of Fosfosal to salicylic acid is a critical step in its mechanism of action. This hydrolysis is catalyzed by ubiquitous enzymes present in the body.
Caption: Enzymatic conversion of Fosfosal to salicylic acid.
Alkaline phosphatases and other non-specific esterases, widely distributed in tissues such as the liver, intestines, and plasma, are responsible for cleaving the phosphate group from Fosfosal, releasing the active salicylic acid.[2][3][4][5][6]
The Anti-Inflammatory Cascade of Salicylic Acid
Once liberated, salicylic acid modulates inflammatory pathways through multiple mechanisms. A key pathway involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.
Caption: Salicylic acid's inhibition of the NF-κB pathway.
By inhibiting the IKK complex, salicylic acid prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of key inflammatory genes like COX-2, TNF-α, and various interleukins.
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: Fosfosal, salicylic acid, or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at specified doses 30-60 minutes before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX enzymes.
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Procedure:
-
The test compound (Fosfosal or salicylic acid) at various concentrations is pre-incubated with the COX enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.
Gastrointestinal Ulcer Index Determination
This protocol is used to assess the ulcerogenic potential of a compound.
-
Animal Model: Rats are fasted for 24 hours with free access to water.
-
Drug Administration: The test compounds (Fosfosal, salicylic acid, or control) are administered orally.
-
Evaluation: After a specified period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.
-
Scoring: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of the ulcers is scored based on their number and size (e.g., using a 0-5 scale).
-
Data Analysis: The ulcer index is calculated for each group.
Conclusion
The addition of a phosphate group to salicylic acid to create Fosfosal represents a successful application of the prodrug concept. This chemical modification confers a significant therapeutic advantage by improving the gastrointestinal safety profile while maintaining potent anti-inflammatory efficacy. The phosphate group effectively masks the irritant properties of the parent molecule, allowing for its systemic absorption before being converted to the active salicylic acid. This targeted delivery mechanism underscores the pivotal role of the phosphate group in optimizing the pharmacological properties of Fosfosal, making it a valuable alternative to traditional NSAIDs for patients at risk of gastrointestinal complications. The experimental data and established mechanisms of action strongly validate the role of the phosphate group in enhancing the clinical utility of Fosfosal.
References
- 1. The effect of fosfosal and acetylsalicylic acid on leukocyte migration and PGE2 concentration in experimentally induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Fosfosal and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Fosfosal, a selective cyclooxygenase-2 (COX-2) inhibitor, with other non-selective and selective NSAIDs. Due to the limited availability of direct comparative clinical trial data for Fosfosal, this analysis is based on its classification as a selective COX-2 inhibitor and compares this class of drugs against non-selective NSAIDs. The information herein is supported by a review of existing literature on the gastrointestinal, cardiovascular, and renal side effects of these drug classes.
Executive Summary
Fosfosal, a prodrug of salicylic (B10762653) acid, is characterized as a selective inhibitor of the COX-2 enzyme.[1] This selectivity is a key determinant of its side effect profile. Compared to traditional non-selective NSAIDs, which inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the incidence of gastrointestinal adverse events.[2][3] However, concerns have been raised regarding the cardiovascular safety of selective COX-2 inhibitors. The renal side effects of both selective and non-selective NSAIDs are also a significant consideration. This guide will delve into the comparative data and experimental methodologies used to evaluate these side effect profiles.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the relative incidence of key side effects associated with selective COX-2 inhibitors (the class to which Fosfosal belongs) and non-selective NSAIDs.
Table 1: Gastrointestinal Side Effects
| Side Effect | Selective COX-2 Inhibitors | Non-Selective NSAIDs | Supporting Evidence |
| Endoscopic Ulcers | Lower Incidence | Higher Incidence | Clinical trials have demonstrated a reduced incidence of gastroduodenal ulcers with COX-2 inhibitors compared to conventional NSAIDs.[2][4] |
| Upper GI Bleeding | Lower Risk | Higher Risk | Selective COX-2 inhibitors are associated with a significantly reduced risk of upper and lower gastrointestinal complications compared with conventional NSAIDs.[2] In one study, the incidence of ulcer complications was 0.76% with celecoxib (B62257) versus 1.45% for ibuprofen (B1674241) or diclofenac.[1] |
| Dyspepsia | Lower Incidence | Higher Incidence | COX-2 inhibitors are reported to cause less dyspepsia than non-selective NSAIDs.[1] |
Table 2: Cardiovascular Side Effects
| Side Effect | Selective COX-2 Inhibitors | Non-Selective NSAIDs | Supporting Evidence |
| Myocardial Infarction | Increased Risk (class effect, varies by drug) | Variable Risk (drug-dependent) | Some studies suggest an increased risk for cardiovascular adverse events with certain COX-2 inhibitors at specific doses compared to no therapy.[2] A meta-analysis found an overall increased cardiovascular risk for NSAIDs as a class, with a slightly higher risk for coxibs compared to non-selective NSAIDs.[5] |
| Hypertension | Can Occur | Can Occur | Both classes of drugs can lead to an increase in blood pressure.[6] |
| Heart Failure | Increased Risk | Increased Risk | Use of both traditional NSAIDs and COX-2 inhibitors has been associated with an increased risk of hospital admission for heart failure.[6] |
Table 3: Renal Side Effects
| Side Effect | Selective COX-2 Inhibitors | Non-Selective NSAIDs | Supporting Evidence |
| Sodium and Water Retention | Similar Risk | Similar Risk | Clinical studies show that COX-2 inhibitors produce similar qualitative changes in sodium retention as non-selective NSAIDs.[7][8] |
| Acute Kidney Injury | Similar Risk | Similar Risk | It is generally assumed that all NSAIDs, including COX-2-selective inhibitors, share a similar risk for adverse renal effects.[7] |
| Chronic Kidney Disease Progression | Potential Risk | Potential Risk | Long-term use of NSAIDs, both selective and non-selective, may be associated with an increased risk of chronic kidney disease progression.[9][10] |
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of NSAID side effects.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug performance. Below are summaries of typical experimental protocols used to evaluate the side effect profiles of NSAIDs.
In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of an NSAID for inhibiting the COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.[11][12]
-
Assay Principle: The assay measures the enzymatic activity of COX, which converts a substrate (e.g., arachidonic acid) into prostaglandins (e.g., Prostaglandin E2 - PGE2).[13] The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin production.
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test NSAID or a vehicle control.[13]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is terminated.
-
The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
-
Data Analysis: The concentration of the NSAID that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.[11]
-
Evaluation of Gastrointestinal Toxicity in Human Clinical Trials
-
Objective: To assess the incidence of upper gastrointestinal ulcers and other mucosal damage following NSAID administration.
-
Methodology:
-
Study Design: Randomized, double-blind, controlled clinical trials are the gold standard.[14]
-
Patient Population: Typically involves patients with conditions requiring long-term NSAID use, such as osteoarthritis or rheumatoid arthritis.
-
Procedure:
-
Participants undergo a baseline upper gastrointestinal endoscopy to exclude pre-existing ulcers.
-
Subjects are then randomized to receive the test NSAID (e.g., Fosfosal), a comparator NSAID (e.g., naproxen (B1676952) or ibuprofen), or a placebo for a specified duration (e.g., 12 weeks).
-
A follow-up endoscopy is performed at the end of the treatment period.
-
-
Endpoint Assessment: The primary endpoint is typically the incidence of new gastroduodenal ulcers (e.g., >3 mm in diameter with unequivocal depth). Other endpoints may include the number of erosions and the Lanza score, a composite score of mucosal damage.[14]
-
Data Analysis: The incidence of ulcers and other gastrointestinal adverse events are compared between the treatment groups.
-
Assessment of Cardiovascular Safety in Clinical Trials
-
Objective: To evaluate the risk of major adverse cardiovascular events (MACE) associated with NSAID use.
-
Methodology:
-
Study Design: Large-scale, long-term, randomized, controlled trials are required to assess cardiovascular safety.[15]
-
Patient Population: Often includes patients with or at high risk for cardiovascular disease who also require chronic NSAID therapy for conditions like arthritis.
-
Procedure:
-
Patients are randomized to receive the test NSAID, a comparator NSAID, or placebo.
-
The trial duration is typically several years to allow for the accumulation of cardiovascular events.
-
-
Endpoint Assessment: The primary composite endpoint (MACE) usually includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[15]
-
Data Analysis: The incidence of MACE is compared between the treatment groups using statistical methods such as hazard ratios to determine if there is a significant difference in cardiovascular risk.
-
Conclusion
The classification of Fosfosal as a selective COX-2 inhibitor suggests a favorable gastrointestinal side effect profile compared to non-selective NSAIDs. However, the potential for cardiovascular and renal adverse events, which are class effects for NSAIDs, must be carefully considered. The experimental protocols outlined in this guide represent the standard methodologies for rigorously evaluating the safety and tolerability of new NSAIDs. For a definitive comparison of Fosfosal with other NSAIDs, dedicated head-to-head clinical trials with robust methodologies are necessary. Researchers and drug development professionals should prioritize such studies to fully characterize the benefit-risk profile of this agent.
References
- 1. Gastrointestinal safety of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2-selective inhibitors (COXIBs): gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs and Classical and Selective Cyclooxygenase-2 Inhibitors: A Meta-analysis of Observational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? [mdpi.com]
- 7. Renal effects of COX-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Comparative Risks of Nonsteroidal Anti-Inflammatory Drugs on CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
head-to-head comparison of Fosfosal and naproxen in vitro
An objective guide for researchers and drug development professionals on the comparative in vitro performance of Fosfosal and naproxen (B1676952), supported by experimental data.
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Fosfosal and naproxen represent important therapeutic options. While naproxen is a well-established and widely studied NSAID, Fosfosal, a salicylic (B10762653) acid derivative, presents a different pharmacological profile. This guide provides a detailed head-to-head in vitro comparison of their mechanisms of action, focusing on their effects on the cyclooxygenase (COX) enzymes and prostaglandin (B15479496) synthesis.
Executive Summary
This comparison reveals distinct in vitro profiles for Fosfosal and naproxen. Naproxen acts as a direct, non-selective inhibitor of both COX-1 and COX-2 enzymes. In contrast, Fosfosal (2-phosphonooxybenzoic acid) is a prodrug that is hydrolyzed to its active metabolite, salicylic acid. In vitro, salicylic acid is a weak direct inhibitor of COX enzymes but demonstrates efficacy in inhibiting prostaglandin synthesis within cellular environments, suggesting a different mechanism of action that may involve the suppression of COX-2 expression. This guide will delve into the available quantitative data, detail the experimental methodologies for assessing their activity, and provide visual representations of the key pathways and workflows.
Data Presentation: Comparative In Vitro Inhibitory Activity
The following table summarizes the available in vitro data for naproxen and salicylic acid, the active metabolite of Fosfosal. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Target | IC50 (µM) | Assay Type |
| Naproxen | COX-1 | 0.18 - 8.72 | Purified enzyme assays / Whole blood assays |
| COX-2 | 0.1 - 5.15 | Purified enzyme assays / Whole blood assays | |
| PGE2 Synthesis | - | Cell-based assays | |
| Salicylic Acid | COX-1 | >100 | Purified enzyme assays |
| (Active metabolite of Fosfosal) | COX-2 | >100 | Purified enzyme assays |
| PGE2 Synthesis | ~5 - 31 | Cell-based assays (e.g., IL-1β-induced human A549 cells, PMA-induced Human Foreskin Fibroblasts) |
Mechanism of Action and Signaling Pathways
Both naproxen and the active form of Fosfosal, salicylic acid, ultimately exert their anti-inflammatory effects by interfering with the prostaglandin synthesis pathway. However, their primary sites of action within this pathway differ in vitro.
Naproxen directly and reversibly binds to and inhibits both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Fosfosal , as a prodrug, must first be hydrolyzed to salicylic acid. Salicylic acid, while a poor direct inhibitor of the COX enzymes, has been shown to suppress the expression of the inducible COX-2 enzyme. This leads to a reduction in prostaglandin synthesis in inflammatory settings.
Figure 1: Prostaglandin Synthesis Pathway and Sites of Inhibition by Naproxen and Fosfosal's active metabolite.
Experimental Protocols
1. In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)
This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of naproxen and salicylic acid against purified COX-1 and COX-2.
-
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Test compounds (naproxen, salicylic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kit for PGE2 or other prostanoids.
-
Microplate reader.
-
-
Procedure:
-
Enzyme Preparation: Reconstitute the purified COX enzyme with heme in the reaction buffer.
-
Incubation: In a microplate, add the reaction buffer, the enzyme, and varying concentrations of the test compound. Pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a short duration (e.g., 2 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin: Measure the amount of PGE2 produced using a competitive EIA kit.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro COX inhibition assay.
2. In Vitro Prostaglandin Synthesis Inhibition Assay (Cell-Based)
This assay assesses a compound's ability to inhibit prostaglandin production in a cellular context, which is particularly relevant for evaluating compounds like salicylic acid that may act on enzyme expression.
-
Objective: To determine the IC50 of naproxen and salicylic acid for the inhibition of prostaglandin synthesis in cultured cells.
-
Materials:
-
Suitable cell line (e.g., human A549 cells, human foreskin fibroblasts).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Interleukin-1β, Phorbol 12-myristate 13-acetate).
-
Test compounds (naproxen, salicylic acid).
-
EIA kit for PGE2.
-
-
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to confluence.
-
Drug Treatment: Pre-incubate cells with varying concentrations of the test compounds for a specified time.
-
Stimulation: Add the inflammatory stimulus to induce COX-2 expression and prostaglandin synthesis.
-
Sample Collection: After a further incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an EIA kit.
-
-
Data Analysis: Calculate the percentage of PGE2 synthesis inhibition for each drug concentration compared to the stimulated control without the drug. Determine the IC50 value from the dose-response curve.
3. In Vitro Hydrolysis of Fosfosal (Hypothetical Workflow)
As direct in vitro hydrolysis data for Fosfosal is limited, the following is a proposed experimental workflow to determine its conversion to salicylic acid. This is based on the likely involvement of alkaline phosphatase, an enzyme known to hydrolyze phosphate (B84403) esters.
-
Objective: To determine the rate and extent of Fosfosal hydrolysis to salicylic acid in the presence of alkaline phosphatase.
-
Materials:
-
Fosfosal (2-phosphonooxybenzoic acid).
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa).
-
Reaction buffer (e.g., Tris-HCl, pH 9.0).
-
Salicylic acid standard.
-
High-performance liquid chromatography (HPLC) system.
-
-
Procedure:
-
Reaction Setup: Prepare a solution of Fosfosal in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a known amount of alkaline phosphatase.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction (e.g., by adding a strong acid).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of both Fosfosal and salicylic acid.
-
-
Data Analysis: Plot the concentrations of Fosfosal and salicylic acid over time to determine the rate of hydrolysis (e.g., calculate the half-life of Fosfosal).
Figure 3: Proposed experimental workflow for determining the in vitro hydrolysis of Fosfosal.
Conclusion
The in vitro comparison of Fosfosal and naproxen reveals fundamental differences in their mechanisms of inhibiting the prostaglandin synthesis pathway. Naproxen is a direct and potent inhibitor of both COX-1 and COX-2 enzymes. Fosfosal, acting as a prodrug, relies on its conversion to salicylic acid, which, while being a weak direct COX inhibitor, effectively reduces prostaglandin synthesis in cellular models, likely through the suppression of COX-2 expression.
For researchers and drug development professionals, this distinction is critical. The choice between these agents in a therapeutic context may depend on the desired balance between direct, broad-spectrum COX inhibition and a more targeted effect on inducible COX-2, as well as considerations of prodrug activation and potential differences in side-effect profiles. The experimental protocols and comparative data presented in this guide provide a foundational framework for further in vitro investigation and characterization of these and other anti-inflammatory compounds.
Validating Fosfosal as a Controlled-Release Prodrug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosfosal (2-phosphonoxybenzoic acid) with other salicylates, primarily focusing on its characteristics as a prodrug and evaluating its potential for controlled release. Experimental data is presented to support the analysis, and detailed methodologies for key experiments are provided.
Introduction to Fosfosal
Fosfosal is a non-acetylated derivative of salicylic (B10762653) acid.[1] It is designed to act as a prodrug, meaning it is an inactive compound that is converted into the active drug, salicylic acid, within the body. This approach is often employed to improve a drug's properties, such as solubility, absorption, or tolerability. This guide will examine the available evidence to validate the use of Fosfosal, particularly in the context of a controlled-release mechanism.
Mechanism of Action and Signaling Pathways
Upon oral administration, Fosfosal is absorbed and rapidly hydrolyzed in the plasma to its active metabolite, salicylic acid.[2] Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects through various mechanisms, primarily by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain. Additionally, salicylic acid can modulate inflammatory responses through the NF-κB signaling pathway.
Below are diagrams illustrating the prodrug activation of Fosfosal and the primary signaling pathways of its active metabolite, salicylic acid.
Caption: Workflow of Fosfosal as a prodrug.
Caption: Signaling pathways of salicylic acid.
Comparative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of salicylic acid after administration of Fosfosal and various formulations of aspirin (B1665792). This data is crucial for evaluating the release characteristics of Fosfosal.
Table 1: Pharmacokinetics of Salicylic Acid after Oral Administration of Fosfosal in Healthy Volunteers
| Dose Schedule | Cmin-ss (µg/mL) | Cmax-ss (µg/mL) | t1/2 (h) | AUC-ss (µg·h/mL) |
| 2,400 mg t.i.d. | 184 | 276 | prolonged | higher |
Source: Pharmacokinetics of fosfosal after single and multiple oral doses in man.[3] Note: "prolonged" and "higher" are in comparison to other tested multidose schedules (1,200 mg t.i.d. and 2,400 mg b.i.d.) and the single dose AUC.
Table 2: Comparative Pharmacokinetics of Salicylic Acid from Different Aspirin Formulations
| Formulation | Dose (mg) | Tmax (min) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Fosfosal (as Salicylic Acid) | 1,200 | 93 (1.55 h) | - | - |
| Micronized Aspirin Tablet | 500 | 45.0 | - | - |
| Regular Aspirin Tablet | 500 | 180 | - | - |
| Low-Dose Modified Release Aspirin | 50 | 205.2 (3.42 h) | 0.221 | 0.38 |
| Low-Dose Soluble Aspirin | 50 | 17.4 (0.29 h) | 1.323 | 0.68 |
Sources: Bioavailability study of fosfosal and codeine administered alone or in combination[4]; Dissolution and pharmacokinetics of a novel micronized aspirin formulation[5]; Pharmacokinetics of low-dose oral modified release, soluble and intravenous aspirin in man, and effects on platelet function.[6] Note: Cmax and AUC for Fosfosal were not available in the cited study. The Tmax for Fosfosal is presented as mean from the study.
From the available data, the time to maximum plasma concentration (Tmax) of salicylic acid after Fosfosal administration is approximately 1.55 hours. This is faster than a regular aspirin tablet and a low-dose modified-release aspirin but slower than a micronized or soluble aspirin formulation. This pharmacokinetic profile does not strongly support a "controlled-release" mechanism, which is typically characterized by a significantly prolonged Tmax. Instead, it suggests a relatively rapid absorption and conversion to the active metabolite.
Comparative Efficacy Data
A study in an experimental rat model of acute inflammation provided a direct comparison of the in vivo effects of Fosfosal and acetylsalicylic acid (aspirin).
Table 3: Effect of Fosfosal and Acetylsalicylic Acid on PGE2 Concentration in Inflammatory Exudates in Rats
| Treatment | Dose (mg/kg i.p.) | PGE2 Reduction (%) |
| Fosfosal | 100 (total dose) | 50-60 |
| Acetylsalicylic Acid | 2 x 50 | 68 |
Source: The effect of fosfosal and acetylsalicylic acid on leukocyte migration and PGE2 concentration in experimentally induced acute inflammation.[1]
The results indicate that Fosfosal is effective in reducing prostaglandin (B15479496) E2 (PGE2) levels at the site of inflammation, a key indicator of anti-inflammatory activity.[1] While slightly less potent than acetylsalicylic acid in this model, it demonstrates significant in vivo efficacy.[1]
Experimental Protocols
-
Study Design: Healthy male volunteers received single and multiple oral doses of Fosfosal.[3]
-
Blood Sampling: Blood samples were collected at various time points to determine the plasma concentrations of Fosfosal and its active metabolite, salicylic acid.[3]
-
Analytical Method: Plasma concentrations were determined using a High-Performance Liquid Chromatography (HPLC) method.[3]
-
Sample Preparation: A common method involves protein precipitation from the plasma sample, followed by centrifugation and filtration of the supernatant.[7]
-
Chromatographic Conditions: A reverse-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8]
-
Detection: UV detection at a specific wavelength (e.g., 237 nm or 295 nm) is used to quantify salicylic acid.[7][8]
-
-
Objective: To induce a localized acute inflammation to evaluate the anti-inflammatory effects of test compounds.
-
Procedure:
-
A 1% solution of carrageenan in saline is prepared.[9]
-
The solution is injected into the subplantar tissue of the rat's hind paw.[9]
-
Test compounds (Fosfosal or acetylsalicylic acid) are administered intraperitoneally.[1]
-
After a set period (e.g., 6 hours), inflammatory exudate is collected from the paw.[1]
-
-
Endpoint Measurement: The concentration of PGE2 in the inflammatory exudate is measured, typically using an immunoassay.[1]
Conclusion
The available evidence confirms that Fosfosal is a prodrug that is efficiently converted to its active metabolite, salicylic acid, upon oral administration. It demonstrates clear in vivo anti-inflammatory efficacy, comparable to that of acetylsalicylic acid.
However, the claim of Fosfosal being a "controlled-release" prodrug is not strongly supported by the current pharmacokinetic data. The Tmax of salicylic acid following Fosfosal administration suggests a release profile that is faster than conventional immediate-release tablets and significantly faster than formulations specifically designed for modified or sustained release. While Fosfosal may offer advantages in terms of gastrointestinal tolerability by avoiding direct contact of salicylic acid with the gastric mucosa, its release characteristics appear to be more aligned with rapid to intermediate-release formulations rather than a classic controlled-release system designed to prolong the therapeutic effect over an extended period.
Further studies directly comparing the pharmacokinetic profile of Fosfosal with well-established controlled-release NSAID formulations would be necessary to definitively characterize its release properties.
References
- 1. graphviz.org [graphviz.org]
- 2. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Pharmacokinetics of low-dose oral modified release, soluble and intravenous aspirin in man, and effects on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Metabolomic Analysis of Fosfosal and Aspirin
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the metabolomic effects of Fosfosal and aspirin (B1665792). Both compounds are prodrugs of salicylic (B10762653) acid and are used for their analgesic and anti-inflammatory properties.[1][2][3] While aspirin (acetylsalicylic acid) is widely studied, Fosfosal (2-phosphonoxybenzoic acid) presents an alternative with a potentially different tolerability profile.[2] Understanding their distinct impacts on cellular metabolism is crucial for optimizing therapeutic strategies and for drug development.
Fosfosal is rapidly hydrolyzed to salicylic acid in the body.[2] Similarly, aspirin is quickly metabolized to salicylic acid, which is responsible for most of its anti-inflammatory and analgesic effects.[3] Given that both drugs converge to the same active metabolite, their downstream metabolic effects are anticipated to be largely similar. This comparison, therefore, will primarily focus on the well-documented metabolomic impact of aspirin, with the logical inference that Fosfosal would induce comparable changes. The nuanced differences may arise from the initial hydrolysis process and the presence of the phosphate (B84403) group in Fosfosal versus the acetyl group in aspirin.
Quantitative Metabolomic Changes
The following tables summarize the key metabolic pathways and individual metabolites reported to be significantly altered by aspirin treatment in human studies. Due to the rapid conversion of Fosfosal to salicylic acid, it is hypothesized that Fosfosal would induce similar changes in these metabolites.
| Metabolic Pathway | Predominant Change with Aspirin Treatment (81 mg/day) | Predominant Change with Aspirin Treatment (325 mg/day) | Reference |
| Linoleate Metabolism | Altered | Not significantly altered | [4][5] |
| Glycerophospholipid Metabolism | Altered | Not significantly altered | [4][5] |
| Carnitine Shuttle | Altered | Altered | [4][5] |
| Saturated Fatty Acids Beta-oxidation | Altered | Not significantly altered | [4] |
| Arachidonic Acid Metabolism | Not significantly altered | Altered | [4][6] |
| Aspartate and Asparagine Metabolism | Not significantly altered | Altered | [4] |
| Pyrimidine Metabolism | Altered | Largely distinct from 81mg dose | [6] |
| Purine (B94841) Metabolism | Altered | Not specified | [7] |
Table 1: Metabolic pathways significantly altered by different doses of aspirin treatment in plasma.
| Metabolite Change | Specific Metabolites | Treatment Dose (Aspirin) | Tissue/Fluid | Reference |
| Increased | Lysophosphatidylcholines (LysoPC), Lysophosphatidylethanolamines (LysoPE), Trihydroxyoctadecenoic acid (TriHOME) | 81 mg/day | Plasma | [5] |
| Increased | Adenosine 5'-phosphate (AMP), Inosine, Guanosine, Adenosine | Not specified | Serum | [7] |
| Increased | Carnitine shuttle metabolites | 81 mg/day & 325 mg/day | Colon Tissue | [6] |
| Decreased | Hypoxanthine, Xanthine | Not specified | Serum | [7] |
| Decreased | Glutamine, metabolites in histidine and purine metabolism, short- and medium-chain acyl-carnitines | 100 mg/day | Urine | [8] |
| Associated with Adenoma Risk Reduction | Creatinine (B1669602), Glycerol 3-phosphate, Linoleate | 81 mg/day & 325 mg/day | Colon Tissue | [6] |
Table 2: Summary of specific metabolite changes following aspirin treatment.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of metabolomic studies. Below are representative protocols for untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which are commonly employed to study the effects of drugs like aspirin.
Untargeted Metabolomics by LC-MS
This protocol is adapted from studies investigating the metabolic effects of aspirin in human plasma and colon tissue.[4][6][9]
-
Sample Preparation:
-
Thaw frozen plasma or tissue homogenate samples on ice.
-
For plasma, precipitate proteins by adding acetonitrile (B52724) (typically 2:1 or 3:1 ratio of acetonitrile to plasma) containing internal standards.
-
For tissue, homogenize in a suitable solvent (e.g., methanol (B129727)/water) and then extract metabolites.
-
Vortex the mixture and incubate at a low temperature (e.g., -20°C) for a specified time to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS analysis.
-
-
Liquid Chromatography:
-
Use a high-resolution LC system, such as a C18 reversed-phase column for separating nonpolar and moderately polar compounds.
-
Employ a gradient elution with two mobile phases, for example:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar concentration of formic acid.
-
-
The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the run time to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
-
Set the mass-to-charge (m/z) range to cover a broad spectrum of small molecules (e.g., 50-1000 m/z).
-
-
Data Processing and Analysis:
-
Process the raw data using software like xMSanalyzer or similar platforms for peak detection, alignment, and quantification.[4]
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between treatment and control groups.
-
Use pathway analysis tools (e.g., Mummichog) to identify metabolic pathways that are significantly altered.[4]
-
Untargeted Metabolomics by 1H-NMR Spectroscopy
This protocol is based on studies analyzing aspirin metabolites in urine.[10][11]
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Mix an aliquot of the urine supernatant with a buffer solution (e.g., phosphate buffer in D2O) to maintain a stable pH.
-
Add an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.
-
-
NMR Spectroscopy:
-
Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a standard one-dimensional pulse sequence with water suppression, such as the NOESY-presat pulse program.
-
Set acquisition parameters to ensure high-quality data, including a sufficient number of scans, a proper relaxation delay, and an appropriate spectral width.
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Free Induction Decays - FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Bin the spectra into small integral regions and normalize the data to the total spectral intensity or to the concentration of a reference compound like creatinine to account for variations in urine dilution.
-
Apply multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify spectral regions and, consequently, metabolites that differentiate between the experimental groups.
-
Identify and quantify the discriminating metabolites using 2D NMR techniques (e.g., J-resolved, COSY, HSQC) and by comparing with spectral databases.
-
Visualizations
The following diagrams illustrate key metabolic pathways and workflows relevant to the comparative analysis of Fosfosal and aspirin.
References
- 1. Pharmacokinetics of fosfosal after single and multiple oral doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fosfosal in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 4. Plasma Metabolomics Analysis of Aspirin Treatment and Risk of Colorectal Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Metabolomics Analysis of Aspirin Treatment and Risk of Colorectal Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis of Aspirin's Effects in Human Colon Tissue and Associations with Adenoma Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Pathway Implicated in Mechanism of Resistance to Aspirin Therapy: Pharmacometabolomics-Informed-Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted Metabolomics to Go beyond the Canonical Effect of Acetylsalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics Analysis of Aspirin’s Effects in Human Colon Tissue and Associations with Adenoma Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fosfosal: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for laboratory operations. This guide offers a comprehensive, step-by-step procedure for the proper disposal of Fosfosal, ensuring the safety of personnel and the protection of the environment. As a preferred source for laboratory safety and chemical handling, this document builds on a foundation of trust by delivering value beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling Fosfosal waste are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Protective Clothing | Laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of Fosfosal waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing Fosfosal. This includes unused or expired pure Fosfosal, solutions containing Fosfosal, contaminated labware (e.g., pipette tips, vials, and gloves), and any spill cleanup materials.
-
Segregate at the Source: Do not mix Fosfosal waste with other chemical waste streams unless compatibility has been confirmed. It is crucial to keep it separate from general laboratory trash.
Step 2: Waste Collection and Labeling
-
Use Designated Containers: Collect Fosfosal waste in a dedicated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Fosfosal" or "2-(Phosphonooxy)benzoic acid," and the date accumulation started. Avoid using abbreviations or chemical formulas.
Step 3: Temporary Storage in the Laboratory
-
Secure Storage Area: Store the sealed waste container in a designated and secure area within the laboratory, away from general work areas and incompatible chemicals.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of any potential leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on institutional and regulatory requirements for hazardous waste disposal. They will provide specific instructions and arrange for the collection of the waste.
-
Licensed Waste Disposal Service: The EHS office will coordinate with a licensed professional waste disposal company that is equipped to handle and transport chemical and pharmaceutical waste safely and in compliance with all local, state, and federal regulations.
Prohibited Actions:
-
Do NOT Pour Down the Drain: Never dispose of Fosfosal or solutions containing it down the sanitary sewer.
-
Do NOT Dispose of in Regular Trash: Solid Fosfosal waste, contaminated labware, and PPE must not be placed in the general trash.
-
Do NOT Evaporate in a Fume Hood: This is not a safe or environmentally responsible method of disposal.
Experimental Workflow for Fosfosal Disposal
The following diagram illustrates the logical workflow for the proper disposal of Fosfosal from the point of generation to its final disposition.
Caption: Logical workflow for the proper disposal of Fosfosal waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Fosfosal, thereby protecting themselves, their colleagues, and the environment. Building a strong foundation of safety and responsible chemical handling is integral to a culture of excellence in research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
